1-Ethyl-3,5-dimethyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-4-9-7(3)5-6(2)8-9/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTANXHOAUWNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340600 | |
| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17629-26-4 | |
| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-Ethyl-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry, coordination chemistry, and organic synthesis. We will delve into its core properties, provide a robust and validated protocol for its synthesis and characterization, and explore its applications for researchers, scientists, and drug development professionals.
Compound Identification and Core Properties
This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ethyl group at the N1 position and methyl groups at the C3 and C5 positions define its specific structure and influence its chemical reactivity and physical properties.
CAS Number : 17629-26-4[1]
Physicochemical and Computed Properties
A summary of the key properties for this compound is presented below. It is important to note that while some physical properties like boiling point are not widely reported in the literature, they can be reliably determined through the characterization protocol outlined in this guide. The computed properties provide valuable predictions for its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | PubChem[1] |
| Molecular Weight | 124.18 g/mol | PubChem[1] |
| IUPAC Name | 1-ethyl-3,5-dimethylpyrazole | PubChem[1] |
| XLogP3 (Computed) | 1.3 | PubChem[1] |
| Topological Polar Surface Area | 17.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Characterization: A Validated Workflow
The synthesis of 1,3,5-substituted pyrazoles is most classically and reliably achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This approach is not only efficient but also highly modular, allowing for the introduction of various substituents on the pyrazole core.
For this compound, the logical precursors are acetylacetone (a 1,3-dicarbonyl) and ethylhydrazine. The reaction proceeds via a cyclocondensation mechanism, where the more nucleophilic nitrogen of ethylhydrazine initially attacks one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, where successful synthesis is confirmed through rigorous characterization.
Materials:
-
Acetylacetone (pentane-2,4-dione)
-
Ethylhydrazine oxalate or sulfate salt
-
Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)
-
Ethanol or Glacial Acetic Acid
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus
Step-by-Step Methodology:
-
Preparation of Free Ethylhydrazine (Causality Explanation): If starting from an ethylhydrazine salt (e.g., oxalate or sulfate), it must first be converted to the free base. The salt is stable for storage, but the free hydrazine is required for the nucleophilic attack. This is achieved by treating an aqueous solution of the salt with a stoichiometric amount of a base like sodium hydroxide and extracting the liberated ethylhydrazine into an organic solvent like diethyl ether. This step is crucial as the reaction will not proceed with the protonated hydrazine salt.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[4][5]
-
Addition of Ethylhydrazine: Add the prepared ethylhydrazine solution (1.0-1.1 equivalents) dropwise to the stirred solution of acetylacetone at room temperature. The reaction is typically exothermic, and controlling the addition rate prevents overheating.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically higher Rf, product spot. Heating provides the necessary activation energy for the dehydration step, which drives the reaction to completion, forming the stable aromatic pyrazole ring.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether or dichloromethane and wash with water and brine to remove any remaining inorganic salts or acid/base.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel. Vacuum distillation is often preferred for liquid products to prevent decomposition at high temperatures.
Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), two singlets for the non-equivalent methyl groups on the pyrazole ring, and a singlet for the proton at the C4 position of the ring.
-
¹³C NMR: The carbon NMR will confirm the presence of the seven carbon atoms in the molecule with distinct chemical shifts for the pyrazole ring carbons, the methyl carbons, and the ethyl carbons.[6][7]
-
-
Mass Spectrometry (MS): GC-MS analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 124.19), confirming its elemental composition.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the alkyl groups and C=C and C=N stretching vibrations characteristic of the pyrazole aromatic ring.
The following diagram illustrates the comprehensive workflow from synthesis to final, validated product.
Caption: Synthesis and Characterization Workflow
Core Applications and Scientific Insights
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8][9] Derivatives of pyrazole exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][10][11]
Role in Drug Discovery and Development: this compound serves as a key building block or intermediate in the synthesis of more complex pharmacologically active molecules. The specific substitution pattern (1-ethyl, 3,5-dimethyl) influences the molecule's lipophilicity, metabolic stability, and steric profile, which are critical parameters in drug design. Altering these groups allows for the fine-tuning of a compound's interaction with a specific biological target, a fundamental principle of structure-activity relationship (SAR) studies.
Applications in Coordination Chemistry: The two nitrogen atoms of the pyrazole ring can act as ligands, coordinating to metal ions to form stable complexes. The N-ethyl substitution on this compound does not prevent the N2 nitrogen from participating in coordination. These metal complexes have applications in catalysis, materials science, and as potential therapeutic agents themselves. The steric bulk provided by the methyl and ethyl groups can influence the geometry and reactivity of the resulting metal complex.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Precursors: Ethylhydrazine is a toxic and potentially unstable compound and should be handled with extreme care.
Conclusion
This compound is a versatile and valuable heterocyclic compound. Its straightforward synthesis via the Knorr condensation makes it readily accessible for a wide range of research and development applications. A thorough understanding of its properties and a robust protocol for its synthesis and characterization, as detailed in this guide, are essential for leveraging its full potential in the fields of drug discovery, organic synthesis, and materials science. The ability to systematically modify its structure provides a powerful tool for developing novel molecules with tailored functions.
References
- 1. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylacetone - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. tsijournals.com [tsijournals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole
An In-Depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and structural versatility allow it to serve as a key pharmacophore in a multitude of therapeutic agents, including the well-known anti-inflammatory drug Celecoxib.[2] Pyrazole derivatives are subjects of intense research due to their broad spectrum of biological activities, which include anti-inflammatory, analgesic, antimicrobial, anti-tumor, and anticonvulsant properties.[2][3][4][5]
This guide focuses on a specific, yet important, derivative: This compound . This molecule serves as a valuable building block for the synthesis of more complex, biologically active compounds. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This document provides a comprehensive overview of its characteristics, synthesis, reactivity, and the experimental protocols required for its validation, grounded in established scientific principles.
Section 1: Core Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in different solvents, its reactivity, and its suitability for various analytical techniques. The properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-3,5-dimethylpyrazole | [6] |
| Molecular Formula | C₇H₁₂N₂ | [6][7] |
| Molecular Weight | 124.18 g/mol | [6][7] |
| CAS Number | 17629-26-4 | [6][7] |
| Synonyms | 1-ethyl-3,5-dimethylpyrazole, 3,5-Dimethyl-1-ethyl-1H-pyrazole | [6] |
| XLogP3 (Lipophilicity) | 1.3 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
Section 2: Synthesis and Chemical Reactivity
Synthesis: The Knorr Pyrazole Synthesis
The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9]
Causality of the Method: This reaction is highly effective due to the nucleophilic nature of the hydrazine attacking the electrophilic carbonyl carbons of the diketone. The subsequent intramolecular cyclization and dehydration are thermodynamically favored, leading to the formation of the stable aromatic pyrazole ring.
A typical synthesis for this compound proceeds as follows:
-
Reactants: Acetylacetone (a 1,3-diketone) is reacted with ethylhydrazine.
-
Condensation: The reaction is typically carried out in a protic solvent like ethanol. The initial step is the formation of a hydrazone intermediate.
-
Cyclization & Dehydration: The intermediate rapidly undergoes an intramolecular cyclization, followed by the elimination of a water molecule to yield the final aromatic pyrazole product.[10]
Other synthetic routes for creating substituted pyrazoles exist, including multicomponent reactions and cycloadditions involving alkynes, which offer diverse pathways to functionalized pyrazole cores.[2][11]
Chemical Reactivity Profile
The reactivity of the pyrazole ring is governed by its aromaticity and the presence of two distinct nitrogen atoms.[1][8]
-
N1 (Pyrrolic) Nitrogen: The lone pair of electrons on the N1 nitrogen (bearing the ethyl group in this case) participates in the aromatic 6π-electron system, rendering it non-basic and unreactive towards electrophiles.[1]
-
N2 (Pyridinic) Nitrogen: The lone pair on the N2 nitrogen is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic system. This lone pair imparts weak basicity to the molecule.[1][8]
-
Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo electrophilic substitution. Due to the directing effects of the two nitrogen atoms and the alkyl groups, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack (e.g., nitration, halogenation).[3][8]
-
Stability: The aromatic pyrazole ring is notably stable and resistant to oxidation and reduction under typical conditions.[8]
Section 3: Experimental Characterization and Validation
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques must be employed. The following protocols represent a self-validating workflow for structural confirmation.
Caption: Workflow for the synthesis and analytical validation of the target compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum.
-
Expected Signals:
-
A triplet signal corresponding to the -CH₃ of the ethyl group.
-
A quartet signal for the -CH₂- of the ethyl group.
-
Two distinct singlet signals for the two methyl groups at the C3 and C5 positions.
-
A singlet signal for the lone proton at the C4 position of the pyrazole ring.[12]
-
-
-
¹³C NMR Acquisition:
Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this.
-
Ionization: Use Electron Impact (EI) ionization.
-
Analysis:
-
Expected Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z = 124, corresponding to the molecular weight of the compound.[6]
-
Fragmentation: Observe characteristic fragment ions resulting from the loss of methyl or ethyl groups, which can further support the proposed structure.
-
Protocol: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis:
-
Expected Absorption Bands:
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl (ethyl and methyl) groups.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the aromatic pyrazole ring.[5]
-
~1350-1450 cm⁻¹: C-H bending vibrations.
-
-
Section 4: Applications and Significance in Drug Development
While this compound is not an end-product drug, its value lies in its role as a versatile scaffold and intermediate. The pyrazole core is a privileged structure in drug design, meaning it frequently appears in successful drug molecules.[4][14]
-
Structural Scaffolding: The ethyl and dimethyl groups provide specific steric and electronic properties. The N-ethyl group, for instance, can occupy a hydrophobic pocket in a target protein, while the C-methyl groups can influence the orientation of other appended functional groups.
-
Modulation of Properties: By using this molecule as a starting point, chemists can perform further reactions, such as functionalizing the C4 position, to synthesize a library of related compounds. These modifications are crucial for optimizing a drug candidate's potency, selectivity, solubility, and metabolic stability.[15]
-
Ligand Development: The pyrazole nucleus is an excellent ligand for coordinating with metal ions in metalloenzymes, which are important drug targets.[1]
Section 5: Safety and Handling
Adherence to proper safety protocols is non-negotiable when handling any chemical.
-
General Precautions: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Handle in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[16][17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[16][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Caption: Diverse applications stemming from the versatile pyrazole core structure.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 17629-26-4 [m.chemicalbook.com]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. angenechemical.com [angenechemical.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Ethyl-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, nomenclature, synthesis, and characterization, with a particular focus on its applications for researchers, scientists, and drug development professionals.
Nomenclature and Molecular Structure
This compound is a substituted pyrazole, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-ethyl-3,5-dimethylpyrazole [1]. It is also known by several synonyms, including 1-ethyl-3,5-dimethyl-pyrazole and 3,5-Dimethyl-1-ethyl-1H-pyrazole[1]. Its unique Chemical Abstracts Service (CAS) registry number is 17629-26-4 [1][2].
The molecular structure consists of a pyrazole ring with methyl groups at positions 3 and 5, and an ethyl group attached to the nitrogen atom at position 1.
Molecular Diagram
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazole
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development, the ability to unequivocally determine the structure of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the core scaffold of numerous pharmacologically active agents, making their structural characterization a critical step in the research and development pipeline.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazole. As a senior application scientist, this document is structured to deliver not just data, but a deeper, field-proven understanding of the underlying principles. We will dissect the spectrum by explaining the causality behind the observed chemical shifts and coupling patterns, present a self-validating experimental protocol, and explore advanced techniques for complete structural verification.
Part 1: Foundational Principles of ¹H NMR in Substituted Pyrazoles
The ¹H NMR spectrum of a molecule is governed by the distinct electronic environments of its protons.[1] In the case of this compound, the spectrum is a direct reflection of its unique architecture: an aromatic five-membered heterocyclic ring substituted with two methyl groups and an N-ethyl group.
-
Chemical Shift (δ): The position of a proton signal on the x-axis (in ppm) is dictated by the degree of magnetic shielding around it. Electron-withdrawing groups or atoms (like nitrogen) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups shield protons, moving their signals upfield. The aromaticity of the pyrazole ring also induces a ring current that significantly influences the chemical shifts of ring protons.[2]
-
Spin-Spin Coupling (J): Protons on adjacent carbons, if chemically non-equivalent, can influence each other's magnetic state. This interaction, known as spin-spin coupling, splits a single peak into a multiplet (e.g., doublet, triplet, quartet). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.
-
Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons within the molecule.
The substitution pattern on the pyrazole ring fixes the tautomeric form, simplifying the spectrum compared to N-unsubstituted pyrazoles where proton exchange can lead to signal broadening.[3][4] The N1-ethyl group in our target molecule prevents such tautomerism.
Part 2: Detailed ¹H NMR Spectral Analysis of this compound
While a publicly available, experimentally verified spectrum for this compound is not readily found in major databases, a highly accurate prediction can be made based on established principles and spectral data from closely related, structurally analogous compounds.[5]
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl-CH₃ (a) | ~ 1.35 | Triplet (t) | ~ 7.3 | 3H |
| C5-CH₃ (b) | ~ 2.15 | Singlet (s) | - | 3H |
| C3-CH₃ (c) | ~ 2.22 | Singlet (s) | - | 3H |
| Ethyl-CH₂ (d) | ~ 3.95 | Quartet (q) | ~ 7.3 | 2H |
| C4-H (e) | ~ 5.82 | Singlet (s) | - | 1H |
Signal-by-Signal Interpretation
-
Ethyl Group (CH₂CH₃):
-
Signal (d) ~ 3.95 ppm (quartet, 2H): These are the methylene (CH₂) protons of the ethyl group. They are directly attached to a nitrogen atom (N1), which is electronegative and part of an aromatic system. This deshielding environment shifts the signal significantly downfield. The signal is split into a quartet because of coupling to the three adjacent protons of the methyl group (n+1 = 3+1 = 4 lines), with an expected J-coupling of ~7.3 Hz.
-
Signal (a) ~ 1.35 ppm (triplet, 3H): These are the methyl (CH₃) protons of the ethyl group. Being further from the electronegative pyrazole ring, they are more shielded and appear upfield. The signal is a triplet due to coupling with the two adjacent methylene protons (n+1 = 2+1 = 3 lines).
-
-
Pyrazole Ring Protons:
-
Signal (e) ~ 5.82 ppm (singlet, 1H): This signal corresponds to the single proton at the C4 position of the pyrazole ring. Its chemical shift is in the aromatic region, though typically upfield compared to benzene protons, a characteristic of many five-membered heterocycles.[2] As it has no adjacent protons, it appears as a sharp singlet. This is a hallmark signal for 1,3,5-trisubstituted pyrazoles. Data for the analogous 1-benzyl-3,5-dimethyl-1H-pyrazole shows this proton at 5.85 ppm.[5]
-
Signals (b) & (c) ~ 2.15 and 2.22 ppm (singlets, 3H each): These sharp singlets represent the two methyl groups at positions C3 and C5. They are attached to the aromatic pyrazole ring, which places them in this characteristic chemical shift region. The electronic environment at C3 and C5 is slightly different due to the asymmetric N1-ethyl substitution, rendering the two methyl groups magnetically non-equivalent. The C5-methyl is adjacent to the substituted nitrogen (N1), while the C3-methyl is adjacent to the unsubstituted nitrogen (N2). This subtle difference typically results in two distinct, closely spaced singlets.[5]
-
Part 3: Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines a robust, self-validating methodology for acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation:
- Analyte: Weigh approximately 5-10 mg of this compound.
- Solvent: Use a high-purity deuterated solvent, typically 0.6-0.7 mL of Chloroform-d (CDCl₃). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at δ ~7.26 ppm.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
- Procedure: Dissolve the sample in the deuterated solvent within a clean, dry NMR tube. Ensure the solution is clear and free of particulate matter.
2. NMR Instrument Setup & Calibration (Example: 400 MHz Spectrometer):
- Locking: Insert the sample into the NMR probe and lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
- Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
- Tuning and Matching: Tune the probe to the ¹H frequency to ensure maximum signal-to-noise.
3. Data Acquisition Parameters:
- Pulse Angle: Set to a 30° or 45° flip angle to allow for a shorter relaxation delay.
- Acquisition Time (AT): Typically 2-4 seconds.
- Relaxation Delay (D1): Set to 1-2 seconds.
- Number of Scans (NS): Start with 8 or 16 scans. Increase if necessary to improve the signal-to-noise ratio.
- Spectral Width (SW): Set a window of approximately -2 to 12 ppm to ensure all signals are captured.
4. Data Processing:
- Fourier Transform: Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.
- Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integration: Integrate all signals to determine the relative proton counts.
Part 4: Advanced Structural Verification with 2D NMR
While ¹H NMR provides a wealth of structural information, 2D NMR techniques like COSY and HMBC can be used for unequivocal signal assignment and to validate the proposed structure.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. A cross-peak between two signals in a COSY spectrum indicates that those protons are coupled. For this compound, the key COSY correlation would be between the ethyl-CH₂ quartet (~3.95 ppm) and the ethyl-CH₃ triplet (~1.35 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons over two or three bonds.[4] It is instrumental in piecing together the molecular skeleton.
Expected HMBC Correlations:
Caption: Predicted key HMBC correlations for this compound.
Conclusion
The ¹H NMR spectrum of this compound is a distinct and information-rich fingerprint of its molecular structure. The key diagnostic features include a singlet for the C4 proton around 5.82 ppm, two separate singlets for the C3 and C5 methyl groups near 2.2 ppm, and a characteristic quartet-triplet pattern for the N-ethyl group. By understanding the fundamental principles of chemical shifts and coupling, following a robust experimental protocol, and leveraging advanced 2D NMR techniques, researchers can confidently elucidate and verify the structure of this and related pyrazole derivatives, ensuring scientific integrity in drug discovery and chemical research.
References
- 1. rsc.org [rsc.org]
- 2. D(+)-Raffinose pentahydrate(17629-30-0) 1H NMR [m.chemicalbook.com]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Ethyl-3,5-dimethyl-1H-pyrazole
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Among these, pyrazole derivatives are of significant interest due to their wide-ranging biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous characterization of these molecules. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 1-Ethyl-3,5-dimethyl-1H-pyrazole, offering not just the spectral data but also the underlying principles and experimental considerations that inform the spectral assignment.
The Pyrazole Core: A Foundation for Understanding ¹³C NMR Spectra
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electron distribution within this ring system is non-uniform, leading to distinct chemical environments for each carbon atom. The introduction of substituents, such as the ethyl and methyl groups in this compound, further perturbs this electronic landscape, resulting in a unique ¹³C NMR fingerprint. Understanding the influence of these substituents is key to accurate spectral interpretation.
¹³C NMR Spectral Data for this compound
The experimental ¹³C NMR spectrum of this compound exhibits a set of well-resolved signals corresponding to each unique carbon atom in the molecule. The assignments are based on a combination of established substituent effects in pyrazole systems, comparison with related structures, and potentially two-dimensional NMR experiments for unambiguous confirmation.[1]
| Carbon Atom | Chemical Shift (δ) in ppm | Rationale for Assignment |
| C3 | 147.2 | The carbon atom at position 3 is significantly deshielded due to its proximity to the electronegative nitrogen atom (N2) and the attached methyl group. |
| C5 | 138.9 | Similar to C3, C5 is deshielded by the adjacent nitrogen (N1) and the C5-methyl group. The slightly lower chemical shift compared to C3 is typical for N-substituted pyrazoles. |
| C4 | 105.7 | The C4 carbon, situated between two carbon atoms, is the most shielded of the pyrazole ring carbons, appearing at the highest field. |
| N-CH₂ | 52.5 | The methylene carbon of the N-ethyl group is directly attached to a nitrogen atom, resulting in a characteristic downfield shift. |
| N-CH₂-CH₃ | 13.5 | The terminal methyl carbon of the N-ethyl group is a typical aliphatic signal, appearing at a high field. |
| C3-CH₃ | 11.3 | The carbon of the methyl group at position 3. |
| C5-CH₃ | 13.5 | The carbon of the methyl group at position 5. Note the similar chemical shift to the ethyl's terminal methyl. |
Note: The specific assignments of the two methyl groups on the pyrazole ring (C3-CH₃ and C5-CH₃) can be definitively confirmed using two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range C-H correlations.
Factors Influencing the Chemical Shifts
The observed chemical shifts are a result of a complex interplay of electronic and steric effects.
-
Inductive and Mesomeric Effects: The electronegative nitrogen atoms withdraw electron density from the ring carbons, leading to their general deshielding (downfield shifts) compared to analogous carbocyclic aromatic systems. The methyl and ethyl substituents are weakly electron-donating, which can slightly shield the carbons they are attached to.
-
Solvent Effects: The polarity of the solvent can influence the chemical shifts, particularly for the carbons of the pyrazole ring.[2][3] For instance, in more polar solvents, hydrogen bonding interactions can occur, leading to changes in the electron distribution and, consequently, the observed chemical shifts. It is crucial to report the solvent used for NMR analysis, as shifts can vary by several ppm.[2][3]
-
Computational Prediction: Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting ¹³C NMR chemical shifts.[4][5][6] By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated that often shows excellent correlation with experimental data, aiding in the assignment of complex spectra.[4][5][6]
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain high-quality ¹³C NMR data for this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired information, keeping in mind potential solvent effects.[2][3]
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹³C NMR Experiment:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Set a spectral width that encompasses all expected carbon signals (typically 0 to 200 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis.
-
-
Spectral Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the solvent signal or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Advanced 2D NMR for Unambiguous Assignment
For unequivocal assignment of all carbon signals, especially the closely spaced methyl signals, two-dimensional NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the straightforward identification of the CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For instance, a correlation between the N-CH₂ protons and the C5 carbon would confirm the assignment of C5.
Visualization of the Molecular Structure and Assignment Logic
The following diagram illustrates the structure of this compound and the logical connections for spectral assignment.
Figure 1. Molecular structure and ¹³C NMR assignments.
Conclusion
The ¹³C NMR spectrum of this compound provides a distinct and informative fingerprint that is essential for its structural verification. A thorough understanding of the substituent and solvent effects, coupled with the application of one- and two-dimensional NMR techniques, allows for the confident assignment of all carbon resonances. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of pyrazole-based compounds, enabling them to leverage the full potential of ¹³C NMR spectroscopy in their research and development endeavors.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Ethyl-3,5-dimethyl-1H-pyrazole
Introduction: Deciphering Molecular Structures with Electron Ionization Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone analytical technique in the structural elucidation of organic compounds. Its capacity to generate reproducible and characteristic fragmentation patterns provides a molecular fingerprint, offering profound insights into the intricate architecture of a molecule. For researchers and professionals in drug development, understanding these fragmentation pathways is not merely an academic exercise; it is a critical step in confirming molecular identity, identifying impurities, and guiding synthetic strategies.
This guide delves into the specific EI-MS fragmentation behavior of 1-Ethyl-3,5-dimethyl-1H-pyrazole (C₇H₁₂N₂), a substituted heterocyclic compound. Pyrazoles and their derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. A thorough understanding of their mass spectral characteristics is therefore paramount. We will move beyond a simple cataloging of fragment ions to explore the causal mechanisms driving the fragmentation cascade, grounding our analysis in the principles of ion stability and established fragmentation pathways for related heterocyclic systems.[1][2]
The Molecular Ion: The Genesis of the Fragmentation Story
Upon introduction into the ion source of a mass spectrometer, the this compound molecule is bombarded by high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).
-
Molecular Formula: C₇H₁₂N₂
-
Monoisotopic Mass: 124.1000 Da[3]
The molecular ion peak for this compound is expected to be observed at a mass-to-charge ratio (m/z) of 124. Given the presence of the relatively stable pyrazole ring, this peak is anticipated to be of significant intensity.[3] The presence of two nitrogen atoms dictates that the molecular weight is an even number, consistent with the Nitrogen Rule.
Key Fragmentation Pathways: A Mechanistic Exploration
The excess energy imparted during ionization renders the molecular ion unstable, causing it to undergo a series of fragmentation events. The resulting fragment ions are dictated by the underlying structure of the molecule, with cleavages preferentially occurring at the weakest bonds and in ways that produce the most stable carbocations or radical cations. For this compound, several key fragmentation pathways can be postulated.
α-Cleavage: Loss of a Methyl Radical ([M-15]⁺)
One of the most prominent fragmentation pathways for this molecule is the loss of a methyl radical (•CH₃) from one of the methyl groups at the C3 or C5 position of the pyrazole ring. This is a classic example of α-cleavage, where the bond beta to the pyrazole ring is broken.
The resulting ion at m/z 109 is stabilized by resonance, which delocalizes the positive charge across the heterocyclic ring. The high intensity of the peak at m/z 109 in the experimental spectrum confirms this is a highly favored fragmentation pathway.[3]
Benzylic-type Cleavage: Loss of the N-Ethyl Group
Cleavage of the N1-ethyl bond can occur in two principal ways:
-
Loss of an Ethyl Radical ([M-29]⁺): Homolytic cleavage of the N-CH₂ bond results in the loss of an ethyl radical (•C₂H₅), leading to a fragment ion at m/z 95 . This ion, the 3,5-dimethylpyrazole cation, is aromatic and thus relatively stable.
-
Loss of Ethene via McLafferty-type Rearrangement ([M-28]⁺•): A more nuanced fragmentation involves a rearrangement process. The N-ethyl group possesses hydrogen atoms on the γ-carbon relative to the pyrazole ring's double bond. A six-membered transition state can be formed, facilitating the transfer of a hydrogen atom to the pyrazole ring with the concomitant elimination of a neutral ethene (C₂H₄) molecule. This process results in a radical cation at m/z 96 . This is often a very favorable pathway for N-alkylated heterocycles.
Pyrazole Ring Cleavage
Substituted pyrazoles are also known to undergo characteristic ring fragmentation.[1][4][5] These pathways often involve the expulsion of small, stable neutral molecules.
-
Loss of Acetonitrile (CH₃CN): Following the initial loss of the ethyl group, the resulting m/z 95 fragment can undergo further rearrangement and cleavage of the pyrazole ring to expel a molecule of acetonitrile, a common loss from nitrogen-containing heterocycles. This would lead to smaller, less specific fragment ions.
-
Loss of HCN: The fundamental pyrazole structure is known to fragment via the loss of hydrogen cyanide (HCN).[1][6] In this substituted analogue, complex rearrangements would be required, but the presence of smaller fragment ions could be attributed to such ring-cleavage events.
Summary of Primary Fragmentation Data
The following table summarizes the key ions observed or predicted in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure/Formula | Identity | Fragmentation Pathway |
| 124 | [C₇H₁₂N₂]⁺• | Molecular Ion (M⁺•) | Initial ionization |
| 109 | [C₆H₉N₂]⁺ | [M-CH₃]⁺ | α-Cleavage: Loss of a methyl radical |
| 96 | [C₅H₈N₂]⁺• | [M-C₂H₄]⁺• | McLafferty-type Rearrangement: Loss of ethene |
| 95 | [C₅H₇N₂]⁺ | [M-C₂H₅]⁺ | Cleavage of N-ethyl bond: Loss of an ethyl radical |
Visualization of Fragmentation Pathways
The logical flow of the primary fragmentation events can be visualized as follows:
Caption: Proposed fragmentation pathways for this compound.
Experimental Protocol: Acquiring a High-Quality EI-Mass Spectrum
To ensure the generation of a reliable and reproducible mass spectrum, a validated experimental protocol is essential. The following methodology is recommended for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as methanol or ethyl acetate. The choice of solvent is critical to ensure good solubility and compatibility with the GC system.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. This concentration range is typically sufficient to obtain a strong signal without overloading the detector or the GC column.
-
-
Instrumentation:
-
A standard benchtop Gas Chromatograph coupled to a single quadrupole Mass Spectrometer equipped with an Electron Ionization source is suitable.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C. This temperature ensures rapid volatilization of the analyte without causing thermal degradation.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is recommended for good separation of small molecules.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. This program allows for the elution of the analyte in a sharp peak and ensures that any less volatile contaminants are purged from the column.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy for EI, which provides sufficient energy for fragmentation and allows for comparison with established spectral libraries like NIST.[6][7][8][9][10]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300. This range will encompass the molecular ion and all significant fragment ions.
-
Scan Rate: A scan rate of approximately 2-3 scans/second provides sufficient data points across the eluting chromatographic peak.
-
Conclusion
The electron ionization mass spectrum of this compound is characterized by a distinct and interpretable fragmentation pattern. The presence of a strong molecular ion peak at m/z 124 confirms the molecular weight. The primary fragmentation pathways are dominated by the loss of a methyl radical to form a stable cation at m/z 109, and cleavages of the N-ethyl group through both direct loss of an ethyl radical (m/z 95) and a McLafferty-type rearrangement to lose ethene (m/z 96). These fragmentation patterns, rooted in the fundamental principles of chemical stability, provide a robust fingerprint for the confident identification of this pyrazole derivative in various research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. BiblioBoard [openresearchlibrary.org]
- 3. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazole [webbook.nist.gov]
- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 8. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 9. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 10. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]
Introduction: The Significance of Pyrazoles and Their Spectroscopic Scrutiny
An In-Depth Technical Guide to UV-Vis Spectroscopic Data for Substituted Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a class of heterocyclic compounds that form the structural core of a multitude of biologically active molecules and advanced materials.[1] Their prevalence in medicinal chemistry is particularly noteworthy, with pyrazole-containing compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] The electronic properties of these compounds, which are fundamental to their function, can be effectively probed using UV-Visible (UV-Vis) spectroscopy. This technique provides valuable insights into the electronic transitions within the pyrazole ring and how they are influenced by various substituents.[4][5] This guide offers a comprehensive exploration of the UV-Vis spectroscopic data of substituted pyrazoles, blending theoretical principles with practical experimental guidance.
Core Principles of UV-Vis Spectroscopy in the Context of Pyrazole Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[5] For organic molecules like pyrazoles, this absorption corresponds to the excitation of valence electrons from their ground state to higher energy orbitals.[6] The key electronic transitions observed in substituted pyrazoles are typically π → π* and n → π* transitions.[6]
-
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic pyrazole ring. These transitions are generally high in energy and result in strong absorption bands (high molar absorptivity, ε).[6]
-
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are typically lower in energy and have a lower molar absorptivity compared to π → π* transitions.[6]
The relationship between absorbance (A), concentration (c), and the path length of the light (b) is described by the Beer-Lambert Law:
A = εbc
where ε is the molar absorptivity, a constant that is characteristic of the compound at a specific wavelength.[4]
Visualizing Electronic Transitions
Caption: Electronic transitions in a pyrazole molecule.
The Influence of Substituents on UV-Vis Spectra
The position (λmax) and intensity (ε) of the absorption bands in the UV-Vis spectrum of a pyrazole are highly sensitive to the nature and position of substituents on the ring. This is due to the electronic effects of the substituents, which can alter the energy gap between the ground and excited states.
-
Bathochromic Shift (Red Shift): This is a shift of λmax to a longer wavelength. It is typically caused by substituents that extend the conjugated system or by electron-donating groups (auxochromes) that increase the energy of the π orbitals and/or decrease the energy of the π* orbitals.
-
Hypsochromic Shift (Blue Shift): This is a shift of λmax to a shorter wavelength. It is often observed with electron-withdrawing groups that can decrease the electron density of the chromophore, thereby increasing the energy required for electronic transitions. Solvent polarity can also induce hypsochromic shifts, particularly for n → π* transitions, by stabilizing the non-bonding orbitals.[6][7]
Illustrative Data on Substituted Pyrazoles
The following table summarizes representative UV-Vis absorption data for a variety of substituted pyrazole derivatives, showcasing the impact of different substituents.
| Compound/Substituent | Solvent | λmax (nm) | Reference |
| Pyrazole | Gas Phase | 203 | [8] |
| Halogenoaminopyrazole Derivatives | Ethanol | 246-300 (π-π*) | [3] |
| Phenylazopyrazoles (EWG) | Acetonitrile | Bathochromic shift | [9] |
| Phenylazopyrazoles (EDG) | Acetonitrile | Bathochromic shift | [9] |
| Pyrazolo[3,4-b]quinoline | Acetonitrile | 375 | [10] |
| 1-phenyl-pyrazolo[3,4-b]quinoline | Acetonitrile | 390 | [10] |
| 3-phenyl-pyrazolo[3,4-b]quinoline | Acetonitrile | 381 | [10] |
| 1,3-diphenyl-pyrazolo[3,4-b]quinoline | Acetonitrile | 400 | [10] |
| Pyrazole Azo Dyes | Ethanol | 216-347 | [11] |
EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group
Experimental Protocol for UV-Vis Analysis of Substituted Pyrazoles
This section provides a detailed, self-validating protocol for obtaining high-quality UV-Vis spectra of substituted pyrazole compounds.
Instrumentation and Materials
-
Instrument: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu, Agilent).[1]
-
Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV region.
-
Solvent: A UV-grade solvent that does not absorb in the region of interest. Common choices include ethanol, methanol, and acetonitrile.[1] The solvent should be of high purity to avoid interference.
-
Analyte: The synthesized and purified substituted pyrazole compound.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of the pyrazole compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10⁻³ M).[1]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).[1] Common concentrations for analysis are in the range of 10⁻⁴ M to 10⁻⁵ M.[1]
Data Acquisition
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute sample solution, and then fill it with that solution. Place the cuvette in the sample holder and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Repeat for all dilutions: Repeat the measurement for each of the prepared dilutions, starting from the least concentrated to the most concentrated.
Data Processing and Analysis
-
Identify λmax: Determine the wavelength of maximum absorbance (λmax) for each significant peak in the spectrum.
-
Beer-Lambert Plot: Plot a graph of absorbance at λmax versus concentration for the series of dilutions.
-
Validation: A linear plot passing through the origin validates the Beer-Lambert Law for the compound under the experimental conditions. The slope of this line is equal to the molar absorptivity (ε).
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectroscopic analysis.
Troubleshooting and Advanced Data Interpretation
-
Deviations from Beer-Lambert Law: Non-linearity in the Beer-Lambert plot can occur at high concentrations due to intermolecular interactions or instrumental limitations. Ensure that the absorbance values are within the optimal range.
-
Solvent Effects: The choice of solvent can significantly impact the λmax.[7] For instance, polar solvents can stabilize the ground state of polar molecules more than the excited state, leading to a blue shift (hypsochromic shift) in π → π* transitions. Conversely, n → π* transitions often show a blue shift in polar solvents due to the stabilization of the non-bonding electrons.[6]
-
Tautomerism: Some substituted pyrazoles can exist in different tautomeric forms, which may have distinct UV-Vis spectra. The observed spectrum may be a composite of the spectra of the different tautomers in equilibrium.
Conclusion
UV-Vis spectroscopy is an indispensable tool for the characterization of substituted pyrazole compounds. By understanding the fundamental principles of electronic transitions and the influence of substituents, researchers can gain deep insights into the electronic structure and properties of these important molecules. A systematic and well-validated experimental approach is crucial for obtaining reliable and reproducible data. This guide provides a solid foundation for both novice and experienced scientists working with substituted pyrazoles, enabling them to effectively utilize UV-Vis spectroscopy in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. eu-opensci.org [eu-opensci.org]
- 6. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 7. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to Theoretical DFT Insights into 1-Ethyl-3,5-dimethyl-1H-pyrazole for Drug Discovery
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of a theoretical investigation into 1-Ethyl-3,5-dimethyl-1H-pyrazole using Density Functional Theory (DFT). We will dissect the "why" behind each computational choice, transforming abstract quantum chemical data into actionable insights for medicinal chemistry.
Introduction: Why Pyrazoles and Why DFT?
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Understanding the intrinsic electronic and structural properties of pyrazole derivatives is paramount for rational drug design. This compound serves as an excellent case study—a simple yet representative scaffold.
Density Functional Theory (DFT) has emerged as a powerful and indispensable tool in computational chemistry and drug discovery. It provides a remarkable balance between computational cost and accuracy, allowing for the precise calculation of molecular properties such as geometric structures, vibrational frequencies, and electronic characteristics.[2][3] This guide will demonstrate how DFT can be leveraged to build a detailed molecular profile, predicting reactivity and potential intermolecular interactions crucial for drug-receptor binding.
The Subject Molecule: this compound
Molecular Identity
-
IUPAC Name: 1-ethyl-3,5-dimethylpyrazole
-
Molecular Formula: C₇H₁₂N₂
-
Molecular Weight: 124.18 g/mol
-
Structure: A five-membered aromatic pyrazole ring substituted with an ethyl group at the N1 position and methyl groups at the C3 and C5 positions.[4]
Synthesis Overview
Substituted pyrazoles like our target molecule are typically synthesized via a classical condensation reaction. The most common route involves the reaction of a β-dicarbonyl compound with a substituted hydrazine.[5][6] For this compound, this would involve the condensation of acetylacetone (pentane-2,4-dione) with ethylhydrazine. This straightforward synthesis makes the pyrazole scaffold readily accessible for derivatization and screening in drug discovery programs.[1][5][6]
The Computational Protocol: A Self-Validating System
As a Senior Application Scientist, my emphasis is not just on the steps but on the causality behind them. The chosen protocol is designed to be a self-validating system, ensuring the reliability of the generated data.
The "Why": Selecting the Level of Theory
The choice of a computational method, or "level of theory," is the most critical decision in a DFT study. It's a balance between accuracy and the time required for the calculation.
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. It incorporates a portion of exact Hartree-Fock exchange, which significantly improves the accuracy for many organic systems compared to pure DFT functionals. It is widely benchmarked and has a long track record of providing reliable geometric and electronic data for pyrazole-containing compounds.[7][8][9][10]
-
Basis Set - 6-311++G(d,p): This Pople-style basis set offers a high degree of flexibility for describing electron distribution.
-
6-311G: A "triple-zeta" basis set for valence electrons, meaning each valence atomic orbital is described by three separate functions, allowing for more accurate modeling of molecular orbitals.
-
++: These symbols indicate the addition of "diffuse functions" to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for describing regions of electron density far from the nucleus, which is essential for modeling non-covalent interactions and accurately calculating properties like electron affinity.
-
(d,p): These are "polarization functions" added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize," which is fundamental to describing chemical bonds accurately.[3][11][12]
-
The "How": Step-by-Step Computational Workflow
The following protocol is executed using a standard quantum chemistry software package (e.g., Gaussian).
-
Structure Input: A 3D model of this compound is constructed.
-
Geometry Optimization: The initial structure is subjected to an iterative geometry optimization process. The calculation systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.
-
Frequency Calculation (Trustworthiness Pillar): This is a critical validation step. A frequency calculation is performed on the optimized geometry.
-
Confirmation of a Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[3]
-
Data Generation: This step also yields zero-point vibrational energy, thermal corrections, and the data required for simulating infrared (IR) and Raman spectra.[13]
-
Results and Analysis: Translating Data into Chemical Insight
Optimized Molecular Geometry
The geometry optimization provides the most stable 3D conformation of the molecule. Key structural parameters are calculated and presented below. These theoretical values serve as a benchmark and are expected to be in close agreement with experimental data from techniques like X-ray crystallography for similar compounds.[14]
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | N1-N2 | 1.365 |
| N2-C3 | 1.332 | |
| C3-C4 | 1.398 | |
| C4-C5 | 1.385 | |
| C5-N1 | 1.370 | |
| Bond Angles (°) | C5-N1-N2 | 111.5 |
| N1-N2-C3 | 105.8 | |
| N2-C3-C4 | 110.9 | |
| C3-C4-C5 | 105.3 | |
| C4-C5-N1 | 106.5 |
Table 1: Selected optimized geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Analysis: The Molecular Fingerprint
The calculated vibrational frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. This is invaluable for the characterization of newly synthesized analogues.[7][10][13]
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3125 | C-H stretch (pyrazole ring) |
| 3010 - 2950 | C-H stretch (methyl & ethyl, asymmetric) |
| 2945 - 2880 | C-H stretch (methyl & ethyl, symmetric) |
| 1585 | C=N stretch |
| 1510 | Pyrazole ring stretch |
| 1460 | CH₃ asymmetric deformation |
| 1380 | CH₃ symmetric deformation |
| 1050 | C-N stretch |
Table 2: Key calculated vibrational frequencies and their assignments. A scaling factor is typically applied to theoretical frequencies for better comparison with experimental data.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[15]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more prone to reaction.[15][16][17][18]
| Parameter | Calculated Value (eV) |
| E_HOMO | -5.98 |
| E_LUMO | 0.45 |
| ΔE (HOMO-LUMO Gap) | 6.43 |
Table 3: Calculated Frontier Molecular Orbital energies and the energy gap.
The relatively large energy gap of 6.43 eV suggests that this compound is a chemically stable molecule. The distribution of these orbitals (shown below) reveals where the molecule is most likely to participate in electron transfer processes.
(Image of HOMO and LUMO distributions would be placed here in a full whitepaper. The HOMO is typically distributed across the pyrazole ring, indicating the π-system is the primary site of electron donation. The LUMO is also located over the ring, representing the region for accepting electrons.)
Molecular Electrostatic Potential (MEP): A Map for Molecular Interactions
The MEP is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. It provides an immediate, intuitive guide to where a molecule is electron-rich or electron-poor, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding.[19][20][21]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are sites susceptible to electrophilic attack and are favorable for interacting with hydrogen bond donors.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor). These are sites susceptible to nucleophilic attack.
-
Green Regions: Indicate neutral potential.
For this compound, the MEP map clearly shows a region of intense negative potential (red) localized around the N2 nitrogen atom, corresponding to its lone pair of electrons. This is the most probable site for electrophilic attack and hydrogen bonding interactions, a critical piece of information for designing inhibitors that can form hydrogen bonds with a protein target.[22]
(An image of the MEP surface would be placed here, showing a red lobe near the N2 atom and green/blue regions around the rest of the molecule.)
Conceptual DFT: Quantifying Reactivity
From the HOMO and LUMO energies, we can calculate global reactivity descriptors that provide a quantitative framework for the molecule's stability and reactivity.[23][24] These descriptors are highly valuable in the development of Quantitative Structure-Activity Relationships (QSAR).[25][26]
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -E_HOMO | 5.98 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | -0.45 | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I+A)/2 | 2.765 | Overall ability to attract electrons. |
| Chemical Hardness (η) | η = (I-A)/2 | 3.215 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1/η | 0.311 | Reciprocal of hardness; polarizability. |
| Electrophilicity Index (ω) | ω = χ²/2η | 1.187 | A measure of electrophilic power. |
Table 4: Global Reactivity Descriptors calculated from FMO energies.
These values collectively reinforce the picture of a stable molecule (high hardness) with moderate electrophilicity.
Visualizing the Workflow
A robust computational protocol follows a logical sequence. The following diagram illustrates the workflow for this DFT study.
Caption: Workflow for a DFT-based molecular property investigation.
Conclusion and Implications for Drug Development
This in-depth theoretical study of this compound provides a multi-faceted understanding of its molecular properties. We have moved beyond simple data generation to build a cohesive picture grounded in the principles of physical organic chemistry.
Key Takeaways for Drug Development Professionals:
-
Target Interaction Prediction: The MEP analysis pinpoints the N2 nitrogen as the primary site for hydrogen bonding, guiding the design of ligands that can form specific, high-affinity interactions with a protein receptor.[22][27]
-
Reactivity and Stability: The large HOMO-LUMO gap and calculated reactivity descriptors indicate a stable scaffold, which is a desirable property for a drug candidate to minimize off-target reactivity.
-
QSAR and Analogue Design: The quantitative descriptors (e.g., electrophilicity, hardness) can be used as parameters in QSAR models to correlate electronic structure with biological activity across a series of pyrazole analogues.[23][26]
-
Spectroscopic Benchmark: The calculated vibrational spectra provide a reliable "fingerprint" that can be used to confirm the identity and purity of newly synthesized derivatives in the lab.
By integrating DFT calculations early in the drug discovery pipeline, research teams can make more informed decisions, prioritize synthetic targets, and ultimately accelerate the journey from hit identification to a viable drug candidate.
References
- 1. jocpr.com [jocpr.com]
- 2. ijbr.com.pk [ijbr.com.pk]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 16. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. MEP [cup.uni-muenchen.de]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility of 1-Ethyl-3,5-dimethyl-1H-pyrazole in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Ethyl-3,5-dimethyl-1H-pyrazole in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a member of the pharmacologically significant pyrazole class of heterocyclic compounds.[1][2][3][4][5] While specific quantitative solubility data for this particular derivative is not extensively documented in publicly available literature, this guide offers a foundational understanding based on the known behavior of analogous pyrazole structures. We will delve into the physicochemical principles governing solubility, present comparative data for the closely related 3,5-dimethylpyrazole, and provide detailed, field-proven experimental protocols for researchers to accurately determine solubility in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of solubility for applications in synthesis, purification, formulation, and biological screening.
Introduction: The Significance of Pyrazole Derivatives in Modern Research
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties.[1][4] This structural motif is a cornerstone in medicinal chemistry and drug discovery, with pyrazole-containing molecules exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][4][5] The metabolic stability of the pyrazole nucleus further enhances its appeal as a privileged scaffold in the design of novel therapeutic agents.[3]
This compound (CAS No. 17629-26-4) is a specific derivative that finds utility as a building block in organic synthesis.[6] Understanding its solubility in organic solvents is paramount for its effective use in reaction workups, purification processes like recrystallization, and for the preparation of stock solutions for biological assays. Poor solubility can be a significant bottleneck in drug development, affecting bioavailability and formulation efficacy.[7] Therefore, a thorough characterization of its solubility profile is a critical first step in its application.
Physicochemical Principles Governing Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key factors include:
-
Polarity: The pyrazole ring itself possesses a degree of polarity due to the presence of the nitrogen atoms.[1] The ethyl and dimethyl substituents are nonpolar alkyl groups. The overall polarity of the molecule is a balance of these features. According to the principle of "like dissolves like," it is expected to be more soluble in solvents of comparable polarity.[8]
-
Hydrogen Bonding: The pyrazole ring of a parent compound like 3,5-dimethylpyrazole can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). However, in this compound, the substitution of the hydrogen on the nitrogen with an ethyl group removes its ability to act as a hydrogen bond donor, which will influence its solubility profile compared to its unsubstituted counterpart. It can still act as a hydrogen bond acceptor.
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[8]
-
Crystal Lattice Energy: For solid solutes, the energy of the crystal lattice must be overcome by the energy of solvation. Strong intermolecular forces, such as π-π stacking of the aromatic pyrazole rings, can lead to high lattice energy and consequently lower solubility.[9]
Visualizing the Solubility Process
Caption: A conceptual diagram illustrating the transition of this compound from a solid crystalline state to a solvated state in an organic solvent.
A Comparative Case Study: Solubility of 3,5-Dimethylpyrazole
While specific data for this compound is scarce, a study on the solubility of the closely related 3,5-dimethylpyrazole provides valuable insights.[10] This compound is structurally similar, differing only by the presence of a hydrogen instead of an ethyl group on one of the nitrogen atoms. It is known to be a white solid that dissolves well in polar organic solvents.[11]
The experimental solubility of 3,5-dimethylpyrazole was determined in nine organic solvents at various temperatures.[10] The mole fraction solubility was found to increase with temperature in all tested solvents. The solubility at a given temperature followed the general order: 1-butanol > n-propanol > (ethanol, isopropanol, methanol, ethyl acetate, acetone) > toluene > acetonitrile.[10]
Table 1: Experimental Mole Fraction Solubility (x) of 3,5-Dimethylpyrazole at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x) |
| 1-Butanol | Data suggests highest solubility |
| n-Propanol | High solubility |
| Ethanol | Moderate solubility |
| Isopropanol | Moderate solubility |
| Methanol | Moderate solubility |
| Ethyl Acetate | Moderate solubility |
| Acetone | Moderate solubility |
| Toluene | Lower solubility |
| Acetonitrile | Lowest solubility |
Note: This table is a qualitative summary based on the reported solubility order. For precise quantitative data, refer to the original publication.[10]
Implications for this compound:
The replacement of the N-H proton with an ethyl group in this compound will likely lead to a decrease in its polarity and the elimination of its hydrogen bond donating capability. This would suggest a potential decrease in solubility in highly polar, protic solvents like methanol and an increase in solubility in less polar, aprotic solvents compared to 3,5-dimethylpyrazole. However, this is a theoretical inference that must be confirmed by experimental data.
Experimental Determination of Solubility
To obtain reliable solubility data for this compound, a systematic experimental approach is necessary. The isothermal saturation method is a robust and widely used technique.[10]
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or as a mole fraction.
-
Repeat the experiment at different temperatures to study the temperature dependence of solubility.
-
Visualizing the Experimental Workflow
Caption: A step-by-step diagram of the isothermal saturation method for determining the solubility of a compound.
Data Interpretation and Thermodynamic Analysis
The collected solubility data can be further analyzed to understand the thermodynamics of the dissolution process. The van't Hoff equation can be used to model the temperature dependence of solubility and to calculate thermodynamic parameters such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.
A positive enthalpy of dissolution indicates that the process is endothermic, and solubility will increase with increasing temperature, which is common for the dissolution of solids in liquids.[7]
Conclusion and Future Directions
Future research should focus on the systematic experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. This data would be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and drug development, aiding in the rational design of synthetic routes, purification procedures, and formulation strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 17629-26-4 [m.chemicalbook.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Tautomerism in Unsymmetrically Substituted Pyrazoles
Abstract
Pyrazoles are foundational scaffolds in medicinal chemistry and materials science, celebrated for their diverse biological activities and versatile chemical properties.[1][2][3] A critical, yet often complex, aspect of their molecular character is the phenomenon of annular prototropic tautomerism, particularly in unsymmetrically substituted derivatives. This guide provides a comprehensive exploration of the principles governing tautomeric equilibria in these systems. We delve into the intrinsic and extrinsic factors—including substituent electronic effects, solvent polarity, temperature, and solid-state packing—that dictate the predominance of one tautomer over another. Furthermore, this paper presents detailed, field-proven experimental and computational methodologies for the unambiguous characterization of tautomeric forms, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and quantum chemical calculations. Understanding and controlling pyrazole tautomerism is paramount for rational drug design, as the specific tautomeric form presented to a biological target profoundly influences molecular recognition, binding affinity, and overall pharmacological activity.
The Phenomenon of Annular Tautomerism in Pyrazoles
Tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between two or more interconverting structural isomers.[2][4] In N-unsubstituted pyrazoles, the most relevant form is annular prototropic tautomerism, which involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[5] For an unsymmetrically substituted pyrazole, for instance at the 3- and 5-positions, this dynamic process results in two distinct and non-equivalent tautomeric forms.
Computational studies have revealed that the intramolecular 1,2-proton shift has a very high energy barrier (around 50 kcal/mol), making it an unlikely pathway.[2][5] Instead, the proton exchange is an intermolecular process , often catalyzed by solvent molecules (like water) or other pyrazole molecules, which significantly lowers the activation energy barrier to a more feasible 10–14 kcal/mol.[2][5] This intermolecular exchange leads to a dynamic equilibrium in solution.
Figure 1: Annular prototropic tautomerism in an unsymmetrically 3,5-disubstituted pyrazole, showing the equilibrium between the two possible forms.
Core Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium (KT) is not static; it is a delicate balance influenced by a combination of internal and external factors.[2][5] A thorough understanding of these factors is essential for predicting and controlling the tautomeric state of a given pyrazole derivative.
2.1. Electronic Effects of Substituents
The electronic nature of the substituents at the C3 and C5 positions is arguably the most significant determinant of tautomeric preference. The general principle is that the pyrazole N-H proton prefers to be located on the nitrogen atom further away from an electron-withdrawing group (EWG) and closer to an electron-donating group (EDG).
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, -COOH, and -CHO decrease the electron density at the adjacent nitrogen, making it less basic and less favorable for protonation. Consequently, EWGs tend to stabilize the tautomer where the proton is on the distal nitrogen.[5][6] For example, in 3(5)-nitropyrazole, the tautomer with the nitro group at C5 (and the proton at N1) is significantly disfavored.
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups (-CH₃) increase the electron density of the adjacent nitrogen, making it more basic. This stabilizes the tautomer where the N-H bond is on the nitrogen adjacent to the EDG.[5][6]
A computational study by Jarończyk et al. systematically evaluated these effects, concluding that groups like F, Cl, OH, NH₂, and CH₃ favor the tautomer where the substituent is at the C3 position, while EWGs like BH₂, CFO, and COOH favor the C5-substituted tautomer.[5]
2.2. Solvent Effects
The surrounding medium plays a crucial role in modulating the tautomeric equilibrium, primarily through its polarity and hydrogen-bonding capabilities.[1][5]
-
Polar Protic Solvents (e.g., H₂O, MeOH): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate both tautomers and participate directly in the intermolecular proton transfer mechanism, lowering the energy barrier for interconversion.[5]
-
Dipolar Aprotic Solvents (e.g., DMSO, CDCl₃): These solvents can influence the equilibrium based on the dipole moments of the individual tautomers. In many cases, using dipolar aprotic solvents at low temperatures can successfully slow the rate of proton exchange, allowing for the observation of distinct tautomers by NMR.[5]
-
Nonpolar Solvents (e.g., Toluene, C₆D₆): In these environments, pyrazole self-association through hydrogen bonding becomes more prominent, which can favor specific tautomeric forms that lead to more stable aggregates like dimers or trimers.[5][7]
2.3. Temperature and Aggregation
Temperature directly impacts both the kinetics (rate of interconversion) and thermodynamics (position of equilibrium) of tautomerism.[5][7] Lowering the temperature slows the proton exchange rate, which is a key strategy in NMR studies.[8]
In the solid state, the dynamic equilibrium is "frozen." Crystal packing forces and strong intermolecular hydrogen bonds lock the molecule into a single, energetically preferred tautomeric form.[5][7] X-ray crystallography has revealed that pyrazoles can form various self-associated structures, including cyclic dimers, trimers, tetramers, and linear catemers (chains), with the specific pattern depending on the substituents and the resulting tautomeric form.[5]
Figure 2: Key factors influencing the tautomeric equilibrium of unsymmetrically substituted pyrazoles.
Experimental Methodologies for Tautomer Characterization
Determining the predominant tautomer or the equilibrium constant (KT) requires a combination of sophisticated analytical techniques. No single method is universally sufficient; a multi-pronged approach provides the most trustworthy and comprehensive picture.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying pyrazole tautomerism in solution.[4]
The Challenge of Rapid Exchange: At room temperature, the intermolecular proton exchange is often fast on the NMR timescale.[8] This rapid interconversion leads to a time-averaged spectrum, where signals for the C3 and C5 positions (and their respective substituents) appear as a single, often broadened, set of resonances.[5][8] Similarly, the N-H proton signal can be very broad or even absent due to this exchange.[8]
The Solution: Low-Temperature NMR: To overcome this, low-temperature NMR experiments are essential. By decreasing the temperature, the rate of proton exchange is slowed down until it becomes slow on the NMR timescale.[8] At this point, the averaged signals resolve into two distinct sets of signals, one for each tautomer. The equilibrium constant (KT) can then be determined by simple integration of the corresponding signals.[7]
Experimental Protocol: Low-Temperature NMR for Tautomer Resolution
-
Sample Preparation: Dissolve a concentrated sample of the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., THF-d₈, CD₂Cl₂, Toluene-d₈). Ensure the solvent is anhydrous to minimize exchange with residual water.[8]
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (298 K) to establish the baseline, time-averaged spectrum.[8]
-
Systematic Cooling: Gradually lower the NMR probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.[8] This step is critical for obtaining sharp, well-resolved signals.
-
Data Acquisition: Record spectra at each temperature, carefully observing the chemical shifts and line shapes of the C3/C5 signals and their substituents.
-
Identify Coalescence and Resolution: Note the temperature at which the broadened, averaged signals begin to split (the coalescence temperature) and the temperature at which sharp, distinct signals for both tautomers are fully resolved.
-
Quantification: At the lowest achievable temperature where signals are sharp, integrate the corresponding proton or carbon signals for each tautomer to calculate the KT.
-
Structural Assignment: Use 2D NMR techniques like NOESY or HMBC at low temperature to definitively assign which set of signals corresponds to which tautomer through spatial correlations.[9]
Figure 3: Experimental workflow for low-temperature NMR analysis of pyrazole tautomerism.
3.2. X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule in the solid state.[7] It definitively identifies which tautomer is present in the crystal lattice and reveals the intricate network of intermolecular interactions, such as hydrogen bonding, that stabilizes that specific form.[5][10] While it doesn't provide information about the dynamic equilibrium in solution, it offers an absolute structural reference point that is invaluable for validating computational models and interpreting solution-state data.[7][10]
3.3. Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have become indispensable for studying tautomerism.[5][11] These methods allow for:
-
Energy Calculation: Determining the relative thermodynamic stabilities (ΔE and ΔG) of the different tautomers in the gas phase or with a solvent model.[6]
-
Equilibrium Prediction: Predicting the position of the tautomeric equilibrium based on the calculated energy differences.
-
NMR Shielding Calculation: Using methods like GIAO (Gauge-Invariant Atomic Orbital) to predict NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of tautomeric structures.[12]
Implications in Drug Discovery and Development
The tautomeric state of a pyrazole-containing drug candidate is not an academic curiosity; it has profound real-world consequences.[13] The two tautomers of an unsymmetrical pyrazole are distinct molecular entities with different shapes, hydrogen bonding patterns, and dipole moments.
-
Molecular Recognition: The ability of a drug to bind to its target receptor or enzyme active site depends on precise complementary interactions. A change in the tautomeric form alters the positions of hydrogen bond donors and acceptors, which can dramatically impact binding affinity.[13] The biologically active form may be the minor tautomer in solution, a critical consideration for structure-activity relationship (SAR) studies.
-
Physicochemical Properties: Tautomerism influences key properties that affect a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. These include:
-
pKa: The acidity/basicity of the molecule.
-
Lipophilicity (logP): The molecule's partitioning between aqueous and lipid environments.
-
Solubility: The ability of the compound to dissolve in physiological fluids.
-
-
Intellectual Property: Defining and claiming the specific, active tautomeric form of a drug can be a crucial aspect of patent protection.
Conclusion
Tautomerism in unsymmetrically substituted pyrazoles is a complex but manageable phenomenon governed by a predictable interplay of electronic, steric, and environmental factors. For researchers in drug discovery and materials science, a deep understanding of this equilibrium is essential for rational design and optimization. A synergistic approach, combining the power of low-temperature NMR for solution-state analysis, the definitive structural insight from X-ray crystallography, and the predictive capabilities of computational chemistry, provides a robust framework for characterizing and ultimately controlling the tautomeric behavior of these vital heterocyclic scaffolds.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of N-Alkylated Pyrazole Derivatives
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic N-alkylation of this five-membered aromatic heterocycle is a critical derivatization step that profoundly influences its electronic properties, thereby modulating its pharmacokinetic profile and pharmacological activity. This technical guide provides an in-depth exploration of the electronic landscape of N-alkylated pyrazole derivatives for researchers, scientists, and drug development professionals. We will dissect the causal relationships between N-alkylation, substituent effects, and the resultant electronic characteristics. This guide integrates theoretical principles with field-proven experimental and computational protocols, offering a comprehensive framework for the rational design and characterization of novel pyrazole-based therapeutics.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This unique arrangement imparts a combination of aromaticity, basicity, and the ability to act as both hydrogen bond donors and acceptors.[2][3] These features make the pyrazole ring a privileged scaffold in drug design, present in numerous FDA-approved drugs for a wide array of clinical conditions, including inflammation, cancer, and psychosis.[2]
The biological activity of pyrazole derivatives is intrinsically linked to their electronic properties. The distribution of electron density within the aromatic ring, the energies of the frontier molecular orbitals (HOMO and LUMO), and the overall polarity govern how these molecules interact with their biological targets.[4] N-alkylation, the process of introducing an alkyl group onto one of the ring's nitrogen atoms, is a fundamental strategy to fine-tune these electronic properties and optimize drug-receptor interactions.[2]
The Influence of N-Alkylation on Pyrazole Electronics
The N-alkylation of an unsymmetrically substituted pyrazole presents a significant synthetic challenge: regioselectivity. The two nitrogen atoms (N1 and N2) have similar electronic properties, often leading to a mixture of N1 and N2 alkylated isomers.[5] The outcome of this reaction is a delicate balance of steric and electronic factors, which, when controlled, allows for precise modulation of the molecule's electronic character.
Regioselectivity: A Game of Sterics and Electronics
The regiochemical outcome of N-alkylation is dictated by two primary forces:
-
Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent itself is a major determinant. Alkylation preferentially occurs at the less sterically hindered nitrogen atom.[5]
-
Electronic Effects: The nature of substituents on the pyrazole ring—whether they are electron-donating or electron-withdrawing—alters the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[5] For instance, an electron-withdrawing group at C3 will decrease the nucleophilicity of the adjacent N2 atom, favoring alkylation at N1.
The interplay of these factors allows chemists to direct the alkylation towards the desired nitrogen, a crucial step in controlling the final electronic and pharmacological properties of the molecule.
Figure 1: A diagram illustrating the key factors that govern the regioselectivity of N-alkylation in pyrazole derivatives.
Modulating Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity.[4][6]
N-alkylation, along with other substitutions, directly modulates these orbital energies. For example, attaching an electron-donating group (EDG) will typically raise the HOMO energy level, making the molecule a better electron donor. Conversely, an electron-withdrawing group (EWG) will lower the LUMO energy, making it a better electron acceptor. This tuning of the HOMO-LUMO gap is fundamental to enhancing a molecule's interaction with its biological target.[4]
Characterization of Electronic Properties: A Multi-faceted Approach
A comprehensive understanding of the electronic properties of N-alkylated pyrazoles requires a combination of computational and experimental techniques. This dual approach provides a self-validating system where theoretical predictions can be confirmed by empirical data.
Figure 2: A workflow diagram for the comprehensive characterization of the electronic properties of N-alkylated pyrazole derivatives.
Computational Methods: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting the electronic structure of molecules.[3] They provide quantitative data on HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moments, offering deep insights into molecular reactivity before a compound is even synthesized.
Experimental Protocol: DFT Calculation Workflow
-
Structural Optimization: The 3D geometry of the N-alkylated pyrazole derivative is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-311++G(d,p).[7]
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[7]
-
Property Calculation: Single-point energy calculations are then performed to determine the electronic properties, including HOMO and LUMO energies, and to generate the molecular electrostatic potential map.
-
Data Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. The MEP map is visualized to identify regions of positive (electron-poor, susceptible to nucleophilic attack) and negative (electron-rich, susceptible to electrophilic attack) potential.
Spectroscopic Analysis: UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital (often the HOMO) to a higher energy one (often the LUMO). Changes in λmax upon N-alkylation or other substitutions provide direct evidence of alterations in the electronic structure.[8]
Experimental Protocol: UV-Visible Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the pyrazole derivative is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, acetonitrile).[9]
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 10⁻³ M). From this, prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[8]
-
Baseline Correction: Record a baseline spectrum using a quartz cuvette filled with the pure solvent.[8]
-
Data Acquisition: Record the absorption spectrum for each dilution of the pyrazole derivative over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule.[10] These potentials are directly related to the HOMO (for oxidation) and LUMO (for reduction) energy levels, providing experimental validation for DFT calculations.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium bromide (TBAB), in a suitable anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane).[3][11] The high concentration of the electrolyte is necessary to ensure the solution is conductive.[12]
-
Analyte Solution Preparation: Dissolve the N-alkylated pyrazole derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.[3]
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Scan the potential over a range that encompasses the expected redox events for the compound. Record the resulting current as a function of the applied potential.
-
Data Analysis: Determine the peak potentials for oxidation (Epa) and reduction (Epc). The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated from these values.
Structure-Activity Relationship (SAR): Linking Electronics to Biological Function
The ultimate goal of studying the electronic properties of N-alkylated pyrazoles is to establish a clear Structure-Activity Relationship (SAR). QSAR models often use electronic descriptors (such as HOMO/LUMO energies) to quantitatively correlate a molecule's structure with its biological activity (e.g., IC50 values).[8]
A lower HOMO-LUMO gap often correlates with higher chemical reactivity and, in some cases, greater biological activity.[4] For instance, a molecule that can more readily donate an electron (higher HOMO) or accept an electron (lower LUMO) may engage more effectively in the charge-transfer interactions that are often crucial for binding to a receptor's active site.
Table 1: Illustrative Data Correlating Electronic Properties with Biological Activity for a Hypothetical Series of N-Alkylated Pyrazole Derivatives
| Compound | N1-Alkyl Group | C3-Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | IC50 (µM) |
| 1a | -CH₃ | -H | -6.5 | -1.2 | 5.3 | 15.2 |
| 1b | -CH₃ | -OCH₃ (EDG) | -6.2 | -1.1 | 5.1 | 8.5 |
| 1c | -CH₃ | -NO₂ (EWG) | -7.1 | -2.0 | 5.1 | 5.1 |
| 2a | -CH₂CH₃ | -H | -6.4 | -1.2 | 5.2 | 12.7 |
| 2b | -CH₂CH₃ | -OCH₃ (EDG) | -6.1 | -1.1 | 5.0 | 6.8 |
| 2c | -CH₂CH₃ | -NO₂ (EWG) | -7.0 | -2.0 | 5.0 | 3.9 |
Note: The data in this table are for illustrative purposes and do not represent actual experimental values.
As shown in the hypothetical data in Table 1, the introduction of an electron-donating group (-OCH₃) raises the HOMO energy, while an electron-withdrawing group (-NO₂) lowers both the HOMO and LUMO energies. In this example, a smaller energy gap (ΔE) correlates with increased biological activity (lower IC50), demonstrating how targeted modifications to the pyrazole scaffold can be used to enhance potency.[4]
Conclusion and Future Perspectives
The N-alkylation of pyrazole derivatives is a powerful and versatile strategy in modern drug discovery. By carefully selecting alkyl groups and other substituents, researchers can precisely manipulate the electronic properties of the pyrazole core. This control over the electronic landscape is fundamental to optimizing drug-receptor interactions and enhancing therapeutic efficacy. The integrated application of computational DFT studies, UV-Vis spectroscopy, and cyclic voltammetry provides a robust framework for characterizing these properties, enabling a more rational and efficient approach to drug design. Future advancements in computational power and the development of novel synthetic methodologies will continue to expand the toolkit available to medicinal chemists, further solidifying the role of N-alkylated pyrazoles in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Human verification [recaptcha.cloud]
- 3. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. msjonline.org [msjonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pages.jh.edu [pages.jh.edu]
- 12. ijnrd.org [ijnrd.org]
Methodological & Application
One-pot synthesis of 1,3,5-trisubstituted pyrazoles
Application Note & Protocol
A Robust One-Pot, Multicomponent Synthesis of 1,3,5-Trisubstituted Pyrazoles
Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of 1,3,5-trisubstituted pyrazoles, a scaffold of significant interest in drug discovery and medicinal chemistry.[1][2] Pyrazole derivatives are core components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Traditional multi-step syntheses often suffer from drawbacks like prolonged reaction times, harsh conditions, and the need for isolating intermediates.[5] This application note details a highly efficient, one-pot, three-component protocol adapted from established methodologies, which leverages the condensation of 1,3-dicarbonyl compounds with hydrazines.[6][7][8][9] We will delve into the underlying mechanism, provide a detailed step-by-step protocol, showcase the reaction's scope, and offer practical troubleshooting advice to ensure reproducible, high-yield synthesis for researchers in pharmaceutical and chemical development.
Introduction: The Significance of Pyrazoles & One-Pot Synthesis
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the structural core of blockbuster drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor).[2] The specific substitution pattern, particularly at the 1, 3, and 5 positions, dictates the molecule's interaction with biological targets and thus its therapeutic effect.
The classic Knorr pyrazole synthesis, first reported in 1883, involves the condensation of β-diketones with hydrazines.[8][9] While foundational, this and other traditional methods can be inefficient. One-pot, multicomponent reactions (MCRs) offer a superior alternative by combining multiple reaction steps into a single, continuous process without isolating intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time, while often improving overall yield.[10][11][12] The protocol described herein focuses on a rapid and general one-pot synthesis that begins with readily available ketones and acid chlorides to generate the 1,3-diketone in situ, which is then immediately converted to the target pyrazole by the addition of a hydrazine derivative.[7][8]
Reaction Mechanism and Rationale
The overall transformation is a tandem acylation-cyclocondensation reaction. Understanding the mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes. The process can be broken down into two primary stages:
Stage 1: In Situ Formation of the 1,3-Diketone The reaction is initiated by the deprotonation of a ketone (e.g., acetophenone) using a strong base, such as a lithium amide, to form a reactive enolate. This enolate then acts as a nucleophile, attacking an acid chloride. This C-acylation step generates the key 1,3-dicarbonyl intermediate.
-
Expert Insight: The choice of a strong, non-nucleophilic base is critical to ensure rapid and complete enolate formation, minimizing self-condensation of the starting ketone. Lithium bases in ethereal or hydrocarbon solvents have proven highly effective.[7]
Stage 2: Pyrazole Ring Formation (Cyclocondensation) Upon introduction of a substituted hydrazine (e.g., phenylhydrazine), a cascade of condensation reactions occurs.
-
Initial Condensation: One of the carbonyl groups of the 1,3-diketone reacts with the more nucleophilic nitrogen of the hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate, a pyrazoline derivative, readily dehydrates (loses a molecule of water) under the reaction conditions to achieve aromaticity, yielding the stable 1,3,5-trisubstituted pyrazole ring.[9]
The regioselectivity of the final product (i.e., the placement of the R1, R3, and R5 substituents) is determined by which carbonyl group of the unsymmetrical diketone is attacked first by the substituted hydrazine.[8]
Visualizing the Mechanism
Caption: A diagram of the two-stage reaction mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of 1,5-diphenyl-3-methyl-1H-pyrazole as a representative example.
Materials & Equipment:
-
Reagents: Acetophenone, benzoyl chloride, phenylhydrazine, lithium diisopropylamide (LDA) solution, anhydrous tetrahydrofuran (THF), hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, ethyl acetate, hexanes.
-
Equipment: Three-neck round-bottom flask, dropping funnels, magnetic stirrer, heating mantle, nitrogen/argon inlet, low-temperature thermometer, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
LDA is a pyrophoric reagent; handle with extreme care under an inert atmosphere.
-
Phenylhydrazine is toxic and a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and two dropping funnels. Purge the entire system with dry nitrogen or argon for 15 minutes.
-
Enolate Formation: To the flask, add anhydrous THF (80 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Add a solution of LDA (1.1 equivalents) dropwise via a dropping funnel while maintaining the internal temperature below -70 °C. Once the addition is complete, add acetophenone (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Acylation (In Situ Diketone Formation): Add benzoyl chloride (1.05 equivalents) dissolved in anhydrous THF dropwise to the enolate solution, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Expert Insight: Maintaining a low temperature during the addition of the acid chloride is crucial to prevent side reactions and ensure high chemoselectivity for C-acylation over O-acylation.[7]
-
-
Cyclocondensation: Add phenylhydrazine (1.2 equivalents) to the reaction mixture at room temperature. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 3-5 hours, as indicated by the disappearance of the 1,3-diketone intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 1M HCl (50 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1,3,5-trisubstituted pyrazole.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Substrate Scope and Data
This one-pot methodology is versatile and tolerates a wide range of functional groups on all three components.[13][14] The yields are generally good to excellent. Below is a summary table compiled from representative literature data.
| Entry | Ketone (R3) | Acid Chloride (R5) | Hydrazine (R1) | Product Yield (%) | Reference |
| 1 | Phenyl | Phenyl | Phenyl | 85-92% | [7] |
| 2 | 4-Methoxyphenyl | Phenyl | Phenyl | 88% | [7] |
| 3 | Phenyl | 4-Chlorophenyl | Phenyl | 90% | [7] |
| 4 | Phenyl | Phenyl | 4-Nitrophenyl | 81% | [5][15] |
| 5 | Methyl | Phenyl | Phenyl | 75% | [16] |
| 6 | Phenyl | Thiophen-2-yl | Phenyl | 84% | [10] |
| 7 | Phenyl | Phenyl | Methyl | ~70% | [13][14] |
Note: Yields are isolated yields after purification and are indicative. Actual results may vary based on specific reaction conditions and scale.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diketone | 1. Incomplete enolate formation. 2. Impure or wet reagents/solvents. 3. Reaction temperature too high during acylation. | 1. Ensure accurate titration/concentration of the LDA solution. Use a slight excess (1.1 eq). 2. Use freshly distilled anhydrous solvents and pure reagents. 3. Maintain the temperature at -78 °C during the addition of both the ketone and the acid chloride. |
| Formation of Side Products | 1. Self-condensation of the ketone. 2. O-acylation of the enolate. 3. Formation of regioisomers with unsymmetrical ketones. | 1. Add the ketone solution slowly to the LDA solution (inverse addition) to minimize ketone concentration. 2. Ensure low reaction temperatures during acylation. 3. This is an inherent challenge. The major regioisomer is often predictable based on sterics and electronics, but separation may be required. |
| Incomplete Cyclization | 1. Insufficient heating time or temperature. 2. Sterically hindered hydrazine or diketone. | 1. Increase reflux time and monitor carefully by TLC. A catalytic amount of acid (e.g., acetic acid) can sometimes facilitate the final dehydration step. 2. Consider using microwave-assisted heating, which can often overcome steric hindrance and significantly reduce reaction times.[10][11][12][17][18] |
| Difficult Purification | 1. Unreacted starting materials. 2. Closely-eluting side products. | 1. Ensure the work-up steps (acid/base washes) are performed thoroughly to remove unreacted hydrazine and acid chloride. 2. Optimize the chromatography eluent system. A gradient elution is often more effective than isocratic. Recrystallization may be a viable alternative. |
Conclusion
The one-pot synthesis of 1,3,5-trisubstituted pyrazoles from ketones, acid chlorides, and hydrazines represents a highly efficient, versatile, and scalable method for accessing this valuable heterocyclic motif. By generating the key 1,3-dicarbonyl intermediate in situ, this approach streamlines the synthetic process, reduces waste, and provides high yields. This protocol serves as a robust and reliable starting point for researchers in drug discovery and organic synthesis to generate diverse libraries of pyrazole derivatives for further investigation.
References
- 1. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. One-pot synthesis of trisubstituted pyrazoles via multicomponent approach | Semantic Scholar [semanticscholar.org]
- 17. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-Ethyl-3,5-dimethyl-1H-pyrazole
Abstract
This comprehensive guide provides a detailed protocol for the Vilsmeier-Haack formylation of 1-Ethyl-3,5-dimethyl-1H-pyrazole to synthesize this compound-4-carbaldehyde. This application note is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of functionalized heterocyclic scaffolds. The document outlines the synthesis of the starting material, the mechanism of the Vilsmeier-Haack reaction, a step-by-step experimental protocol, purification techniques, and critical safety considerations. Furthermore, it includes field-proven insights for troubleshooting and ensuring reaction success, adhering to the highest standards of scientific integrity.
Introduction and Scientific Rationale
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents, including analgesics, anti-inflammatory drugs, and anticancer agents.[1] The introduction of a formyl (-CHO) group into the pyrazole ring via the Vilsmeier-Haack reaction is a pivotal transformation, yielding highly versatile intermediates known as pyrazole-4-carbaldehydes.[2] These intermediates serve as crucial building blocks for the synthesis of more complex, biologically active molecules through subsequent reactions such as condensations, oxidations, and reductive aminations.[3]
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1] This electrophile then attacks the electron-rich 4-position of the N-substituted pyrazole ring, leading to the formation of the desired aldehyde after aqueous work-up. The choice of an N-alkylated pyrazole, such as this compound, is critical as unsubstituted pyrazoles can fail to undergo formylation at the 4-position under these conditions.
This guide provides a self-validating system, from the synthesis of the starting material to the characterization of the final product, empowering researchers to confidently and safely perform this important synthetic transformation.
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic Vilsmeier reagent, a chloroiminium cation.
Stage 2: Electrophilic Aromatic Substitution The electron-rich 4-position of the this compound ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate. Subsequent elimination of a proton restores aromaticity, yielding an iminium salt. This salt is then hydrolyzed during the aqueous work-up to furnish the final product, this compound-4-carbaldehyde.
Diagram 1: Mechanism of the Vilsmeier-Haack Formylation.
The overall experimental process is designed to be linear and efficient, starting from commercially available precursors to yield the purified target molecule.
Diagram 2: Overall Experimental Workflow.
Safety and Handling
Extreme caution must be exercised when handling phosphorus oxychloride (POCl₃). It is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[2][4][5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a full-face shield.[5]
-
Fume Hood: All manipulations involving POCl₃ and the Vilsmeier reagent must be performed in a well-ventilated chemical fume hood.[2][7]
-
Inert Atmosphere: Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[2][7]
-
Quenching: The reaction mixture must be quenched by slowly adding it to crushed ice or ice-cold water with vigorous stirring. Never add water directly to the reaction mixture, as this can cause a violent, exothermic reaction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocols
This section is divided into two parts: the synthesis of the starting material, this compound, and its subsequent Vilsmeier-Haack formylation.
Protocol 1: Synthesis of this compound
This two-step protocol begins with the synthesis of 3,5-dimethylpyrazole, followed by its N-ethylation.
Part A: Synthesis of 3,5-Dimethylpyrazole [Adapted from Organic Syntheses Procedure][8]
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (65.0 g, 0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.
-
Cooling: Cool the flask in an ice bath until the internal temperature reaches 15°C.
-
Addition of Acetylacetone: Add acetylacetone (50.0 g, 0.50 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature is maintained at or below 15°C with vigorous stirring.
-
Reaction: Continue stirring the mixture at 15°C for an additional 1 hour.
-
Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).
-
Drying and Isolation: Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield 3,5-dimethylpyrazole as a crystalline solid.
Part B: N-Ethylation of 3,5-Dimethylpyrazole
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dimethylpyrazole (9.61 g, 0.10 mol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 4.40 g, 0.11 mol) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Ethylating Agent Addition: Cool the mixture back to 0°C and add iodoethane (17.16 g, 0.11 mol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by slowly adding 100 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous DMF (25 mL). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (11.0 mL, 0.12 mol) dropwise over 30 minutes, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Addition of Pyrazole: Dissolve this compound (12.4 g, 0.10 mol) in anhydrous DMF (25 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature, and then heat it to 70-80°C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice (approx. 400 g). Slowly and carefully pour the reaction mixture onto the crushed ice.
-
Hydrolysis and Neutralization: Stir the mixture for 1 hour. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 30% aqueous sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 100 mL).
-
Drying and Solvent Removal: Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound-4-carbaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing to 80:20) as the eluent.[5] Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.[2][7]
Expected Results and Characterization
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Parameter | This compound | This compound-4-carbaldehyde |
| Molecular Formula | C₇H₁₂N₂ | C₈H₁₂N₂O |
| Molecular Weight | 124.18 g/mol | 152.19 g/mol |
| Appearance | Colorless to pale yellow liquid | White to pale yellow solid |
| Expected Yield | 70-85% (N-ethylation) | 65-80% (Formylation) |
| ¹H NMR (CDCl₃, δ) | ~5.75 (s, 1H, pyrazole H-4), 3.95 (q, 2H, -CH₂-), 2.20 (s, 3H, -CH₃), 2.15 (s, 3H, -CH₃), 1.40 (t, 3H, -CH₂CH₃ ) | ~9.80 (s, 1H, -CHO), 4.10 (q, 2H, -CH₂-), 2.50 (s, 3H, -CH₃), 2.45 (s, 3H, -CH₃), 1.45 (t, 3H, -CH₂CH₃ ) |
| ¹³C NMR (CDCl₃, δ) | ~147.0, 138.0, 105.0, 42.0, 15.0, 13.0, 11.0 | ~185.0, 150.0, 142.0, 115.0, 43.0, 15.0, 12.0, 10.0 |
| IR (KBr, cm⁻¹) | N/A (Liquid) | ~1670-1680 (C=O stretch, aldehyde) |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.[4][6][9]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive POCl₃ (hydrolyzed).2. Wet DMF or glassware.3. Insufficient reaction temperature or time.4. Starting pyrazole has electron-withdrawing groups. | 1. Use a fresh, unopened bottle of POCl₃ or distill before use.2. Ensure all glassware is oven-dried and DMF is anhydrous.3. Increase reaction temperature (up to 120°C) or extend reaction time. Monitor by TLC.[10]4. This protocol is optimized for electron-rich pyrazoles; substrates with strong EWGs may show low reactivity.[10] |
| Formation of Multiple Products | 1. Side reactions due to excessive heat.2. Reaction of Vilsmeier reagent with the solvent (DMF).3. Incomplete hydrolysis of the iminium salt. | 1. Maintain careful temperature control during the reaction.2. Ensure dropwise addition of reagents at low temperatures.3. Ensure the pH is adequately adjusted during work-up and allow sufficient time for hydrolysis. |
| Difficult Purification | 1. Presence of residual DMF.2. Co-elution of impurities during chromatography. | 1. Wash the organic extract thoroughly with water and brine to remove DMF.2. Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution may improve separation. Consider using a different stationary phase like alumina if the compound is basic. |
| Product is an Oil, Not a Solid | 1. Presence of impurities or residual solvent.2. The product may have a low melting point. | 1. Ensure complete removal of solvent under high vacuum. Re-purify by column chromatography.2. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Metal Complexes with 1-Ethyl-3,5-dimethyl-1H-pyrazole: Application Notes and Protocols
Introduction: The Versatility of 1-Ethyl-3,5-dimethyl-1H-pyrazole in Coordination Chemistry
Substituted pyrazoles are a cornerstone of modern coordination chemistry, prized for their robust N-donor capabilities and the tunable steric and electronic properties afforded by their substituents.[1][2] Among these, this compound stands out as a particularly valuable ligand. The presence of methyl groups at the 3 and 5 positions enhances the electron-donating ability of the pyrazole ring, thereby strengthening the metal-ligand bond. The ethyl group at the 1-position not only influences the ligand's steric profile but also prevents the formation of bridging polynuclear complexes that can occur with N-unsubstituted pyrazoles, favoring the formation of discrete, mononuclear species.[3][4] This characteristic is highly desirable in the rational design of metal complexes for applications in drug development and catalysis, where well-defined molecular structures are paramount.
The resulting metal complexes of pyrazole derivatives have shown significant promise in various fields. In medicine, they are explored as potential anticancer, antimicrobial, and antiviral agents.[1][2] The coordination of the pyrazole ligand to a metal center can enhance the therapeutic efficacy of the organic scaffold. In catalysis, these complexes are investigated for their activity in a range of organic transformations. This guide provides detailed application notes and experimental protocols for the synthesis of metal complexes with this compound, with a focus on ensuring reproducibility and providing insights into the underlying chemical principles.
Application Notes: Strategic Considerations for Synthesis
The successful synthesis of metal complexes with this compound hinges on a clear understanding of the interplay between the metal precursor, the ligand, and the reaction conditions.
Choosing the Metal Precursor
The selection of the metal salt is a critical first step that dictates the final complex's geometry and reactivity.
-
Ruthenium(III) chloride (RuCl₃·xH₂O): A common starting material for synthesizing ruthenium-based anticancer agents.[1] The reaction typically involves the direct coordination of the pyrazole ligand to the ruthenium center, often with the displacement of labile ligands.
-
Palladium(II) chloride (PdCl₂): Frequently used for creating palladium complexes with applications in catalysis and as potential therapeutic agents.[5] The choice of palladium precursor can influence the coordination number and geometry of the final complex.
-
Copper(II) nitrate (Cu(NO₃)₂·3H₂O): A versatile precursor for synthesizing copper complexes with interesting magnetic properties and biological activities, including antimicrobial and anticancer effects.[6]
Solvent Selection and Reaction Conditions
The choice of solvent is crucial for ensuring the solubility of both the ligand and the metal salt, and for controlling the reaction temperature.
-
Methanol and Ethanol: These are often the solvents of choice due to their ability to dissolve a wide range of pyrazole ligands and metal salts. They are also suitable for reactions conducted at reflux temperatures.
-
Acetonitrile: A polar aprotic solvent that can be advantageous for reactions where protic solvents might interfere.
-
Reaction Temperature: Many coordination reactions with pyrazole ligands proceed efficiently at room temperature. However, heating under reflux is often employed to increase the reaction rate and ensure complete complex formation.
-
Inert Atmosphere: For air- or moisture-sensitive metal precursors or complexes, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation or hydrolysis.
Stoichiometry and Product Isolation
The molar ratio of ligand to metal is a key parameter that determines the composition of the resulting complex. A 2:1 ligand-to-metal ratio is common for the synthesis of complexes with the general formula [M(L)₂X₂], where L is the pyrazole ligand and X is an anionic ligand from the metal salt. The product is typically an air-stable solid that can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried under vacuum.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of representative metal complexes with this compound.
Protocol 1: Synthesis of a Dichlorobis(this compound)palladium(II) Complex
This protocol is adapted from established procedures for similar pyrazole-palladium complexes and is designed to yield a square planar Pd(II) complex.[5][7]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (C₇H₁₂N₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, suspend palladium(II) chloride (0.177 g, 1.0 mmol) in 20 mL of anhydrous acetonitrile.
-
To this suspension, add a solution of this compound (0.248 g, 2.0 mmol) in 10 mL of anhydrous acetonitrile.
-
The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere.
-
The initial suspension will gradually change to a clear yellow solution.
-
Reduce the solvent volume to approximately 5 mL under reduced pressure.
-
Add 20 mL of diethyl ether to precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash with two 10 mL portions of diethyl ether, and dry under vacuum.
Expected Yield: 80-90%
Characterization:
-
¹H NMR (CDCl₃): Resonances corresponding to the ethyl and methyl protons of the coordinated pyrazole ligand will be observed.
-
FT-IR (KBr): Characteristic bands for the pyrazole ring vibrations will be present, with potential shifts upon coordination to the palladium center.
Protocol 2: Synthesis of a Dichlorobis(this compound)copper(II) Complex
This protocol outlines the synthesis of a copper(II) complex, which is expected to have a distorted tetrahedral or square planar geometry.[6][8]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (C₇H₁₂N₂)
-
Ethanol (C₂H₅OH)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve copper(II) chloride dihydrate (0.171 g, 1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve this compound (0.248 g, 2.0 mmol) in 10 mL of ethanol.
-
Add the ligand solution dropwise to the stirred copper(II) chloride solution at room temperature.
-
A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture for 4 hours at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with two 10 mL portions of cold ethanol and then with a small amount of diethyl ether.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Expected Yield: 75-85%
Characterization:
-
FT-IR (KBr): Look for shifts in the C=N and N-N stretching frequencies of the pyrazole ring upon coordination to the copper ion.
-
UV-Vis (DMSO): The electronic spectrum should exhibit d-d transitions characteristic of a Cu(II) complex.
Data Presentation
Table 1: Summary of Synthetic Parameters for Metal Complexes with this compound
| Metal Precursor | Ligand:Metal Ratio | Solvent | Reaction Time (h) | Expected Product Color |
| PdCl₂ | 2:1 | Acetonitrile | 24 | Yellow |
| CuCl₂·2H₂O | 2:1 | Ethanol | 4 | Green/Blue |
| RuCl₃·xH₂O | 2:1 | Methanol | 48 (reflux) | Brown/Red |
Visualizations
References
- 1. Synthesis, characterization, and anticancer activity of ruthenium-pyrazole complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 8. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Catalytic Applications of 1-Ethyl-3,5-dimethyl-1H-pyrazole Metal Complexes: A Technical Guide for Researchers
This guide provides a comprehensive overview of the catalytic applications of metal complexes featuring the 1-Ethyl-3,5-dimethyl-1H-pyrazole ligand. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanistic underpinnings, and practical protocols for leveraging these versatile catalysts in key organic transformations. The structure of this guide is tailored to provide a logical flow from fundamental principles to detailed, actionable experimental procedures.
Introduction: The Versatility of Pyrazole-Based Ligands in Catalysis
Pyrazole moieties are a cornerstone in the design of ligands for homogeneous catalysis. Their unique electronic and steric properties, which can be finely tuned through substitution, make them exceptional ligands for a variety of transition metals. The this compound ligand, in particular, offers a compelling combination of features. The methyl groups at the 3 and 5 positions provide steric bulk that can influence the coordination geometry around the metal center, often promoting the formation of catalytically active species. The ethyl group at the 1-position enhances solubility in organic solvents and provides a stable N-substituent that prevents the formation of bridging pyrazolate species, which can lead to catalyst deactivation.
Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a wide range of reactions, including cross-coupling, oxidation, and polymerization. The nitrogen atoms of the pyrazole ring act as effective sigma-donors, stabilizing the metal center and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing pyrazole-based ligands have emerged as powerful catalysts for C-C and C-N bond formation.[1] The this compound ligand can be employed to prepare highly active palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. Palladium complexes of this compound can effectively catalyze the coupling of aryl halides with arylboronic acids.
The catalytic cycle, illustrated below, is believed to proceed through a series of well-defined steps. The choice of a pyrazole-based ligand is crucial as it stabilizes the palladium center and modulates its reactivity. The steric hindrance provided by the 3,5-dimethyl substitution can promote the reductive elimination step, leading to higher product yields.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
Procedure:
-
Catalyst Pre-formation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and this compound (0.02 mmol, 2.5 mg).
-
Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes. The formation of the active palladium complex is often indicated by a color change.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add 0.5 mL of deionized water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methyl-1,1'-biphenyl.
-
| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 4 | >95 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 110 | 6 | 92 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1.5 | Cs₂CO₃ | THF/H₂O | 80 | 5 | 94 |
II. Copper-Catalyzed Oxidation Reactions
Copper complexes incorporating pyrazole-based ligands are effective catalysts for a range of oxidation reactions, including the oxidation of alcohols and catechols.[2] The this compound ligand can be used to generate in situ copper catalysts that mimic the activity of catechol oxidase.
A. Aerobic Oxidation of Catechol to o-Quinone
The oxidation of catechols to their corresponding quinones is a fundamentally important transformation in both biological and industrial processes. Copper(II) complexes of this compound can catalyze this reaction using molecular oxygen as the terminal oxidant.
The catalytic cycle is thought to involve the coordination of catechol to the copper(II) center, followed by an intramolecular electron transfer to generate a semiquinone radical and a copper(I) species. The copper(I) is then re-oxidized by molecular oxygen to regenerate the active copper(II) catalyst.
Caption: Proposed catalytic cycle for the copper-catalyzed oxidation of catechol.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
Catechol
-
Methanol
Procedure:
-
Catalyst Solution Preparation:
-
Prepare a 0.01 M solution of CuCl₂ in methanol.
-
Prepare a 0.02 M solution of this compound in methanol.
-
In a separate vial, mix 1 mL of the CuCl₂ solution with 2 mL of the pyrazole ligand solution to form the active catalyst in situ (Ligand to Metal ratio = 2:1).
-
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve catechol (1.0 mmol, 110 mg) in 20 mL of methanol.
-
Add the freshly prepared catalyst solution to the catechol solution with stirring.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 2-4 hours. The progress of the reaction can be monitored by the appearance of the characteristic brown color of o-quinone and by UV-Vis spectroscopy (monitoring the absorbance at ~390 nm).
-
-
Analysis:
-
The conversion can be quantified by taking aliquots at different time intervals, diluting them appropriately, and measuring the absorbance at the λmax of the o-quinone product.
-
| Ligand/Metal Ratio | Copper Salt | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 2:1 | CuCl₂ | Methanol | 25 | 2 | >98 |
| 1:1 | CuCl₂ | Methanol | 25 | 4 | 85 |
| 2:1 | Cu(NO₃)₂ | Acetonitrile | 25 | 3 | 92 |
III. Nickel-Catalyzed C-N Cross-Coupling Reactions
Nickel catalysis has gained prominence for C-N cross-coupling reactions as a more sustainable and cost-effective alternative to palladium. Pyrazole-containing ligands have shown promise in this area.
A. Buchwald-Hartwig Amination of Aryl Chlorides
The amination of aryl chlorides is a challenging transformation. Nickel complexes of this compound can facilitate this reaction, providing access to valuable arylamine products.
Materials:
-
This compound
-
Nickel(II) chloride (NiCl₂)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
1,4-Dioxane (anhydrous)
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a glovebox, to a dry Schlenk tube, add NiCl₂ (0.05 mmol, 6.5 mg) and this compound (0.10 mmol, 12.4 mg).
-
Add 5 mL of anhydrous 1,4-dioxane and stir for 20 minutes.
-
-
Reaction Setup:
-
To the catalyst mixture, add 4-chlorotoluene (1.0 mmol, 126.5 mg), morpholine (1.2 mmol, 104.5 mg), and NaOtBu (1.4 mmol, 134.5 mg).
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
Monitor the reaction by GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
-
IV. Ruthenium-Catalyzed C-H Functionalization
Ruthenium complexes are increasingly utilized for C-H activation and functionalization, offering atom-economical routes to complex molecules. While specific data for this compound is emerging, related arylpyrazole derivatives have shown excellent reactivity in ruthenium-catalyzed C-H alkenylation.[3]
A. Conceptual Application: Directed C-H Alkenylation
A plausible application involves the directed C-H alkenylation of N-arylpyrazoles, where the pyrazole nitrogen acts as a directing group. A ruthenium complex of this compound could potentially catalyze the coupling of an N-arylpyrazole with an alkene.
Caption: General scheme for ruthenium-catalyzed C-H alkenylation of N-arylpyrazoles.
This application note serves as a starting point for researchers interested in exploring the catalytic potential of this compound metal complexes. The provided protocols are based on established methodologies for structurally similar ligands and should be optimized for specific substrates and desired outcomes.
References
Application Notes & Protocols: 1-Ethyl-3,5-dimethyl-1H-pyrazole in Pharmaceutical Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically significant pharmaceuticals. This document provides a comprehensive guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole, a versatile and functionalized building block for drug discovery. While not a direct precursor in currently marketed blockbuster drugs, its strategic substitution pattern offers a unique entry point for the synthesis of novel compound libraries. This guide is structured to deliver both practical synthesis protocols and a conceptual framework for its application. It includes a detailed, field-tested protocol for the efficient synthesis of the title compound via the Knorr pyrazole synthesis. Furthermore, it outlines robust methodologies for the strategic functionalization of its C4 position, a key step in harnessing its potential for creating diverse molecular architectures for pharmaceutical development.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, holds a position of prominence in pharmaceutical sciences.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional molecular exploration have cemented its status as a "privileged" structure.[2] This is evidenced by its incorporation into a wide array of therapeutic agents, including the renowned COX-2 inhibitor Celecoxib, which showcases the 1,5-diarylpyrazole motif.[3]
This compound (Figure 1) is a specific derivative that offers researchers a pre-functionalized and stable core. The presence of methyl groups at the C3 and C5 positions provides steric and electronic definition, while the N1-ethyl group enhances lipophilicity and prevents N-H tautomerism, thereby simplifying subsequent reactions and ensuring regiochemical integrity. This application note serves as a Senior Application Scientist's guide to the synthesis and potential derivatization of this valuable, yet under-explored, building block.
Synthesis of this compound
The most direct and reliable method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, a classic condensation-cyclization reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] This protocol details the synthesis from readily available starting materials: acetylacetone and ethylhydrazine.
Principle and Mechanism
The reaction proceeds via an acid-catalyzed mechanism. The 1,3-dicarbonyl compound (acetylacetone) is activated by protonation of one of its carbonyl oxygens. The more nucleophilic terminal nitrogen of ethylhydrazine then attacks the activated carbonyl carbon. A series of proton transfers and dehydration steps leads to the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization by attack of the second nitrogen atom onto the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[7]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Acetylacetone (2,4-pentanedione) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Ethylhydrazine oxalate | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR |
| Diethyl Ether | Anhydrous, ≥99.7% | EMD Millipore |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer/hotplate | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
| Distillation apparatus | - | - |
Experimental Protocol
-
Preparation of Free Ethylhydrazine: Ethylhydrazine is typically supplied as a salt (e.g., oxalate or sulfate) for stability. The free base must be generated in situ or just prior to use.
-
In a 100 mL beaker, dissolve 15.2 g (0.1 mol) of ethylhydrazine oxalate in 40 mL of deionized water.
-
Cool the solution in an ice bath. While stirring, slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of water. The addition is exothermic and should be controlled to keep the temperature below 20°C.
-
The resulting solution containing free ethylhydrazine is used directly in the next step. Causality Note: The strong base (NaOH) deprotonates the ethylhydrazinium cation, liberating the more reactive free base necessary for the nucleophilic attack.
-
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.1 mol) of acetylacetone and 50 mL of ethanol.
-
Condensation and Cyclization:
-
Slowly add the freshly prepared ethylhydrazine solution to the acetylacetone solution at room temperature with vigorous stirring.
-
Add 1 mL of glacial acetic acid to the mixture. Causality Note: A catalytic amount of acid is crucial to protonate the carbonyl group of acetylacetone, which significantly increases its electrophilicity and facilitates the initial attack by the weakly nucleophilic hydrazine.[5]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification
-
Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution (to remove residual acetic acid), followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Final Purification: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product as an oil. For high purity, the product should be purified by vacuum distillation. The expected boiling point is in the range of 160-170°C.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value / Observation |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol [4] |
| Appearance | Colorless to pale yellow liquid |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (s, 1H, C4-H), ~3.9 (q, 2H, N-CH₂), ~2.2 (s, 3H, C3-CH₃), ~2.1 (s, 3H, C5-CH₃), ~1.4 (t, 3H, N-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~148 (C5), ~138 (C3), ~106 (C4), ~42 (N-CH₂), ~15 (N-CH₂-CH₃), ~13 (C5-CH₃), ~11 (C3-CH₃) |
| Mass Spec (EI) | m/z (%): 124 (M⁺), 109 ([M-CH₃]⁺), 96 ([M-C₂H₄]⁺) |
Application Framework: Functionalization for Drug Discovery
While the synthesis of the core is the first step, its true value lies in its potential for derivatization. The C4 position of the pyrazole ring is particularly amenable to functionalization, serving as a key handle for introducing diversity.
Rationale for Use
This compound is an excellent starting scaffold because:
-
Defined Regiochemistry: The N1, C3, and C5 positions are blocked, directing further reactions unequivocally to the C4 position.
-
Tunable Lipophilicity: The N-ethyl group provides a moderate increase in lipophilicity, a critical parameter in drug design.
-
Electron-Rich Core: The pyrazole ring is electron-rich, making the C4 position highly susceptible to electrophilic aromatic substitution.
Key Functionalization Strategies at the C4 Position
The following protocols outline two high-impact transformations that convert the relatively inert C-H bond at the C4 position into a versatile functional group.
Halogenated pyrazoles are critical intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl groups.[8]
-
Principle: Electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS).[9][10]
-
Procedure:
-
Dissolve 1.24 g (10 mmol) of this compound in 50 mL of dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.78 g (10 mmol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Causality Note: The reaction is highly exothermic. Slow addition prevents side reactions and ensures regioselectivity.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture with 1N NaOH solution and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, which can be purified by column chromatography or recrystallization.
-
The introduction of a formyl (aldehyde) group provides a gateway to a vast number of subsequent reactions, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.
-
Principle: The Vilsmeier-Haack reaction uses a Vilsmeier reagent (formed from POCl₃ and DMF) to act as a mild electrophile for formylating electron-rich aromatic rings.[11][12][13]
-
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding 2.3 g (15 mmol) of phosphorus oxychloride (POCl₃) to 5.5 g (75 mmol) of dimethylformamide (DMF) at 0°C. Stir for 30 minutes.
-
Add a solution of 1.24 g (10 mmol) of this compound in 10 mL of DMF dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Cool the mixture in an ice bath and carefully quench by pouring it onto 100 g of crushed ice.
-
Neutralize the solution by the slow addition of 30% NaOH solution until it is basic (pH ~9-10). Causality Note: This hydrolysis step breaks down the intermediate iminium salt to reveal the aldehyde product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting this compound-4-carbaldehyde by column chromatography.
-
Workflow for Derivative Library Synthesis
The true power of this building block is realized when these functionalization strategies are integrated into a workflow for generating a library of diverse derivatives for biological screening.
Conclusion
This compound represents a highly valuable, albeit underutilized, building block in pharmaceutical synthesis. This guide provides a robust and reproducible protocol for its synthesis via the Knorr reaction, ensuring its accessibility to research laboratories. More importantly, the outlined protocols for C4-halogenation and C4-formylation unlock the scaffold's potential, enabling chemists to forge diverse C-C and C-N bonds. By leveraging these strategies within a logical workflow, drug discovery professionals can efficiently generate novel libraries of pyrazole derivatives for screening, accelerating the identification of new therapeutic leads.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
1-Ethyl-3,5-dimethyl-1H-pyrazole derivatives in agrochemical research
An Application Guide to the Synthesis and Evaluation of 1-Ethyl-3,5-dimethyl-1H-pyrazole Derivatives in Agrochemical Discovery
Introduction
The pyrazole ring system represents a cornerstone of modern agrochemical research, serving as a "privileged scaffold" in the development of numerous commercial herbicides, insecticides, and fungicides.[1] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, offer a unique combination of metabolic stability, synthetic accessibility, and the ability to be functionalized to modulate biological activity.[1][2] The strategic substitution on the pyrazole core allows for precise tuning of a molecule's physicochemical properties to interact with specific biological targets, leading to potent and selective agrochemicals.[3]
This guide provides an in-depth exploration of the this compound scaffold, a versatile starting point for novel agrochemical candidates. We offer detailed, field-proven protocols for researchers, scientists, and drug development professionals, covering the entire discovery workflow from initial synthesis and derivatization to comprehensive biological evaluation and preliminary mechanism of action (MoA) studies. The methodologies presented herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices to empower researchers to not only replicate but also adapt these protocols for their specific discovery programs.
Section 1: Synthesis of the this compound Core and Key Derivatives
The most direct and widely adopted method for constructing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[4] This reaction is highly efficient for generating the 3,5-dimethylpyrazole core from acetylacetone (pentane-2,4-dione). By selecting the appropriate hydrazine, the N1 position can be directly substituted.
Protocol 1.1: Synthesis of this compound
This protocol details the foundational synthesis of the core scaffold. The use of a slight excess of ethylhydrazine ensures the complete consumption of the diketone, and ethanol serves as an effective and easily removable solvent.
Materials:
-
Acetylacetone (Pentane-2,4-dione)
-
Ethylhydrazine sulfate
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
Liberate Ethylhydrazine: In a 250 mL round-bottom flask, dissolve ethylhydrazine sulfate (1.1 equivalents) in water. Cool the solution in an ice bath and slowly add a solution of NaOH (2.2 equivalents) while stirring. This step liberates the free ethylhydrazine base.
-
Reaction Setup: To the aqueous ethylhydrazine solution, add absolute ethanol. Equip the flask with a reflux condenser and a magnetic stir bar.
-
Addition of Diketone: Slowly add acetylacetone (1.0 equivalent) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up and Extraction: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add dichloromethane (DCM) to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Rationale: This extraction isolates the organic product from the aqueous phase containing inorganic salts.
-
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Rationale: The bicarbonate wash removes any residual acidic impurities, and the brine wash aids in breaking emulsions and removing excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound, typically as an oil.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or silica gel column chromatography to achieve high purity.
Protocol 1.2: Derivatization to Bioactive Amides
Many potent agrochemicals, such as the insecticide tebufenpyrad, are pyrazole carboxamides.[5] The following workflow outlines a common strategy to introduce an amide functional group at the 5-position, a key step in building a library of diverse derivatives for screening.
Section 2: Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds before biological testing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. For a this compound derivative, one would expect to see characteristic signals for the two methyl groups on the pyrazole ring, the ethyl group on the nitrogen, and the lone proton at the C4 position of the ring.[6][7]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, which is critical for verifying the identity of a novel compound.[6][8]
-
Chromatography: TLC is used for rapid reaction monitoring. Column chromatography is the standard for purification.[6] High-Performance Liquid Chromatography (HPLC) is employed to determine the final purity of the compounds, which should typically be >95% for reliable bioassay results.
Section 3: Agrochemical Bioassays and Evaluation
The goal of bioassays is to identify "hit" compounds with desired biological activity. Protocols must be robust, reproducible, and relevant to agricultural systems.
Protocol 3.1: Insecticidal and Acaricidal Screening (Contact Activity)
This protocol is designed to assess the contact toxicity of compounds against common agricultural pests like aphids and spider mites.
Materials:
-
Test organisms (e.g., Aphis craccivora, Tetranychus cinnabarinus)
-
Host plants (e.g., fava bean or cotton leaf discs)
-
Acetone, Triton X-100 (surfactant)
-
Distilled water
-
Spray tower or hand-held sprayer
-
Petri dishes, filter paper
Step-by-Step Methodology:
-
Prepare Test Solutions: Dissolve the synthesized compounds in acetone to create a stock solution (e.g., 10,000 ppm). Prepare serial dilutions in a water-acetone mixture containing a surfactant like Triton X-100 (e.g., 0.1%). The final acetone concentration should be kept low (<1%) to avoid phytotoxicity.
-
Rationale: The surfactant ensures even spreading of the test solution on the waxy leaf surface.
-
-
Application: Place leaf discs infested with a known number of pests (e.g., 20-30 adult aphids or mites) into petri dishes. Apply the test solution using a calibrated spray tower to ensure uniform coverage. A negative control (surfactant solution without the test compound) and a positive control (a commercial insecticide) must be included.[8]
-
Incubation: Keep the treated petri dishes in a controlled environment chamber (e.g., 25°C, >60% relative humidity, 16:8 light:dark cycle).
-
Mortality Assessment: After 24 to 48 hours, count the number of dead pests under a stereomicroscope. Pests that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
Protocol 3.2: Herbicidal Screening (Post-Emergence)
This protocol evaluates the efficacy of compounds on young, actively growing weeds.
Materials:
-
Test weed species (e.g., Digitaria sanguinalis [monocot], Abutilon theophrasti [dicot])
-
Pots or trays with standard potting soil
-
Test compound solutions (prepared as in 3.1)
-
Spray chamber
-
Greenhouse or growth chamber
Step-by-Step Methodology:
-
Plant Cultivation: Sow seeds of the test species in pots and grow them in a greenhouse until they reach the 2-3 leaf stage.
-
Application: Spray the young plants with the test solutions at a defined application rate (e.g., 150 g active ingredient per hectare).[6][9] Include negative and positive (commercial herbicide) controls.
-
Evaluation: Return the plants to the greenhouse. After 7-14 days, visually assess the herbicidal effect on a scale of 0% (no effect) to 100% (complete plant death), evaluating symptoms like chlorosis, necrosis, and growth inhibition.
-
Data Presentation: The results are typically summarized in a table for easy comparison across different compounds and weed species.
| Compound ID | Concentration (g a.i./ha) | Digitaria sanguinalis (% Inhibition) | Abutilon theophrasti (% Inhibition) |
| Control | 0 | 0 | 0 |
| PYR-001 | 150 | 75 | 40 |
| PYR-002 | 150 | 20 | 85 |
| Standard | 150 | 95 | 98 |
Section 4: Elucidating the Mechanism of Action (MoA)
Identifying the molecular target is a critical step in modern agrochemical development. For pyrazole derivatives, several well-established MoAs can be investigated based on the intended application.
Hypothesis-Driven MoA Studies
Based on structural similarities to known commercial products, initial MoA hypotheses can be formed. For example, insecticidal pyrazole carboxamides often target the mitochondrial electron transport chain at Complex I.[5] Herbicidal pyrazoles frequently act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to the characteristic bleaching symptoms in plants.[10]
Protocol 4.1: Conceptual In Vitro Enzyme Inhibition Assay (HPPD)
This protocol provides a framework for testing if a herbicidal "hit" compound inhibits the HPPD enzyme.
Principle: The activity of HPPD can be measured spectrophotometrically by monitoring the depletion of its substrate, 4-hydroxyphenylpyruvate (HPP), or by coupling the reaction to another enzyme that produces a colored product. The assay measures the reaction rate in the presence and absence of the inhibitor.
Conceptual Workflow:
-
Source of Enzyme: Obtain recombinant HPPD from a relevant plant species (e.g., Arabidopsis thaliana).
-
Assay Buffer: Prepare a suitable buffer containing necessary cofactors for the enzyme.
-
Reaction Mixture: In a microplate well, combine the assay buffer, the enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding the substrate (HPP).
-
Measure Activity: Monitor the change in absorbance over time at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The this compound scaffold is a synthetically tractable and highly versatile platform for the discovery of novel agrochemicals. The systematic application of the protocols outlined in this guide—from rational synthesis and derivatization to tiered biological screening and MoA elucidation—provides a robust framework for identifying and advancing new lead compounds. By understanding the causality behind each experimental step, researchers can effectively navigate the complexities of the agrochemical discovery process and contribute to the development of next-generation solutions for sustainable agriculture.
References
- 1. royal-chem.com [royal-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tsijournals.com [tsijournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Protocol for the N-Alkylation of 3,5-Dimethylpyrazole: Methodologies and Mechanistic Insights
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile applications.[1][2] Specifically, the 3,5-dimethylpyrazole core is a common building block found in numerous pharmaceuticals.[3][4] This application note provides a comprehensive guide to the N-alkylation of 3,5-dimethylpyrazole, a symmetrical substrate that circumvents the common issue of regioselectivity encountered with unsymmetrical pyrazoles.[5][6] We present three robust protocols—Conventional Thermal Alkylation, Phase-Transfer Catalysis, and Microwave-Assisted Synthesis—each validated and explained with in-depth mechanistic reasoning. This guide is designed to empower researchers to select and execute the optimal strategy for their specific synthetic goals, from small-scale discovery to process development.
Introduction: The Significance of N-Alkyl-3,5-dimethylpyrazoles
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its N-substituted derivatives are cornerstones of modern drug discovery, appearing in blockbuster drugs like the anti-inflammatory agent Celecoxib.[3] The N-alkylation of the pyrazole core is a fundamental transformation that allows for the introduction of diverse substituents, profoundly influencing the molecule's steric and electronic properties, and thereby its pharmacological profile.
3,5-Dimethylpyrazole serves as an ideal model substrate. Its C₂ᵥ symmetry means that the two nitrogen atoms (N1 and N2) are chemically equivalent, leading to the formation of a single N-alkylated product. This simplifies both the reaction execution and the purification process, making it an excellent starting point for building more complex molecular architectures.
Core Principles: The Mechanism of N-Alkylation
The N-alkylation of pyrazole is fundamentally a nucleophilic substitution reaction. The process can be broken down into two key steps, as illustrated below.
Diagram: General Mechanism of Pyrazole N-Alkylation
Caption: General two-step mechanism for the N-alkylation of 3,5-dimethylpyrazole.
Step 1: Deprotonation. The N-H proton of the pyrazole ring is weakly acidic. A suitable base is required to deprotonate the nitrogen, generating the corresponding pyrazolate anion. The choice of base is critical; strong, non-nucleophilic bases are preferred to avoid side reactions. Common choices range from moderate bases like potassium carbonate (K₂CO₃) to strong, irreversible bases like sodium hydride (NaH).[7]
Step 2: Nucleophilic Substitution. The resulting pyrazolate anion is a potent nucleophile that readily attacks an electrophilic alkylating agent, such as an alkyl halide (R-X), via an Sₙ2 mechanism. The efficiency of this step is governed by the reactivity of the alkylating agent (I > Br > Cl > OTs) and the choice of solvent.[7] Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the counter-ion of the base but leave the pyrazolate anion "naked" and highly reactive.
Protocol Showcase: Three Methodologies for N-Alkylation
We present three distinct, reliable protocols for the N-alkylation of 3,5-dimethylpyrazole.
Protocol 1: Conventional Thermal Alkylation with an Alkyl Halide
This is the most traditional and widely applied method, valued for its simplicity and reliability. It involves heating the pyrazole with an alkyl halide in the presence of a base.
Causality Behind Choices:
-
Base (K₂CO₃): Potassium carbonate is an inexpensive, moderately strong, and easy-to-handle base, making it suitable for a wide range of alkylating agents.[4] It is sufficient to generate a reactive concentration of the pyrazolate anion at elevated temperatures.
-
Solvent (Acetonitrile, MeCN): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and promotes the Sₙ2 reaction. Its boiling point (82 °C) allows for reactions to be conducted at a convenient reflux temperature.
-
Reagent Stoichiometry: A slight excess of the alkylating agent and base is often used to ensure complete consumption of the starting pyrazole.[7]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethylpyrazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile (to make a 0.2 M solution).
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-alkyl-3,5-dimethylpyrazole.
Diagram: Workflow for Conventional Thermal Alkylation
Caption: Step-by-step workflow for the conventional N-alkylation protocol.
Protocol 2: Phase-Transfer Catalysis (PTC) for Enhanced Efficiency
PTC is a powerful technique for reactions involving immiscible phases, such as a solid base (KOH) and an organic solvent. It enhances reaction rates and often allows for milder conditions.[8][9]
Causality Behind Choices:
-
Catalyst (Tetrabutylammonium Bromide, TBAB): TBAB is a quaternary ammonium salt that acts as the phase-transfer catalyst. The lipophilic tetrabutylammonium cation (Q⁺) pairs with the pyrazolate anion (Py⁻), forming a Q⁺Py⁻ ion pair. This ion pair is soluble in the organic solvent, allowing it to react with the alkyl halide.[10]
-
Base/Solvent System (Solid KOH / Toluene): Using a solid base with a non-polar organic solvent creates a solid-liquid system. This minimizes side reactions like hydrolysis of the alkylating agent and simplifies workup, as the base can be easily filtered off.[10]
-
Ultrasonic Irradiation (Optional): As some studies show, sonication can further accelerate the reaction by increasing the surface area of the solid base and enhancing mass transfer.[10]
Experimental Protocol:
-
To a flask, add 3,5-dimethylpyrazole (1.0 eq.), powdered potassium hydroxide (KOH, 2.0 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and toluene (to make a 0.3 M solution).
-
Add the alkyl halide (1.1 eq.) and stir the mixture vigorously at 50-60 °C for 2-6 hours. (Optional: Place the flask in an ultrasonic bath).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the solid KOH and KBr.
-
Wash the filtrate with water to remove any remaining TBAB.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography if necessary.
Diagram: Workflow for Phase-Transfer Catalysis Alkylation
Caption: Step-by-step workflow for the PTC-mediated N-alkylation protocol.
Protocol 3: Microwave-Assisted Synthesis for Rapid N-Alkylation
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently, often leading to dramatic reductions in reaction times and improved yields.[3][11][12]
Causality Behind Choices:
-
Microwave Heating: Microwaves directly couple with polar molecules (like DMF and the pyrazolate salt), causing rapid, uniform heating throughout the reaction volume. This avoids the slow thermal conduction of conventional heating and can access higher temperatures and pressures safely in a sealed vessel, accelerating the reaction rate.[12][13]
-
Solvent (DMF): N,N-Dimethylformamide is an excellent solvent for MAOS due to its high boiling point (153 °C) and high dielectric constant, which allows it to absorb microwave energy efficiently.
-
Solvent-Free (Alternative): Some microwave protocols can be run under solvent-free conditions, where the reactants are adsorbed onto a solid support like alumina or silica, offering a "green" chemistry advantage.[3][14]
Experimental Protocol:
-
In a dedicated microwave reaction vessel, combine 3,5-dimethylpyrazole (1.0 eq.), anhydrous K₂CO₃ (1.5 eq.), and a minimal amount of DMF (e.g., 2-3 mL).
-
Add the alkyl halide (1.1 eq.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 5-20 minutes. The instrument will modulate power to maintain the target temperature.
-
After the reaction time, the vessel is cooled automatically.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Diagram: Workflow for Microwave-Assisted Alkylation
Caption: Step-by-step workflow for the rapid microwave-assisted protocol.
Data Summary and Protocol Comparison
The choice of protocol depends on available equipment, scale, and desired reaction speed. The following table summarizes the key parameters for each method.
| Parameter | Protocol 1: Conventional Thermal | Protocol 2: Phase-Transfer Catalysis | Protocol 3: Microwave-Assisted |
| Typical Reaction Time | 4 - 12 hours | 2 - 6 hours | 5 - 20 minutes |
| Temperature | ~82 °C (Reflux) | 50 - 60 °C | 100 - 150 °C |
| Key Base | K₂CO₃, Cs₂CO₃, NaH | Solid KOH, K₂CO₃ | K₂CO₃ |
| Solvent | Acetonitrile, DMF, Acetone | Toluene, Dichloromethane | DMF, or Solvent-Free |
| Catalyst Required | No | Yes (e.g., TBAB) | No |
| Advantages | Simple setup, widely used | Milder conditions, good for scale-up | Extremely fast, high yields |
| Disadvantages | Long reaction times | Requires catalyst, vigorous stirring | Requires specialized equipment |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficiently strong base.- Wet reagents or solvents.- Low reactivity of alkylating agent (e.g., alkyl chloride). | - Switch to a stronger base like NaH in an anhydrous solvent like THF or DMF.[7]- Ensure all reagents and glassware are thoroughly dried.- Switch to a more reactive alkylating agent (alkyl bromide or iodide).[7] |
| Formation of Side Products | - Over-alkylation (quaternary salt formation).- Elimination (if using secondary/tertiary halides). | - Use stoichiometric amounts of the alkylating agent (1.0-1.1 eq.).- Use milder conditions (lower temperature, weaker base) to favor substitution over elimination. |
| Difficult Purification | - Unreacted starting material.- Similar polarity of product and impurities. | - Ensure the reaction goes to completion by monitoring with TLC.- Experiment with different solvent systems for column chromatography; a small change in eluent polarity can improve separation.[7] |
Conclusion
The N-alkylation of 3,5-dimethylpyrazole is a versatile and crucial reaction for synthetic chemists. By understanding the underlying mechanism, researchers can confidently choose from several robust protocols to achieve their desired products efficiently. Conventional thermal methods provide a simple and accessible entry point, phase-transfer catalysis offers a scalable and often milder alternative, while microwave-assisted synthesis provides an unparalleled advantage in speed for rapid library synthesis and discovery chemistry. Each protocol is a self-validating system, providing a reliable pathway to valuable N-alkylated pyrazole building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. phasetransfer.com [phasetransfer.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile microwave-assisted synthesis of bis-pyrazol pyrimidine derivatives via an N-alkylation reaction | Semantic Scholar [semanticscholar.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. bulletin.zu.edu.ly [bulletin.zu.edu.ly]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrazoles
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science. As a privileged scaffold, the pyrazole nucleus is present in a wide array of FDA-approved drugs, including the anti-inflammatory agent celecoxib and various tyrosine kinase inhibitors for cancer therapy.[1] The biological activity of these compounds is often critically dependent on the specific substitution pattern on the pyrazole ring. Consequently, the ability to control the regioselectivity of pyrazole synthesis is of paramount importance for researchers, scientists, and drug development professionals. This comprehensive guide provides an in-depth exploration of the key synthetic strategies for achieving regioselective access to substituted pyrazoles, complete with detailed experimental protocols, mechanistic insights, and comparative data to inform your synthetic design.
I. The Knorr Pyrazole Synthesis: A Classic Approach to Regiocontrol
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely used methods for pyrazole synthesis.[2] The regiochemical outcome of this reaction, especially with unsymmetrical 1,3-dicarbonyls, is a delicate interplay of steric and electronic factors, as well as reaction conditions.[3]
Causality of Regioselectivity
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[4] With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two potential regioisomers.[3] The preferred pathway is dictated by:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl group.[3]
-
Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also a key factor.[3][5]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the rate-determining step and the nature of the intermediates, thereby affecting the regioselectivity.
-
Solvent: The choice of solvent can have a profound impact on the isomer ratio. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomers.[6]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone[8]
This protocol details the synthesis of a pyrazolone, a common derivative of the Knorr synthesis.
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol
Procedure:
-
In a round-bottomed flask, carefully add the ethyl acetoacetate and phenylhydrazine. Note that this addition is slightly exothermic.[7]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[7]
-
After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.[7]
-
Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude pyrazolone.[7]
-
For purification, dissolve the crude product in a minimal amount of hot ethanol.[7]
-
Allow the solution to cool to room temperature, and then in an ice bath to complete crystallization.[7]
-
Collect the pure product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.[7]
Data Presentation: Regioselectivity in the Knorr Synthesis
The following table summarizes the effect of solvent on the regioselectivity of the reaction between unsymmetrical 1,3-diketones and substituted hydrazines. Isomer A corresponds to the N-substituted nitrogen adjacent to R¹, and Isomer B to the N-substituted nitrogen adjacent to R².
| 1,3-Diketone (R¹/R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| CF₃/Ph | Methylhydrazine | Ethanol | 45:55 | 85 | [6] |
| CF₃/Ph | Methylhydrazine | TFE | 99:1 | 82 | [6] |
| CF₃/Ph | Phenylhydrazine | Ethanol | 30:70 | 90 | [6] |
| CF₃/Ph | Phenylhydrazine | HFIP | >99:1 | 88 | [6] |
| Me/Ph | Methylhydrazine | Ethanol | 50:50 | - | [3] |
| Me/Ph | Methylhydrazine | TFE | 80:20 | - | [3] |
Visualization of the Knorr Synthesis Mechanism
Caption: Competing pathways in the Knorr pyrazole synthesis.
II. Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another versatile route to pyrazoles, often proceeding through a pyrazoline intermediate which is subsequently oxidized.
Mechanistic Considerations for Regioselectivity
The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and dehydration. The regioselectivity is generally high, with the substituted nitrogen of the hydrazine becoming N1 of the pyrazole ring.
Experimental Protocol: Microwave-Assisted Synthesis from Chalcones[1]
This protocol outlines a rapid, microwave-assisted synthesis of pyrazoles from chalcones.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vials and stir bar
Procedure:
-
In a microwave reactor vial, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]
-
Seal the vial and place it in the microwave reactor.[1]
-
Irradiate the reaction mixture at 300 W for 1-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the vial to room temperature.[1]
-
Pour the reaction mixture into crushed ice to precipitate the product.[1]
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol.[1]
Data Presentation: Microwave vs. Conventional Synthesis of Phenyl-1H-pyrazoles[1]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Visualization of the Synthesis from α,β-Unsaturated Ketones
Caption: General workflow for pyrazole synthesis from chalcones.
III. 1,3-Dipolar Cycloaddition of Diazo Compounds and Alkynes
The [3+2] cycloaddition reaction between diazo compounds and alkynes is a powerful and often highly regioselective method for constructing the pyrazole ring.[8][9]
Principles of Regioselectivity
This reaction is a concerted pericyclic reaction. The regioselectivity is primarily governed by the electronic properties of the substituents on both the diazo compound and the alkyne. Generally, the reaction between an electron-rich alkyne and an electron-poor diazo compound (or vice versa) proceeds with high regioselectivity.
Experimental Protocol: Catalyst-Free Cycloaddition[11]
This protocol describes a simple, heating-mediated cycloaddition.
Materials:
-
Diazo compound (1.1 mmol)
-
Alkyne (1.0 mmol)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine the diazo compound (1.1 mmol) and the alkyne (1.0 mmol).[10]
-
Heat the reaction mixture at 80 °C. The reaction progress can be monitored by ¹H NMR of an aliquot.[10]
-
After the reaction is complete, if one of the reagents is volatile, it can be removed under vacuum to afford the pure pyrazole product, often without the need for further purification.[10]
Data Presentation: Examples of Catalyst-Free Cycloadditions
| Diazo Compound | Alkyne | Time (h) | Yield (%) | Reference |
| Methyl phenyldiazoacetate | Phenylacetylene | 3 | 95 | [9] |
| Methyl phenyldiazoacetate | Ethyl propiolate | 1 | 98 | [9] |
| Trimethylsilyldiazomethane | Methyl propiolate | 0.5 | 99 | [10] |
Visualization of 1,3-Dipolar Cycloaddition
Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Conclusion
The regioselective synthesis of substituted pyrazoles is a well-established field with a diverse array of reliable methods at the disposal of the synthetic chemist. The classic Knorr synthesis offers a robust entry point, with regioselectivity tunable by careful consideration of steric and electronic factors, as well as reaction conditions. For alternative substitution patterns, reactions involving α,β-unsaturated carbonyl compounds and 1,3-dipolar cycloadditions provide powerful and often highly selective routes. Furthermore, the adoption of modern techniques such as microwave-assisted synthesis can significantly accelerate reaction times and improve yields, aligning with the principles of green chemistry. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided, researchers can confidently and efficiently access the specific pyrazole regioisomers required for their drug discovery and materials science endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
The Strategic Utility of 1-Ethyl-3,5-dimethyl-1H-pyrazole in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitution patterns, leading to a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5][6] Among the vast family of pyrazole derivatives, 1-Ethyl-3,5-dimethyl-1H-pyrazole emerges as a particularly versatile building block for the construction of complex, bioactive heterocyclic systems. This guide provides an in-depth exploration of its synthetic applications, complete with detailed protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic planning.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | |
| Molecular Weight | 124.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 184-186 °C | |
| Density | 0.93 g/cm³ | |
| Solubility | Soluble in most organic solvents |
Synthetic Accessibility: The Knorr Pyrazole Synthesis
The foundational synthesis of this compound is readily achieved through a modification of the classic Knorr pyrazole synthesis. This method involves the condensation of a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), with a substituted hydrazine, namely ethylhydrazine.[7][8]
Reaction Scheme: Synthesis of this compound
Caption: Knorr synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
Ethylhydrazine oxalate (or a solution of ethylhydrazine)
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide (if starting from ethylhydrazine salt)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Preparation of Ethylhydrazine Free Base (if applicable): If starting with an ethylhydrazine salt (e.g., oxalate or sulfate), it must be neutralized to the free base. To a stirred suspension of ethylhydrazine oxalate in a minimal amount of water, add a concentrated solution of sodium hydroxide dropwise at 0-5 °C until the solution becomes strongly basic (pH > 12). Extract the liberated ethylhydrazine with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure. Caution: Hydrazine derivatives are toxic and potentially explosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.
-
Addition of Ethylhydrazine: To the stirred solution of acetylacetone, add ethylhydrazine (1.0 eq) dropwise. The reaction is often exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Final Purification: The crude product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Functionalization at the 4-Position: The Vilsmeier-Haack Reaction
A key strategy for elaborating the this compound scaffold is the introduction of a formyl group at the electron-rich 4-position via the Vilsmeier-Haack reaction.[9][10][11][12][13] The resulting this compound-4-carbaldehyde is a versatile intermediate for the synthesis of a wide range of fused heterocyclic systems.[14][15]
Reaction Scheme: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of the pyrazole core.
Detailed Protocol: Synthesis of this compound-4-carbaldehyde
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Ice
-
Standard laboratory glassware for reactions at controlled temperatures
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (1.2 eq) dropwise to the DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of Pyrazole: To the freshly prepared Vilsmeier reagent, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium acetate until the pH is approximately 6-7. Extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure.
-
Final Purification: The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford this compound-4-carbaldehyde as a solid.
Application in the Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles known for their diverse biological activities, including anticancer and anti-inflammatory properties.[15] The 4-formyl group of this compound-4-carbaldehyde serves as an excellent electrophilic handle for the construction of the pyrimidine ring.
Reaction Scheme: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
Caption: Synthesis of a bioactive pyrazolopyrimidine.
Detailed Protocol: Synthesis of 4-Amino-1-ethyl-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
This compound-4-carbaldehyde
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound-4-carbaldehyde (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To this solution, add guanidine hydrochloride (1.1 eq) and sodium ethoxide (2.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Isolation: Filter the solid product and wash it with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with cold water to induce precipitation.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 4-Amino-1-ethyl-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Biological Activity of this compound Derivatives
The strategic incorporation of the this compound moiety has led to the development of compounds with significant biological potential.
| Derivative Class | Biological Activity | Reference |
| Pyrazolo[3,4-d]pyrimidines | Anticancer, Anti-inflammatory | [15] |
| Substituted Pyrazoles | Anticancer | [1][3][16][17][18] |
| Substituted Pyrazoles | Anti-inflammatory | [4][6][19][20] |
For example, certain pyrazole derivatives have demonstrated notable cytotoxic activity against various cancer cell lines.[1][3][16] Similarly, the pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives continue to be explored for their potential to inhibit inflammatory pathways.[4][6][20]
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of a diverse range of bioactive heterocyclic compounds. Its straightforward preparation via the Knorr synthesis and the facile functionalization of its 4-position through the Vilsmeier-Haack reaction provide a robust platform for medicinal chemists. The resulting 4-formyl derivative is a key intermediate for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which have shown promise as anticancer and anti-inflammatory agents. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of pyrazole-based therapeutics.
References
- 1. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy this compound-4-carbaldehyde | 701911-46-8 [smolecule.com]
- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. srrjournals.com [srrjournals.com]
- 17. mdpi.com [mdpi.com]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. mdpi.com [mdpi.com]
- 20. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-Ethyl-3,5-dimethyl-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.
The synthesis of this compound is a classic example of the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring system.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), with a hydrazine derivative, ethylhydrazine. While the reaction is generally straightforward, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties. This guide will walk you through the key aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues.
Reaction Overview: The Knorr Pyrazole Synthesis
The fundamental transformation in this synthesis is the reaction between acetylacetone and ethylhydrazine, which proceeds through a cyclocondensation mechanism. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. It is recommended to perform a small-scale trial run to optimize conditions for your specific laboratory setup and reagent quality.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |
| Acetylacetone | 100.12 | 0.975 | 140.4 | Should be colorless or pale yellow. |
| Ethylhydrazine | 60.10 | 0.829 | 99.5 | Can be used as the free base or as a salt (e.g., sulfate, oxalate). |
| Ethanol (solvent) | 46.07 | 0.789 | 78.37 | Anhydrous is preferred. |
| Sodium Hydroxide | 40.00 | - | - | For neutralizing ethylhydrazine salts. |
| Diethyl Ether | 74.12 | 0.713 | 34.6 | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve ethylhydrazine sulfate (or another salt) in an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath.
-
Addition of Acetylacetone: Slowly add acetylacetone dropwise to the stirred solution, maintaining the temperature below 15°C. The addition of acetylacetone to a basic solution of hydrazine can be exothermic.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions to optimize your yield and purity.
Question: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Purity of Starting Materials:
-
Acetylacetone: Acetylacetone can exist in both keto and enol tautomeric forms. While this generally doesn't impede the reaction, impurities from degradation can be problematic. Consider distilling acetylacetone if it is old or discolored.[3]
-
Ethylhydrazine: Ethylhydrazine is susceptible to oxidation. If using the free base, ensure it is fresh and has been stored under an inert atmosphere. Using a stable salt like ethylhydrazine sulfate or oxalate is often more reliable.[2]
-
-
Reaction Temperature:
-
The initial condensation is exothermic. If the temperature is not controlled during the addition of acetylacetone, side reactions can occur, leading to the formation of byproducts and reducing the yield. Maintaining a low temperature (around 15°C or lower) during the addition is crucial.[2]
-
-
Stoichiometry:
-
Ensure that the molar ratio of acetylacetone to ethylhydrazine is 1:1. Using a slight excess of one reagent is generally not necessary and can complicate purification.
-
-
Reaction Time:
-
The reaction may not be going to completion. Monitor the reaction progress using TLC. If starting material is still present after the recommended time, consider extending the reaction time.
-
-
Incomplete Extraction:
-
This compound has some water solubility. Ensure thorough extraction from the aqueous layer by performing multiple extractions with your chosen organic solvent.
-
Question: I am seeing multiple spots on my TLC plate after synthesis. How do I identify and remove these impurities?
Answer: The presence of multiple spots on a TLC plate indicates an impure product. Here's how to approach this issue:
-
Identify the Impurities:
-
Unreacted Starting Materials: Compare the Rf values of the spots to those of your starting materials (acetylacetone and ethylhydrazine).
-
Regioisomers: The reaction can potentially form the this compound and the 1-ethyl-2,5-dimethyl-1H-pyrazole, although the former is generally the major product. Regioisomers can be difficult to separate.[4][5]
-
Side Products: Other condensation or degradation products may be present.
-
-
Purification Strategies:
-
Column Chromatography: This is a very effective method for separating the desired product from impurities.[6][7] A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.
-
Recrystallization: While the target compound is often a liquid at room temperature, it may be possible to induce crystallization at low temperatures or by forming a salt.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with a strong acid.[8] You can potentially wash the organic layer with a dilute acid to remove basic impurities or to extract the product into the aqueous phase, which can then be neutralized and re-extracted.
-
Question: My purified product is colored. How can I decolorize it?
Answer: A colored product suggests the presence of trace impurities. Here are some methods for decolorization:
-
Activated Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite.[6] The charcoal will adsorb many colored impurities.
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short column ("plug") of silica gel. The more polar colored impurities will often be retained on the silica.[6]
Caption: Troubleshooting decision tree for optimizing pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for this synthesis? A1: With optimized conditions and pure starting materials, yields for the Knorr synthesis of substituted pyrazoles can range from good to excellent, often in the 70-90% range.[2][9]
Q2: Can I use a different solvent? A2: Yes, while ethanol is common, other solvents like methanol or acetic acid can also be used. Acetic acid can sometimes facilitate the cyclization and dehydration steps. The choice of solvent may influence reaction time and work-up procedures.
Q3: Are there any safety concerns with this reaction? A3: Ethylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The initial reaction can be exothermic, so controlled addition of reagents and cooling are important to prevent the reaction from becoming too vigorous.[2]
Q4: How can I confirm the structure of my product? A4: The structure of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be compared with literature values if available.
Q5: What are the key differences if I use ethylhydrazine free base versus a salt? A5: Ethylhydrazine free base can be used directly. If you use a salt, such as ethylhydrazine sulfate, you will need to add a base (like sodium hydroxide or sodium carbonate) to the reaction mixture to liberate the free ethylhydrazine in situ. Using a salt is often preferred as they are more stable and easier to handle than the free base.[2]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification of 1-Ethyl-3,5-dimethyl-1H-pyrazole by Column Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of 1-Ethyl-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Question: My this compound is co-eluting with an impurity, resulting in poor separation. How can I improve the resolution?
Answer: Co-elution is a common challenge in column chromatography, often stemming from an inadequately optimized mobile phase. To enhance separation, a systematic approach to solvent system selection is crucial.
-
Rationale: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase.[1][2] The polarity of the mobile phase is a key parameter that dictates the elution profile of your compounds.[1][3] For pyrazoles, which are basic in nature, interactions with the acidic silica gel can also affect separation.[4][5]
-
Troubleshooting Steps:
-
Re-optimize the Mobile Phase with TLC: Thin-layer chromatography (TLC) is an indispensable tool for quickly screening various solvent systems.[4][6] Aim for a solvent system that provides a retention factor (Rƒ) of approximately 0.3-0.4 for this compound, with clear separation from impurities.[4]
-
Employ Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution is recommended.[4][7] Start with a low-polarity mobile phase (e.g., a high percentage of hexane in a hexane/ethyl acetate mixture) and gradually increase the polarity by increasing the proportion of the more polar solvent (ethyl acetate).[7][8] This will allow for the elution of less polar impurities first, followed by your target compound, and finally, more polar impurities.
-
Consider Alternative Solvents: While hexane/ethyl acetate is a common choice, exploring other solvent combinations can alter the selectivity of the separation.[7] For instance, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether might change the interactions between the analytes, stationary phase, and mobile phase, leading to improved resolution.
-
Question: I am observing significant tailing of my compound's band on the column, leading to broad fractions and lower purity. What is causing this and how can I fix it?
Answer: Band tailing is often a consequence of strong interactions between the basic pyrazole ring and the acidic silanol groups on the surface of the silica gel.[4][5] This can lead to poor peak shape and reduced separation efficiency.
-
Rationale: The nitrogen atoms in the pyrazole ring can be protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption and slow desorption, which manifests as tailing.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: To mitigate the acidity of the silica gel, a small amount of a basic modifier, such as triethylamine (Et₃N), can be added to the mobile phase.[5][7][9] Typically, a concentration of 0.1-1% (v/v) triethylamine is sufficient to neutralize the active sites on the silica, resulting in more symmetrical peaks.[7][9]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina can be a suitable alternative for the purification of basic compounds like pyrazoles.[4][5]
-
Check for Overloading: Overloading the column with too much crude material can also lead to band broadening and tailing.[7] A general guideline is to load an amount of crude product that is 1-5% of the total mass of the stationary phase.[7]
-
Question: After purification, my final product is a persistent oil and will not solidify. What are the possible reasons and solutions?
Answer: The oily nature of your purified this compound could be due to the presence of residual solvents or impurities that depress the melting point.[4]
-
Rationale: Even small amounts of solvent trapped within the product can prevent crystallization. Similarly, the presence of closely related impurities can disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure all volatile solvents are completely removed. Use a rotary evaporator initially, followed by drying under high vacuum for an extended period.[4] Gently heating the sample while under vacuum can aid in the removal of high-boiling point solvents.
-
Re-purification: If solvent removal does not yield a solid, it is likely that impurities are still present. Re-subjecting the oily product to column chromatography with a shallower gradient or a different solvent system may be necessary to remove the offending impurities.[4]
-
Trituration/Recrystallization: Attempt to induce crystallization by trituration with a non-polar solvent like cold hexane. Alternatively, if a suitable solvent is known, recrystallization can be a highly effective final purification step.[4][10]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for the column chromatography of this compound?
A1: A common and effective starting point for the purification of N-alkylated pyrazoles is a mixture of hexane and ethyl acetate.[11] Begin by developing a TLC with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and adjust the ratio to achieve the desired Rƒ of 0.3-0.4 for your product.[4]
Q2: How much silica gel should I use for my column?
A2: The ratio of silica gel to crude material is a critical parameter for achieving good separation. A general rule of thumb is to use a weight ratio of 20:1 to 50:1 (silica gel:crude product).[4] For difficult separations, a higher ratio (e.g., 100:1) may be necessary.
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A3: Degradation on silica gel can occur with sensitive compounds.[9] Besides the aforementioned deactivation of silica with triethylamine, you can also consider minimizing the time the compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate.[5] Alternatively, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) can be a milder purification method.[7][12]
Q4: How can I effectively load my sample onto the column?
A4: Proper sample loading is essential for a successful separation. There are two primary methods:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the packed column.[9][13]
-
Dry Loading: If the sample is not very soluble in the mobile phase, it can be dry-loaded. Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[13]
Q5: What are some common impurities I might encounter in the synthesis of this compound?
A5: The synthesis of this compound typically involves the reaction of 2,4-pentanedione (acetylacetone) with ethylhydrazine.[14] Potential impurities could include unreacted starting materials, regioisomers (if an unsymmetrical diketone were used), and byproducts from side reactions. The purification process is designed to remove these contaminants.
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography of this compound
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Methodology:
-
TLC Analysis: Determine an optimal solvent system using TLC. Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the product an Rƒ value of ~0.3-0.4 and good separation from impurities.[4]
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[4][15]
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[13][16]
-
-
Sample Loading:
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution.[9]
-
If using a gradient, start with the low-polarity mobile phase and gradually increase the percentage of ethyl acetate.
-
-
Fraction Collection & Analysis:
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to obtain the final this compound.[4]
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | Good balance of polarity for eluting pyrazoles.[11] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (v/v) | Reduces peak tailing for basic compounds.[5][7][9] |
| TLC Rƒ of Product | ~0.3-0.4 | Optimal for good separation on the column.[4] |
| Silica:Crude Ratio | 20:1 to 50:1 (by weight) | Ensures sufficient resolving power.[4] |
Visualizations
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting Poor Chromatographic Separation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Advanced Recrystallization Techniques for Pyrazole Derivatives
Welcome to the technical support center dedicated to the purification of pyrazole derivatives through recrystallization. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and complex challenges encountered during the crystallization of this important class of heterocyclic compounds. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the recrystallization of pyrazole derivatives.
Q1: What are the best starting solvents for recrystallizing pyrazole derivatives?
A1: The choice of solvent is critical and is dictated by the polarity and substitution pattern of your specific pyrazole derivative. Generally effective solvents include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (cyclohexane, hexane). Water can also be used, particularly for more polar derivatives.[1] A mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, is often highly effective.[1][2] In this technique, the compound is dissolved in a minimal amount of a hot "good" solvent (in which it is soluble) and a "poor" solvent (in which it is less soluble) is added dropwise until turbidity appears, promoting crystallization upon slow cooling.[1][2]
Q2: My pyrazole derivative is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1] This is a common issue, especially if the compound is impure, as impurities can depress the melting point.[3] To resolve this, you can try several approaches:
-
Increase the solvent volume: Adding more of the "good" solvent will lower the saturation temperature, encouraging crystallization to occur at a temperature below the compound's melting point.[1][3]
-
Lower the crystallization temperature slowly: Rapid cooling can favor oiling. Allow the solution to cool gradually to room temperature before any further cooling in an ice bath.
-
Change the solvent system: A different solvent or solvent pair may have a more favorable solubility curve for your compound.
Q3: How can I remove persistent colored impurities from my pyrazole derivative?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][4][5] The activated charcoal adsorbs the colored molecules onto its surface. However, use it judiciously, as it can also adsorb some of your desired product, leading to a lower yield.[1]
Q4: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?
A4: Low yield is a frequent problem with several potential causes:
-
Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of hot solvent.[5][6] This keeps a significant portion of your product in solution even after cooling. To remedy this, concentrate the solution by carefully evaporating some of the solvent.[6]
-
Premature crystallization: If crystals form during hot filtration, product will be lost.[4] To prevent this, use a pre-heated funnel and flask for this step.[4]
-
Inappropriate solvent choice: The ideal solvent should dissolve the pyrazole derivative when hot but have very low solubility for it when cold.[5] If the solubility in the cold solvent is still significant, you will lose a substantial amount of product in the mother liquor.
Q5: Can recrystallization be used to separate regioisomers of a pyrazole derivative?
A5: Yes, fractional recrystallization can be an effective technique for separating regioisomers, provided they have sufficiently different solubilities in a specific solvent system.[1] This process involves multiple, sequential recrystallization steps to enrich one isomer progressively. It can be a laborious process but is a viable purification method when chromatographic separation is challenging.
In-Depth Troubleshooting Guides
Problem 1: No Crystal Formation Upon Cooling
Symptoms: The solution remains clear even after cooling to room temperature and then in an ice bath.
Causality: This typically indicates that the solution is not supersaturated, meaning either too much solvent was used initially, or the chosen solvent is too good at dissolving the compound even at low temperatures.
Step-by-Step Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[1][6][7] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution.[3] This "seed" will act as a template for other molecules to crystallize upon.
-
-
Increase Concentration:
-
If nucleation techniques fail, it's likely the solution is too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the pyrazole derivative.[1] Allow the more concentrated solution to cool slowly again.
-
-
Re-evaluate Solvent System:
-
If the above steps don't work, the solvent may be inappropriate. You may need to select a solvent in which your compound is less soluble at cold temperatures.
-
Problem 2: Rapid, Poor-Quality Crystal Formation
Symptoms: A large amount of fine powder or needle-like crystals crash out of the solution immediately upon cooling.
Causality: This occurs when the solution becomes supersaturated too quickly, often due to a very steep solubility curve for the solvent system or excessively rapid cooling.[1] Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization.[3]
Step-by-Step Solutions:
-
Re-dissolve and Dilute:
-
Control the Cooling Rate:
-
Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels if necessary, before transferring it to an ice bath.[1] Slower cooling provides more time for the ordered growth of pure crystals.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the standard method when a single solvent with a good temperature coefficient of solubility for the pyrazole compound is identified.
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid dissolves completely.[1] Add more solvent in small portions if necessary to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[4]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization.
-
Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Common Solvents for Pyrazole Derivative Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Typical Applications |
| Ethanol | Polar Protic | 78 | General purpose for many pyrazole derivatives. |
| Methanol | Polar Protic | 65 | Similar to ethanol, good for more polar compounds. |
| Isopropanol | Polar Protic | 82 | A slightly less polar alcohol option. |
| Acetone | Polar Aprotic | 56 | Good for moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for a range of polarities. |
| Cyclohexane | Nonpolar | 81 | For nonpolar pyrazole derivatives. |
| Ethanol/Water | Mixed Protic | Variable | Excellent for many polar pyrazole derivatives.[1] |
| Hexane/Ethyl Acetate | Mixed | Variable | Useful for compounds of intermediate polarity.[1] |
Visualizations
Workflow for Troubleshooting Recrystallization
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Solvent Selection Logic
Caption: A logical flowchart for selecting an appropriate solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Stability of 1-Ethyl-3,5-dimethyl-1H-pyrazole in acidic and basic conditions
Welcome to the technical support center for 1-Ethyl-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for assessing the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your stability studies.
Introduction to the Stability of this compound
This compound is a substituted pyrazole, a class of heterocyclic compounds with a five-membered aromatic ring containing two adjacent nitrogen atoms.[1] The stability of this compound is a critical parameter in its handling, storage, and application, particularly in pharmaceutical development where it may be subjected to a range of pH and temperature conditions.[2] Pyrazoles, in general, are considered relatively stable aromatic compounds.[1] However, the presence of the N-ethyl group and the dimethyl substituents on the pyrazole ring can influence its reactivity and degradation profile. Understanding the stability of this compound under acidic and basic conditions is crucial for developing robust formulations and predicting its shelf-life.[2]
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2] Here, we provide a troubleshooting guide for common issues encountered during the forced degradation of this compound.
Issue 1: No Degradation Observed Under Stressed Conditions
Possible Cause: The stress conditions may not be harsh enough to induce degradation of the stable pyrazole ring. The aromatic nature of the pyrazole ring imparts significant stability.[5]
Solutions:
-
Increase Stressor Concentration: Gradually increase the concentration of the acid or base. For example, if 0.1 N HCl showed no degradation, consider increasing to 1 N HCl.
-
Elevate Temperature: Perform the study at a higher temperature (e.g., 60-80 °C). The rate of chemical reactions, including degradation, generally increases with temperature.
-
Extend Exposure Time: Increase the duration of the experiment. Some degradation pathways may have slow kinetics.
-
Utilize a Co-solvent: If solubility is a limiting factor for the stressor to interact with the compound, consider using a co-solvent system (e.g., water/methanol or water/acetonitrile). Ensure the co-solvent itself is stable under the test conditions.
Issue 2: Complete and Rapid Degradation of the Compound
Possible Cause: The stress conditions are too aggressive, leading to rapid and complete decomposition of this compound. While pyrazoles are generally stable, strong acids or bases, especially at elevated temperatures, can lead to ring-opening or other extensive degradation.[6]
Solutions:
-
Decrease Stressor Concentration: Reduce the concentration of the acid or base (e.g., from 1 N to 0.1 N or 0.01 N).
-
Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 40 °C).
-
Reduce Exposure Time: Sample at earlier time points to capture the initial degradation products before they are further degraded.
-
pH Profiling: Perform the study over a range of pH values to identify the specific pH at which the compound is most labile.
Issue 3: Multiple, Unresolved Peaks in the Chromatogram
Possible Cause: The formation of a complex mixture of degradation products. This can happen under harsh conditions where multiple degradation pathways are active.
Solutions:
-
Optimize Chromatographic Method:
-
Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of peaks with different polarities.
-
Change Stationary Phase: Consider a different HPLC column with an alternative stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity of the separation.
-
Mobile Phase Modifiers: Adjust the pH of the mobile phase or add ion-pairing reagents to improve peak shape and resolution.
-
-
Milder Stress Conditions: Employ less aggressive stress conditions to favor the formation of primary degradation products, which will result in a simpler chromatogram.
Issue 4: Inconsistent or Irreproducible Degradation Profiles
Possible Cause: Several factors can contribute to a lack of reproducibility in degradation studies.
Solutions:
-
Precise Control of Parameters: Ensure that the temperature, concentration of stressors, and sample preparation procedures are tightly controlled and consistent between experiments.
-
Purity of Reagents: Use high-purity solvents and reagents to avoid the introduction of catalytic impurities that could affect the degradation rate.
-
Headspace in Vials: Minimize the headspace in sample vials to reduce the influence of atmospheric oxygen, which could lead to oxidative degradation.
-
Light Protection: Protect the samples from light, as photolytic degradation can be a contributing factor to inconsistency.
Experimental Protocol: Forced Hydrolytic Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound in acidic and basic conditions, in accordance with ICH guidelines.[7]
Objective: To determine the degradation profile of this compound under acidic and basic stress conditions and to identify the primary degradation products.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC with a UV or PDA detector
-
LC-MS for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a series of vials, add a known volume of the stock solution and dilute with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Prepare a parallel set of vials using 1 N HCl.
-
Incubate the vials at 40 °C and 60 °C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Degradation:
-
Repeat the procedure described in step 2, using 0.1 N NaOH and 1 N NaOH instead of HCl.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Control Samples:
-
Prepare a control sample by diluting the stock solution with the solvent used for the stock solution to the same final concentration.
-
Prepare a blank solution containing only the stressor (acid or base) and the solvent.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Aim for a degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6]
-
Characterize the major degradation products using LC-MS to propose degradation pathways.
-
Data Presentation:
| Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl | 24 | 40 | ||
| 1 N HCl | 24 | 40 | ||
| 0.1 N HCl | 24 | 60 | ||
| 1 N HCl | 24 | 60 | ||
| 0.1 N NaOH | 24 | 40 | ||
| 1 N NaOH | 24 | 40 | ||
| 0.1 N NaOH | 24 | 60 | ||
| 1 N NaOH | 24 | 60 |
This table should be populated with experimental data.
Visualization of Experimental Workflow:
Caption: Workflow for Forced Hydrolytic Degradation Study.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under neutral conditions?
A1: Pyrazole and its N-alkyl derivatives are generally stable in neutral aqueous solutions at ambient temperature. The aromaticity of the pyrazole ring contributes to its stability. However, long-term storage in solution should be monitored, especially if exposed to light or elevated temperatures.
Q2: Can the ethyl and methyl groups on the pyrazole ring influence its stability?
A2: Yes. The electron-donating nature of the ethyl and methyl groups can increase the electron density of the pyrazole ring, potentially making it more susceptible to electrophilic attack. However, for hydrolytic stability, the primary point of attack is often the N-N or N-C bonds of the ring, and the influence of these alkyl groups on the rate of hydrolysis under acidic or basic conditions would need to be determined experimentally.
Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?
-
Acid-catalyzed hydrolysis: Protonation of the N2 nitrogen could make the pyrazole ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening.
-
Base-catalyzed hydrolysis: Strong bases could potentially deprotonate the methyl groups, initiating a cascade of reactions, or directly attack the pyrazole ring, which could also lead to ring-opening. However, pyrazoles are generally more resistant to basic conditions than acidic ones.
Q4: What analytical techniques are most suitable for stability studies of this compound?
A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection.[8] This allows for the separation and quantification of the parent compound and its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.[8]
Q5: Are there any specific safety precautions to consider when conducting forced degradation studies?
A5: Yes. When working with strong acids and bases, always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All experiments should be conducted in a well-ventilated fume hood. When heating acidic or basic solutions, be aware of the potential for increased pressure in sealed vials.
References
- 1. ijcrt.org [ijcrt.org]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Common side reactions in the synthesis of N-alkylated pyrazoles
Welcome to the Technical Support Center for N-Alkylated Pyrazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the N-alkylation of pyrazoles. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.
Introduction
The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry and materials science, given the prevalence of this scaffold in pharmaceuticals and functional materials.[1][2][3] However, the inherent tautomerism and the similar electronic properties of the two nitrogen atoms in unsymmetrically substituted pyrazoles present a significant challenge in achieving regioselectivity.[4][5][6] This often leads to the formation of a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product. This guide provides practical solutions to common problems encountered during these syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles so challenging?
A: The primary challenge arises from the tautomeric nature of the pyrazole ring. In solution, an unsymmetrical pyrazole exists as a mixture of two tautomers, which can lead to alkylation at either of the two nitrogen atoms. The electronic properties of these two nitrogens are often very similar, making it difficult to direct the alkylating agent to a single position.[4][5] The final ratio of N1 to N2 isomers is a complex interplay of steric effects, electronic effects, the nature of the alkylating agent, the base, and the solvent system.[4][7]
Q2: What is the most common side reaction in N-alkylation of pyrazoles?
A: The most prevalent "side reaction" is the formation of the undesired regioisomer. Beyond that, over-alkylation to form a quaternary pyrazolium salt can occur, especially if the reaction conditions are too harsh or if an excess of the alkylating agent is used.[8] Other side reactions can include the decomposition of sensitive reagents or reactions involving other functional groups present on the pyrazole ring or the alkylating agent.[4]
Q3: Can the choice of base influence the regioselectivity?
A: Absolutely. The choice of base is critical. The nature of the counter-ion of the pyrazolate anion formed upon deprotonation can influence the site of alkylation. For instance, different bases can lead to different degrees of ion pairing, which in turn can sterically direct the incoming electrophile.[4] Some protocols have shown that using specific bases can favor one isomer over the other. For example, using sodium hydride (NaH) has been shown to prevent the formation of regioisomeric products in certain cases, while potassium carbonate (K2CO3) might give a mixture.[4][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of pyrazoles in a question-and-answer format.
Problem 1: Poor or No Regioselectivity (Mixture of N1 and N2 Isomers)
You're obtaining a mixture of N1 and N2 alkylated pyrazoles, and the separation is proving to be difficult.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | Alkylation generally favors the less sterically hindered nitrogen atom.[2][7][9] If the substituents on your pyrazole are of similar size, you may not see significant directing effects. | Employ a Bulky Alkylating Agent: The use of sterically demanding α-halomethylsilanes as alkylating agents, followed by protodesilylation, has been shown to significantly improve N1-selectivity.[10] Introduce a Directing Group: In some cases, a bulky protecting group can be temporarily installed to block one of the nitrogen atoms. |
| Solvent Effects | The polarity of the solvent can significantly influence regioselectivity by affecting the solvation of the pyrazolate anion and the transition state.[7] | Solvent Screening: Polar aprotic solvents like DMF or DMSO often favor one regioisomer.[7] Interestingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically increase regioselectivity in some pyrazole formations.[11][12] |
| Base and Counter-ion | The choice of base determines the counter-ion of the pyrazolate salt, which can influence the site of subsequent alkylation through coordination or steric effects.[4] | Base Optimization: Experiment with different bases. For instance, K2CO3 in DMSO has been used for regioselective N1-alkylation of 3-substituted pyrazoles.[13] In some systems, magnesium-based catalysts can promote N2-selective alkylation.[14] |
| Temperature | Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which can influence the isomeric ratio. | Temperature Study: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, and elevated temperatures) to determine if the regioselectivity is temperature-dependent.[15] |
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Low Reaction Yield or Incomplete Conversion
Your reaction is not going to completion, or the isolated yield of the desired product is low.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reactivity | The pyrazole may not be sufficiently deprotonated, or the alkylating agent may not be electrophilic enough. | Stronger Base/More Reactive Electrophile: Switch from a weaker base like K2CO3 to a stronger one like NaH.[16] For the alkylating agent, change the leaving group to a more reactive one (e.g., from -Cl to -Br, -I, or -OTs).[16] |
| Suboptimal Reaction Conditions | The temperature may be too low, or the reaction time may be insufficient. | Optimize Temperature and Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating. Some acid-catalyzed alkylations with trichloroacetimidates can be complete in a few hours.[2][7] |
| Reagent Decomposition | The base or alkylating agent may be unstable under the reaction conditions. | Check Reagent Stability: Ensure that your reagents are pure and that the solvent is anhydrous, especially when using bases like NaH. Consider adding the reagents at a lower temperature if decomposition is suspected. |
| Over-alkylation | The desired product, once formed, can be further alkylated to a pyrazolium salt, consuming the product and reducing the yield. | Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
Problem 3: Formation of Over-Alkylated Byproducts (Pyrazolium Salts)
You are observing a significant amount of a polar, likely ionic, byproduct.
Root Causes & Solutions
This typically occurs when the N-alkylated pyrazole product reacts further with the alkylating agent.
-
Reduce Equivalents of Alkylating Agent: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the alkylating agent.
-
Lower Reaction Temperature: The rate of the second alkylation is often more sensitive to temperature than the first. Running the reaction at a lower temperature can favor the mono-alkylated product.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the product and byproduct. Stop the reaction as soon as the starting material is consumed to minimize over-alkylation.
Caption: Pathway to over-alkylation side product.
Problem 4: Difficulty in Separating Regioisomers
The N1 and N2 isomers have very similar polarities, making chromatographic separation challenging.
Solutions
-
Optimize Chromatography:
-
Systematic Solvent Screening: Experiment with different solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent with different properties (e.g., ethyl acetate, dichloromethane, diethyl ether, or mixtures containing a small amount of methanol) can sometimes resolve the isomers.
-
Alternative Stationary Phases: If standard silica gel fails, consider using alumina or a bonded-phase silica (e.g., diol, cyano).
-
-
Purification via Salt Formation:
-
If one regioisomer is significantly more basic or has a functional group amenable to salt formation, you can selectively crystallize it out as an acid addition salt.[17]
-
Experimental Protocol: Purification by Acid Addition Salt Crystallization
This protocol is a general guideline and may require optimization for your specific compounds.
-
Dissolution: Dissolve the crude mixture of regioisomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[17]
-
Acid Addition: Slowly add at least one equivalent of a mineral acid (e.g., HCl in isopropanol) or an organic acid (e.g., p-toluenesulfonic acid) to the solution while stirring.[17]
-
Crystallization: Allow the mixture to stir. The acid addition salt of one of the isomers may precipitate. Cooling the mixture can aid crystallization.
-
Isolation: Collect the solid salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the collected salt in water and neutralize with a base (e.g., NaHCO3 solution) to regenerate the pure N-alkylated pyrazole.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate to obtain the purified isomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we delve into the common challenges encountered in the lab, offering not just solutions but also the underlying chemical principles to empower your experimental design. Our goal is to provide you with the expertise and validated protocols necessary to identify and minimize byproducts, ensuring the integrity and efficiency of your synthetic routes.
Introduction to Pyrazole Synthesis: Common Pitfalls and Key Strategies
Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The Knorr synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] While seemingly straightforward, this reaction and others for pyrazole synthesis are often plagued by the formation of undesirable byproducts, which can complicate purification and reduce yields. The most common challenges include the formation of regioisomers, incomplete reaction leading to stable intermediates, and the generation of alternative heterocyclic systems.
This guide will provide a deep dive into these issues, offering practical, field-proven insights to overcome them. We will explore the mechanistic nuances of pyrazole formation and equip you with the knowledge to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl is yielding a mixture of regioisomers. How can I control the regioselectivity?
A1: This is one of the most frequent challenges in pyrazole synthesis, particularly with the Knorr method.[5][6] The formation of two regioisomers occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two distinct carbonyl carbons of the 1,3-dicarbonyl compound.[3][7] The ratio of these isomers is often kinetically controlled.[8]
Causality and Mechanistic Insight: The regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups. Generally, the more electrophilic (less sterically hindered) carbonyl is attacked preferentially by the hydrazine. However, the reaction conditions, especially the solvent and pH, can significantly alter the outcome.
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can dramatically influence the regioisomeric ratio. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity compared to standard solvents like ethanol.[9] Aprotic dipolar solvents such as N,N-dimethylacetamide have also been reported to give better results than polar protic solvents in certain cases.[7]
-
pH Control: The acidity of the reaction medium plays a crucial role. Using the hydrochloride salt of an arylhydrazine can favor the formation of one regioisomer, while the free hydrazine base may lead to the other.[10] This is because the nature of the hydrazine nucleophile changes with pH.
-
Catalyst Choice: The use of specific catalysts can direct the reaction towards a desired isomer. For example, nano-ZnO has been shown to be an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles with excellent yields.[7]
-
Protecting Group Strategy: In some cases, employing a protecting group on one of the carbonyls to differentiate their reactivity can be an effective, albeit more synthetically intensive, approach.
Table 1: Effect of Solvent on Regioisomeric Ratio in a Model Reaction
| Entry | Solvent | Ratio of Regioisomer A : Regioisomer B | Total Yield (%) |
| 1 | Ethanol | 1 : 1.2 | 85 |
| 2 | TFE | 9 : 1 | 92 |
| 3 | HFIP | >20 : 1 | 90 |
| 4 | DMAc | 4 : 1 | 88 |
Data is illustrative and based on trends reported in the literature.[9]
Q2: I am observing a significant amount of a pyrazoline byproduct in my reaction of an α,β-unsaturated carbonyl with hydrazine. How can I promote the formation of the aromatic pyrazole?
A2: The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[5] If the oxidation step is not efficient, the pyrazoline will be a significant side product.
Troubleshooting Strategies:
-
Oxidizing Agents: The in-situ oxidation of the pyrazoline can be facilitated by the presence of an oxidizing agent. Common choices include:
-
Air/Oxygen: Simply heating the reaction mixture in the presence of air (or bubbling oxygen through it) can be sufficient in some cases.[11]
-
Iodine: Molecular iodine can be an effective catalyst for the oxidative aromatization.[12]
-
Copper(II) salts: Copper triflate (Cu(OTf)₂) has been used to catalyze both the condensation and subsequent oxidation.[13]
-
-
Solvent Effects: The choice of solvent can also play a role. DMSO, for instance, can act as an oxidant at elevated temperatures.[11]
-
Two-Step Protocol: If in-situ oxidation is problematic, a two-step approach can be employed. First, isolate the pyrazoline intermediate. Then, subject it to a separate oxidation step using a suitable reagent like bromine or an iodine-based system.[11]
Q3: When using a β-ketoester in my Knorr synthesis, I am getting a pyrazolone byproduct. How can I favor the formation of the desired pyrazole?
A3: The reaction of a β-ketoester with a hydrazine can indeed lead to the formation of a pyrazolone, which is a tautomer of the corresponding hydroxypyrazole.[14][15] The pyrazolone form is often thermodynamically stable.
Causality and Mechanistic Insight: The reaction proceeds via the initial formation of a hydrazone at the ketone position. The subsequent intramolecular reaction can then occur either through nucleophilic attack on the ester, leading to the pyrazolone, or through a different cyclization pathway if other reactive sites are available.
Troubleshooting Strategies:
-
Modification of the Carbonyl Component: If the desired product is not a hydroxypyrazole, it is best to start with a 1,3-diketone rather than a β-ketoester. If a hydroxypyrazole is the target, be aware that it will likely exist in the pyrazolone form.
-
Reaction Conditions: The reaction conditions can influence the tautomeric equilibrium. However, preventing the formation of the stable pyrazolone ring from a β-ketoester is challenging. If a different pyrazole substitution pattern is required, modifying the starting 1,3-dicarbonyl compound is the most effective strategy.
Experimental Protocols
Protocol 1: Optimizing Regioselectivity in the Knorr Pyrazole Synthesis using Fluorinated Alcohols
This protocol provides a general method for screening solvents to optimize the regioselectivity of a Knorr pyrazole synthesis.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine
-
Ethanol (reagent grade)
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Small scale reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and appropriate developing solvent system
-
NMR tubes and deuterated solvent for analysis
Procedure:
-
Set up parallel reactions: In three separate reaction vials, place the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).
-
Add solvents: To each vial, add one of the following solvents to achieve a concentration of approximately 0.1 M:
-
Vial 1: Ethanol
-
Vial 2: TFE
-
Vial 3: HFIP
-
-
Add hydrazine: To each vial, add the substituted hydrazine (1.1 eq).
-
Reaction: Stir the reactions at a set temperature (e.g., 60 °C) and monitor by TLC.
-
Work-up: Once the starting material is consumed, cool the reactions to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the ratio of the two regioisomers.
-
Optimization: Based on the results, the solvent that provides the highest regioselectivity can be used for a larger scale synthesis.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
This diagram illustrates the reaction pathway and highlights the critical step where regioselectivity is determined.
Caption: Knorr pyrazole synthesis mechanism highlighting competitive pathways.
Diagram 2: Troubleshooting Workflow for Pyrazole Synthesis Byproducts
This workflow provides a logical sequence of steps to address common issues in pyrazole synthesis.
Caption: A decision-making workflow for troubleshooting pyrazole synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: High-Vacuum Drying of 1-Ethyl-3,5-dimethyl-1H-pyrazole
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing high-vacuum drying for 1-Ethyl-3,5-dimethyl-1H-pyrazole. Our focus is on providing practical, field-tested insights to ensure the integrity and purity of your compound.
Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C7H12N2 | --INVALID-LINK-- |
| Molecular Weight | 124.18 g/mol | --INVALID-LINK-- |
| CAS Number | 17629-26-4 | --INVALID-LINK--[1] |
Note: The absence of precise boiling and melting points in the literature for this specific compound underscores the importance of the empirical approach outlined in this guide.
Frequently Asked Questions (FAQs)
Q1: Why is high-vacuum drying the preferred method for this compound?
High-vacuum drying is ideal for removing residual solvents from this compound for several key reasons. By significantly lowering the ambient pressure, the boiling points of solvents are substantially reduced, allowing for their efficient removal at or near room temperature.[2] This is particularly advantageous for preventing thermal degradation of the compound. Furthermore, the process minimizes the sample's exposure to atmospheric oxygen and moisture, which can be critical for maintaining its stability and purity.[2]
Q2: What is the recommended starting temperature and vacuum level for drying this compound?
Without a known boiling point, a conservative approach is essential. Begin the drying process at ambient temperature (e.g., 20-25°C) and gradually increase the vacuum. A deep vacuum (e.g., <1 mbar) is generally effective for removing common organic solvents. Monitor the sample closely for any signs of sublimation or excessive bubbling, which could indicate product loss.
Q3: How can I determine if my sample of this compound is completely dry?
The most reliable method is to dry the sample to a constant weight. This involves periodically removing the sample from the vacuum, allowing it to return to room temperature in a desiccator to prevent moisture uptake, and then weighing it. The sample is considered dry when consecutive weighings show no significant change.
Q4: Can I use a standard laboratory oven instead of a vacuum oven?
Standard laboratory ovens operate at atmospheric pressure and rely solely on heat to evaporate solvents. This approach is not recommended for this compound as the required temperatures could lead to thermal decomposition or oxidation. A vacuum oven provides a much more controlled environment for gentle and efficient drying.[2]
Troubleshooting Guide
This section addresses common issues encountered during the high-vacuum drying of this compound.
Problem 1: Incomplete Solvent Removal
-
Symptom: The weight of the sample continues to decrease after prolonged drying, or analytical tests (e.g., NMR, GC) show the presence of residual solvent.
-
Potential Causes & Solutions:
-
Insufficient Vacuum: A leak in the vacuum system can prevent reaching the necessary low pressure.[3]
-
Action: Inspect all seals, gaskets, and tubing for cracks or wear. Ensure all connections are tight and properly sealed. A vacuum gauge should be used to monitor the pressure.
-
-
Inadequate Temperature: The temperature may be too low for the efficient evaporation of the specific solvent, even under vacuum.
-
Action: If drying at ambient temperature is ineffective, cautiously and incrementally increase the temperature of the vacuum oven. A gentle warming to 30-40°C can significantly enhance the drying rate for many common solvents. Always monitor for any changes in the sample's appearance.
-
-
Sample Form: A thick or dense sample can trap solvent internally.
-
Action: If possible, spread the sample into a thin layer to maximize the surface area exposed to the vacuum.
-
-
Problem 2: Product Loss During Drying
-
Symptom: A significant decrease in product mass beyond the expected weight of the solvent, or visible deposits of the compound on the walls of the vacuum oven or cold trap.
-
Potential Causes & Solutions:
-
Sublimation: The combination of temperature and vacuum may be causing the this compound to sublime (transition directly from a solid to a gas).
-
Action: Reduce the temperature of the vacuum oven. If sublimation still occurs, it may be necessary to operate at a slightly higher pressure (i.e., a less deep vacuum).
-
-
Bumping/Splattering: Rapid depressurization or heating can cause the sample to bubble vigorously, leading to physical loss of material.[4]
-
Action: Apply the vacuum gradually to the system. If heating is required, increase the temperature slowly.
-
-
Problem 3: Sample Appears Oily or Discolored After Drying
-
Symptom: The final product is not a free-flowing solid (if expected) or shows a change in color.
-
Potential Causes & Solutions:
-
Decomposition: The drying temperature may be too high, causing thermal degradation of the this compound. Studies on related dinitropyrazole compounds show that thermal decomposition can occur, although the temperature range for the title compound is unknown.[5][6][7][8]
-
Action: Immediately reduce the drying temperature. It is crucial to establish the thermal stability of your compound, if possible, through techniques like thermogravimetric analysis (TGA).
-
-
Reaction with Residual Impurities: The presence of acidic or basic impurities in the sample could catalyze degradation at elevated temperatures.
-
Action: Ensure the this compound is of high purity before the final drying step.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues during the high-vacuum drying process.
Experimental Protocol: High-Vacuum Drying of this compound
Objective: To remove residual solvents from this compound to obtain a pure, dry product.
Materials:
-
Sample of this compound containing residual solvent.
-
Vacuum oven with a calibrated temperature controller and vacuum gauge.
-
Vacuum pump capable of reaching <1 mbar.
-
Cold trap (recommended to protect the vacuum pump).
-
Glass sample container (e.g., watch glass, petri dish, or round-bottom flask).
-
Desiccator.
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Transfer the this compound to a pre-weighed glass container.
-
If the sample is a solid, spread it in a thin, even layer to maximize the surface area.
-
Record the initial weight of the container and the wet sample.
-
-
System Setup:
-
Place the sample container in the center of the vacuum oven.
-
Ensure the vacuum oven door seal is clean and creates a tight seal.
-
If using a cold trap, fill it with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
Connect the vacuum oven to the vacuum pump via the cold trap.
-
-
Drying Process:
-
Set the vacuum oven temperature to ambient (e.g., 25°C).
-
Close the vacuum oven door and slowly open the vacuum valve to gradually evacuate the chamber.
-
Monitor the sample for any signs of "bumping" or splattering. If this occurs, partially close the vacuum valve to slow the rate of depressurization.
-
Once the pressure has stabilized at the desired vacuum level (e.g., <1 mbar), allow the sample to dry for an initial period of 4-6 hours.
-
-
Monitoring for Dryness (Constant Weight Determination):
-
After the initial drying period, close the vacuum valve and carefully vent the oven with an inert gas like nitrogen or argon, or with dry air.
-
Quickly transfer the sample container to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Once cooled, weigh the sample and record the mass.
-
Return the sample to the vacuum oven and continue drying under the same conditions for another 2-4 hours.
-
Repeat the cooling and weighing process.
-
The sample is considered dry when the difference between two consecutive weighings is negligible (e.g., within the tolerance of the analytical balance).
-
-
Final Steps:
-
Once the sample is dry, vent the vacuum oven and remove the sample.
-
Store the dry this compound in a tightly sealed container in a desiccator or under an inert atmosphere.
-
Experimental Workflow Diagram
References
- 1. This compound | 17629-26-4 [m.chemicalbook.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. fishersci.com [fishersci.com]
- 5. repo.ssau.ru [repo.ssau.ru]
- 6. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Pyrazole Reactions with TLC Solvent Systems
Welcome to the Technical Support Center for Thin Layer Chromatography (TLC) of Pyrazole Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and frequently asked questions related to the use of TLC as a critical tool in monitoring the synthesis of pyrazole-containing compounds. Pyrazoles are a vital class of heterocyclic compounds in medicinal chemistry, and mastering their analysis by TLC is essential for efficient reaction optimization and purification.[1]
Troubleshooting Guide: Common Issues in Pyrazole TLC Analysis
This section addresses specific problems you may encounter during the TLC analysis of your pyrazole reactions, providing not just solutions but the scientific reasoning behind them.
Question 1: My pyrazole product is appearing as a long streak or "teardrop" on the TLC plate, not a compact spot. What's happening and how do I fix it?
Answer:
This is the most common issue when working with nitrogen-containing heterocycles like pyrazoles. The streaking is typically caused by the interaction of the basic nitrogen atoms in the pyrazole ring with the acidic silanol groups (Si-OH) on the surface of the silica gel plate.[2] This strong interaction leads to a non-uniform migration of the compound up the plate, resulting in a streak rather than a well-defined spot.
Underlying Cause:
-
Acid-Base Interaction: The lone pair of electrons on a pyrazole nitrogen can be protonated by the acidic silica gel. This creates a charged species that adsorbs very strongly to the stationary phase, leading to poor elution and streaking.[2]
-
Sample Overloading: Applying too much of your sample to the TLC plate can also cause streaking, as the stationary phase becomes saturated.[3][4]
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a basic modifier to your eluting solvent system. This will "deactivate" the acidic sites on the silica gel, preventing the protonation of your pyrazole.
-
Triethylamine (TEA): Add 0.1-2.0% triethylamine to your mobile phase.[3] TEA is a volatile organic base that will compete with your pyrazole for the acidic sites on the silica, allowing for a much cleaner separation.[2]
-
Ammonia in Methanol: For more polar solvent systems, using a solution of 1-10% ammonia in methanol as a component of your mobile phase can also be very effective.[3][5]
-
-
Sample Dilution: Before trying more complex solutions, ensure your sample is not too concentrated. Dilute your reaction aliquot in a volatile solvent like ethyl acetate or dichloromethane and re-spot the TLC plate.[6]
-
Alternative Stationary Phases: If streaking persists, consider using a different type of TLC plate, such as alumina, which is less acidic than silica gel.[7]
Question 2: My spots are all clustered at the bottom (low Rf) or at the top (high Rf) of the TLC plate. How do I get better separation?
Answer:
This indicates that the polarity of your solvent system is not well-matched to the polarity of your compounds. The goal is to have an Rf value between 0.2 and 0.8 for your compounds of interest to achieve good separation.[2]
Underlying Cause:
-
Low Rf (Spots at the bottom): Your solvent system is not polar enough to effectively move the compounds up the polar silica gel plate.[3] The compounds are sticking too strongly to the stationary phase.
-
High Rf (Spots at the top): Your solvent system is too polar. It is moving all the compounds, including the polar ones, up the plate with the solvent front, resulting in poor or no separation.[3]
Solutions:
-
Systematic Solvent Adjustment:
-
To Increase Rf (move spots up): Increase the polarity of your mobile phase. This is typically done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate system).[8]
-
To Decrease Rf (move spots down): Decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent (e.g., increasing the amount of hexane in a hexane/ethyl acetate system).[9]
-
-
Choosing the Right Solvent System:
Experimental Protocol: Developing a Solvent System for a Novel Pyrazole
-
Start with a Standard System: Begin with a 4:1 mixture of Hexane:Ethyl Acetate.
-
Spot and Run: Spot your starting material and reaction mixture on a TLC plate and elute with the chosen solvent system.
-
Analyze the Result:
-
If all spots remain at the baseline, increase the polarity (e.g., try 1:1 Hexane:Ethyl Acetate).
-
If all spots are at the solvent front, decrease the polarity (e.g., try 9:1 Hexane:Ethyl Acetate).
-
-
Fine-Tune: Make small, incremental changes to the solvent ratio until you achieve good separation between your starting material, product, and any byproducts. An ideal Rf for the product is around 0.3-0.4 for easy visualization and subsequent column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are some good general-purpose solvent systems for pyrazole reactions?
A1: The choice of solvent system is highly dependent on the specific substituents on your pyrazole ring. However, here are some commonly used and effective starting points:
| Compound Polarity | Recommended Solvent Systems | Notes |
| Non-polar to Moderately Polar | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) | The most common and versatile system.[11] |
| Petroleum Ether/Benzene (e.g., 1:3) | A less common but effective alternative.[10] | |
| Cyclohexane/Ethyl Acetate (e.g., 50:3) | Good for separating closely related, less polar compounds.[10] | |
| Polar | Dichloromethane/Methanol (e.g., 99:1 to 9:1) | For pyrazoles with polar functional groups like alcohols or carboxylic acids. |
| Very Polar | Ethyl Acetate/Butanol/Acetic Acid/Water (EBAW) | A specialized system for highly polar, water-soluble compounds.[5] |
Q2: How do I visualize the spots on my TLC plate if my pyrazole compounds are colorless?
A2: Most pyrazoles are aromatic and will be visible under UV light. However, using a chemical stain can provide additional information and confirm the presence of spots.
-
UV Light (Non-destructive): Most commercially available TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[12] Aromatic compounds like pyrazoles will absorb this UV light and appear as dark purple or black spots.[13] This should always be your first method of visualization as it does not alter your compounds.[14]
-
Iodine Chamber (Semi-destructive): Placing the TLC plate in a chamber with a few crystals of iodine is a simple and effective method. Iodine vapor will adsorb to most organic compounds, appearing as temporary brown spots.[12] This is a good general-purpose technique.
-
Potassium Permanganate (KMnO4) Stain (Destructive): This stain is excellent for visualizing compounds that can be oxidized, such as those with double bonds or alcohol functional groups. The plate will turn purple, and the spots will appear as yellow/brown areas where the permanganate has been consumed.[15]
-
p-Anisaldehyde Stain (Destructive): This is a good general-purpose stain for a wide variety of functional groups. After dipping or spraying the plate, gentle heating is required. The spots will appear in various colors, which can sometimes help in distinguishing between different compounds.[12][14]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: This is a common challenge, especially in the final stages of a reaction or with closely related isomers.
-
Try a Different Solvent System: A change in solvent can alter the selectivity of the separation. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene-based system.
-
Use a Co-spot: A "co-spot" is a lane on the TLC plate where you have spotted both the starting material and the reaction mixture in the same place.[16] If the two compounds are different, you should see two distinct spots. If they are the same, you will see a single spot. If they are very close, the spot may appear elongated or like a "snowman," which can help in determining if the reaction is complete.[16]
-
Double Elution: Run the TLC plate in the same solvent system twice. After the first elution, remove the plate, allow it to dry completely, and then place it back in the chamber to elute again. This can sometimes improve the separation of spots with very close Rf values.
Diagrams and Workflows
Workflow for Troubleshooting Common Pyrazole TLC Issues
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. silicycle.com [silicycle.com]
- 15. TLC stains [reachdevices.com]
- 16. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl vs. Methyl Substituted Pyrazoles for the Research Scientist
For the discerning researcher in medicinal chemistry and drug development, the pyrazole scaffold represents a cornerstone of molecular design.[1][2][3][4][5] Its unique electronic properties and versatile substitution patterns make it a privileged structure in a multitude of therapeutic agents.[1][2][3][4][5] The strategic placement of simple alkyl groups, such as methyl and ethyl, can profoundly influence the reactivity of the pyrazole core, thereby dictating the feasibility of synthetic routes and the ultimate biological activity of the target molecule. This guide provides an in-depth, objective comparison of the reactivity of ethyl- versus methyl-substituted pyrazoles, supported by established chemical principles and illustrative experimental data.
The Underlying Principles: Electronic and Steric Effects
The reactivity of an aromatic heterocycle is fundamentally governed by the electronic landscape of the ring and the steric accessibility of its reactive sites. When comparing ethyl and methyl substituents on a pyrazole ring, two primary factors come into play: the inductive effect and steric hindrance.
The Inductive Effect: A Subtle but Significant Difference
Both methyl and ethyl groups are electron-donating through an inductive effect (+I), a consequence of the higher electronegativity of the sp2-hybridized carbon atoms of the pyrazole ring compared to the sp3-hybridized carbons of the alkyl groups. This donation of electron density increases the nucleophilicity of the pyrazole ring, making it more susceptible to attack by electrophiles.
Crucially, an ethyl group exhibits a slightly stronger electron-donating inductive effect than a methyl group . This is attributed to the presence of an additional methyl group in the ethyl substituent, which further pushes electron density towards the point of attachment on the pyrazole ring. While this difference is modest, it can translate into a discernible increase in the rate of electrophilic aromatic substitution reactions.
Steric Hindrance: The Gatekeeper of Reactivity
The ethyl group is significantly bulkier than the methyl group. This increased steric hindrance can play a decisive role in the regioselectivity of certain reactions, particularly those involving attack at a nitrogen atom (N-alkylation) or a carbon atom adjacent to the substituent. In essence, the larger ethyl group can act as a "gatekeeper," directing incoming reagents to less sterically encumbered positions.
Comparative Reactivity in Key Synthetic Transformations
The interplay of electronic and steric effects manifests in the differential reactivity of ethyl- and methyl-substituted pyrazoles in a variety of common synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of pyrazole functionalization. Common examples include nitration, halogenation, and Friedel-Crafts reactions.
-
Reactivity: Due to its slightly stronger electron-donating nature, an ethyl-substituted pyrazole is expected to be more reactive towards electrophiles than its methyl-substituted counterpart . This translates to faster reaction rates under identical conditions. The increased electron density in the ring of the ethyl-substituted pyrazole stabilizes the intermediate carbocation (sigma complex) formed during the reaction, thus lowering the activation energy.
-
Regioselectivity: For 3-alkylpyrazoles, electrophilic attack predominantly occurs at the C4 position. This is because attack at C4 results in a more stable carbocation intermediate compared to attack at C5. The electronic influence of both the methyl and ethyl groups directs the incoming electrophile to the C4 position. While the fundamental regioselectivity remains the same, the increased steric bulk of the ethyl group at the 3-position further disfavors any potential side reactions at the C5 position, leading to potentially higher regioselectivity for C4 substitution in 3-ethylpyrazole compared to 3-methylpyrazole.
Illustrative Data: Expected Relative Rates of Nitration
The following table provides a hypothetical comparison of the relative rates of nitration for 3-methylpyrazole and 3-ethylpyrazole, based on the principles of their electronic effects. It is important to note that this data is illustrative and intended to demonstrate the expected trend.
| Compound | Substituent | Relative Rate of Nitration (k_rel) |
| 3-Methylpyrazole | -CH₃ | 1.0 |
| 3-Ethylpyrazole | -CH₂CH₃ | > 1.0 |
This table illustrates the anticipated higher reactivity of 3-ethylpyrazole towards nitration due to the enhanced electron-donating nature of the ethyl group.
N-Alkylation
The N-alkylation of pyrazoles is a critical step in the synthesis of many pharmaceutical compounds. The reaction typically proceeds via deprotonation of the pyrazole N-H followed by nucleophilic attack on an alkyl halide.
-
Reactivity: The inherent nucleophilicity of the pyrazole anion is high for both methyl- and ethyl-substituted derivatives. The rate of N-alkylation is often more dependent on the reaction conditions (base, solvent, and alkylating agent) than on the subtle electronic differences between the methyl and ethyl groups.
-
Regioselectivity: This is where the steric difference between methyl and ethyl groups becomes paramount. For an unsymmetrical pyrazole such as 3-methylpyrazole or 3-ethylpyrazole, N-alkylation can occur at either N1 or N2, leading to two possible regioisomers. The bulkier ethyl group at the 3-position will more strongly disfavor alkylation at the adjacent N2 position due to steric hindrance. Consequently, N-alkylation of 3-ethylpyrazole is expected to show a higher preference for the less sterically hindered N1 position compared to 3-methylpyrazole, especially when a bulky alkylating agent is used.
Illustrative Data: Expected Regioselectivity of N-Benzylation
The following table presents a hypothetical comparison of the N1:N2 product ratio for the benzylation of 3-methylpyrazole and 3-ethylpyrazole.
| Compound | Substituent | Expected N1:N2 Product Ratio |
| 3-Methylpyrazole | -CH₃ | ~ 4:1 |
| 3-Ethylpyrazole | -CH₂CH₃ | > 4:1 |
This table highlights the expected increase in N1-selectivity for 3-ethylpyrazole due to the greater steric hindrance of the ethyl group.
Experimental Protocols
The following protocols are provided as a starting point for researchers wishing to experimentally investigate the comparative reactivity of ethyl- and methyl-substituted pyrazoles.
Synthesis of 3-Methylpyrazole and 3-Ethylpyrazole
A general and robust method for the synthesis of 3-alkylpyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.
dot
Caption: Experimental workflow for the nitration of 3-alkylpyrazoles.
Step-by-Step Protocol:
-
In a round-bottom flask cooled in an ice bath, add the 3-alkylpyrazole (1.0 eq) to concentrated sulfuric acid (3 mL/mmol of pyrazole).
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL/mmol of pyrazole) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 4-nitro-3-alkylpyrazole. The yields of the two reactions can be directly compared to assess the relative reactivity.
Conclusion
References
A Comparative Guide to the Biological Activity of 1-Ethyl-3,5-dimethyl-1H-pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the synthesis of biologically active compounds. Its structural versatility and proven presence in FDA-approved drugs have made it a privileged core for discovering new therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of a specific subclass: 1-Ethyl-3,5-dimethyl-1H-pyrazole derivatives. We will objectively compare their performance against alternative pyrazole structures and standard therapeutic agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The this compound Core: An Introduction
The this compound structure offers a unique combination of lipophilicity from the N-ethyl group and stability from the dimethyl-substituted pyrazole ring. The choice of an ethyl group at the N1 position is a deliberate experimental design choice aimed at balancing metabolic stability and solubility, which are critical parameters in drug design. Compared to the more extensively studied N-phenyl or N-acetyl pyrazoles, the N-ethyl moiety provides a less bulky and more flexible substitution, which can significantly influence the compound's interaction with biological targets. Our focus will be on derivatives where further substitutions, typically at the C4 position or through a functional group like a carboxamide, unlock a spectrum of biological activities.
Comparative Analysis of Biological Activities
The primary biological activities reported for this compound derivatives are concentrated in the antimicrobial, antifungal, and anticancer domains. Below, we compare the performance of these derivatives against other pyrazole analogues and standard drugs.
Anticancer Activity: Targeting Tubulin Polymerization
A significant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization, a validated and critical target in cancer therapy.[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[1][2]
Comparative Data for Anticancer Activity
| Compound/Drug | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | This compound-4-carboxamide | A549 (Lung) | ~5-10 (estimated) | (Implied from general pyrazole activity) |
| Compound 2 | This compound-4-carboxamide | MCF-7 (Breast) | ~5-15 (estimated) | (Implied from general pyrazole activity) |
| Indenopyrazole 2 | Indenopyrazole Analogue | K562, A549 | 0.021 - 0.69 | [2] |
| Compound 5b | Benzofuro[3,2-c]pyrazole derivative | K562, A549 | 0.021, 0.69 | [2] |
| Compound 3f | 1,3-diaryl-5-(trimethoxyphenyl)-pyrazole | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [3][4] |
| Paclitaxel | Standard Drug (Tubulin Stabilizer) | MDA-MB-468 | 49.90 (24h), 25.19 (48h) | [4] |
| Doxorubicin | Standard Drug (Topoisomerase II Inhibitor) | HepG2 | 24.7 | [5] |
Note: Specific IC50 values for a broad series of this compound derivatives are not extensively documented in single comparative studies. The estimated values are based on the general potency of pyrazole carboxamides.
The data indicates that while specific this compound derivatives are expected to show moderate anticancer activity, other pyrazole scaffolds, such as indenopyrazoles, can achieve nanomolar potency.[2] However, the simpler structure of the target compounds in this guide may offer advantages in terms of synthetic accessibility and potential for favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Anticancer Mechanism: A Closer Look
The inhibition of tubulin polymerization by pyrazole derivatives leads to a cascade of events within the cancer cell, culminating in apoptosis.[1] This pathway is a self-validating system for assessing the anticancer potential of these compounds.
Caption: Anticancer mechanism of pyrazole derivatives.
Antimicrobial and Antifungal Activity
This compound derivatives also exhibit promising activity against a range of bacterial and fungal pathogens. The mechanism of action for antifungal azoles is well-established and involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[6][7][8] This disruption leads to increased membrane permeability and ultimately, cell lysis.[7][9]
Comparative Data for Antimicrobial and Antifungal Activity
| Compound/Drug | Derivative Type | Organism | MIC (µg/mL) | Reference |
| Compound 3 | This compound-4-carboxamide | S. aureus | 16-32 | [10] |
| Compound 4 | This compound-4-carboxamide | E. coli | 32-64 | [10] |
| Compound 5 | This compound-4-carboxamide | C. albicans | 8-16 | [10] |
| Ciprofloxacin | Standard Antibiotic | S. aureus, E. coli | ~1-4 | [11] |
| Fluconazole | Standard Antifungal | C. albicans | ~0.25-4 | [12] |
| Compound 22 | Pyrazolyltriazole | Various bacteria & fungi | Good activity | [13] |
| Compound 23 | Pyrazole derivative | A. fumigatus | Moderate activity | [13] |
The data shows that while the this compound derivatives are active, their potency is generally lower than that of standard antibiotics and antifungals. However, their novel scaffold presents an opportunity to overcome existing resistance mechanisms. Structure-activity relationship (SAR) studies often reveal that the introduction of specific substituents, such as halogens or other heterocyclic rings, can significantly enhance antimicrobial and antifungal efficacy.[14]
Antifungal Mechanism: A Closer Look
The established mechanism for azole antifungals provides a clear pathway for evaluating the potential of novel pyrazole derivatives.
Caption: Antifungal mechanism of azole derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed step-by-step methodologies for key experiments are provided below.
Protocol 1: Synthesis of this compound-4-carboxylic acid
This protocol describes a general method for synthesizing the core intermediate for many of the target derivatives.
-
Step 1: Preparation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is heated. The reaction progress is monitored by TLC.
-
Step 2: Cyclization with Methylhydrazine: The product from Step 1 is reacted with a 40% aqueous solution of methylhydrazine in the presence of sodium hydroxide to yield the pyrazole ring.
-
Step 3: Hydrolysis and N-Ethylation: The resulting ester is hydrolyzed with hydrochloric acid to the carboxylic acid. Subsequent N-ethylation is achieved by reacting the pyrazole carboxylic acid with iodoethane in the presence of a base like sodium hydride in DMF.[15]
-
Step 4: Purification: The final product is purified by recrystallization or column chromatography.
Caption: General synthesis workflow.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.[3]
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Test Compounds: Prepare a stock solution of each pyrazole derivative in DMSO. Create a series of twofold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound derivatives represent a promising and synthetically accessible class of compounds with a diverse range of biological activities. While they may not always exhibit the same level of potency as some more complex heterocyclic systems or established drugs, their unique structural features offer a valuable starting point for the development of novel therapeutics, particularly in the ongoing search for agents that can overcome drug resistance. The experimental protocols and comparative data provided in this guide serve as a robust foundation for researchers to build upon in their exploration of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 13. meddocsonline.org [meddocsonline.org]
- 14. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Anti-inflammatory Activity of Substituted Pyrazole Compounds
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility has led to its incorporation into numerous FDA-approved drugs, most notably Celecoxib, a selective COX-2 inhibitor for treating inflammatory disorders.[1] The persistent global burden of chronic inflammatory diseases necessitates the development of novel, more effective, and safer anti-inflammatory agents, making the pyrazole scaffold a subject of intense research.[2][3]
This guide provides a comparative analysis of substituted pyrazole compounds, delving into their mechanism of action, structure-activity relationships, and the critical experimental protocols used for their evaluation. We will synthesize data from multiple studies to offer a clear, evidence-based perspective for researchers and drug development professionals.
The Primary Mechanism: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory effects of most pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have vital housekeeping functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[5]
-
COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and endotoxins.[6][7] The prostaglandins produced by COX-2 are the primary drivers of the inflammatory response.
The therapeutic goal for many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazole-based compounds, is to selectively inhibit COX-2 while sparing COX-1. This selectivity is crucial for minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[4][8]
Below is a diagram illustrating the role of COX enzymes in the arachidonic acid pathway.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazole Scaffolds: A Comparative Guide to Their Antimicrobial Properties
In the relentless battle against microbial resistance, the scientific community is in a perpetual quest for novel chemical entities that can outmaneuver evolving pathogens. Among the throng of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising frontier in the development of new antimicrobial agents.[1][2][3] This guide offers an in-depth, comparative analysis of the antimicrobial prowess of novel pyrazole derivatives, juxtaposing their performance with established antibiotics. We will delve into the synthetic strategies, structure-activity relationships, and mechanisms of action that underpin their therapeutic potential, supported by experimental data and detailed protocols for the discerning researcher.
The Rationale for Pyrazole Scaffolds: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[4][5] Its presence in established drugs for various therapeutic areas has validated its safety and efficacy profile, making it an attractive scaffold for the design of new antimicrobial agents.[6][7] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This chemical tractability has led to the generation of extensive libraries of pyrazole derivatives with a broad spectrum of antimicrobial activities.[1][2]
Comparative Antimicrobial Spectrum: Novel Pyrazoles versus Standard Antibiotics
The true measure of a novel antimicrobial agent lies in its efficacy against a panel of clinically relevant pathogens, especially when compared to the current standard of care. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative novel pyrazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Lower MIC values are indicative of higher potency.
Table 1: Antibacterial Activity of Novel Pyrazole Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Reference |
| Hydrazone 21a | 62.5 | 62.5 | 125 | 62.5 | [8] |
| Thiazolo-pyrazole 17 | 4 (MRSA) | - | - | - | [4] |
| Imidazo-pyridine pyrazole 18 | <1 (MRSA) | - | <1 | <1 | [4] |
| Pyranopyrazole 3c | 22 (zone of inhibition in mm) | - | 20 (zone of inhibition in mm) | - | [9] |
| Chloramphenicol (Standard) | - | - | - | - | [8] |
| Ciprofloxacin (Standard) | - | - | - | - | [10] |
Note: '-' indicates data not available in the cited sources. Some data is presented as zone of inhibition in mm.
Table 2: Antifungal Activity of Novel Pyrazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| Hydrazone 21a | 2.9 | 7.8 | [8] |
| Pyranopyrazole 3d | 18 (zone of inhibition in mm) | 14 (zone of inhibition in mm) | [9] |
| Clotrimazole (Standard) | - | - | [8] |
Elucidating the Mechanism of Action: How Pyrazoles Inhibit Microbial Growth
Understanding the mechanism of action is paramount for rational drug design and overcoming resistance. While the precise mechanisms for all pyrazole derivatives are not fully elucidated, several key targets have been identified.
A significant body of evidence points towards the inhibition of DNA gyrase and topoisomerase IV as a primary mode of antibacterial action for many pyrazole derivatives.[4][6] These essential enzymes are responsible for maintaining the topology of bacterial DNA during replication and transcription. By binding to these enzymes, pyrazole compounds can disrupt these critical cellular processes, leading to bacterial cell death.
Another proposed mechanism involves the disruption of the bacterial cell wall , as observed in some naphthyl-substituted pyrazole-derived hydrazones.[4] The cell wall is crucial for maintaining the structural integrity of bacteria, and its disruption leads to cell lysis.
The following diagram illustrates the proposed workflow for the synthesis and antimicrobial evaluation of novel pyrazole derivatives, culminating in the elucidation of their mechanism of action.
Caption: Workflow for Synthesis, Antimicrobial Evaluation, and Mechanism of Action Studies of Pyrazole Derivatives.
Structure-Activity Relationship (SAR): Decoding the Architectural Determinants of Potency
The antimicrobial activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. Structure-Activity Relationship (SAR) studies have revealed several key insights:
-
Substituents at the N1 position: The nature of the substituent at the N1 position of the pyrazole ring significantly influences activity. Often, bulky aromatic or heteroaromatic rings enhance antimicrobial potency.
-
Substituents at the C3 and C5 positions: Modifications at these positions with various aryl or heterocyclic moieties have been shown to modulate the spectrum and potency of antimicrobial activity.
-
Hybrid Molecules: Incorporating other bioactive heterocyclic rings, such as thiazole, triazole, or imidazole, into the pyrazole scaffold has led to the development of hybrid molecules with enhanced and sometimes synergistic antimicrobial effects.[11][12][13] For instance, pyrazole-thiazole hybrids have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]
The logical relationship between the core pyrazole scaffold and its functionalization to enhance antimicrobial activity is depicted in the following diagram.
Caption: Structure-Activity Relationship Logic for Potent Pyrazole Antimicrobials.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
General Protocol for Synthesis of Pyrazole Derivatives (Example: Chalcone Route)
This protocol is a generalized procedure based on classical synthesis methods.[14][15]
-
Chalcone Synthesis:
-
Dissolve an appropriate acetophenone and an aromatic aldehyde in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise with constant stirring at room temperature.
-
Continue stirring for 2-4 hours until a precipitate forms.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
-
Pyrazole Synthesis:
-
Reflux a mixture of the synthesized chalcone and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent (e.g., ethanol, acetic acid) for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to yield the desired pyrazole derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension from a fresh culture in a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.
-
Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well with 10 µL of the prepared microbial suspension.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Perspectives
The compelling evidence presented in this guide underscores the immense potential of novel pyrazole derivatives as a formidable class of antimicrobial agents.[3] Their broad-spectrum activity, including efficacy against drug-resistant strains, coupled with their synthetic accessibility, positions them as prime candidates for further development. The exploration of diverse substitution patterns and the creation of hybrid molecules will continue to be a fruitful avenue for discovering next-generation antimicrobial drugs. Future research should focus on in-vivo efficacy studies, toxicological profiling, and the elucidation of novel microbial targets to fully realize the therapeutic promise of the pyrazole scaffold in combating the global threat of infectious diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 14. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Coordination Chemistry of Pyrazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazole-based ligands have emerged as remarkably versatile building blocks in coordination chemistry.[1][2] Their prevalence stems from a unique combination of properties: the five-membered heterocyclic ring contains two adjacent nitrogen atoms, one of which is a pyridine-like sp²-hybridized nitrogen, and the other is a pyrrole-like nitrogen that can be either protonated or substituted.[3] This arrangement allows for a rich variety of coordination modes, including monodentate, bidentate, and bridging interactions.[1][4] Furthermore, the pyrazole ring is aromatic, which lends stability to the resulting metal complexes.[1] The true power of pyrazole-based ligands lies in their tunability; by modifying substituents at various positions on the ring, one can precisely control the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the metal complexes formed.[3][5][6] This guide provides an in-depth comparison of different classes of pyrazole-based ligands, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific application, be it in catalysis, materials science, or medicinal chemistry.[7][8][9]
Classification of Pyrazole-Based Ligands
The diverse coordination behavior of pyrazole-based ligands can be broadly categorized by their denticity and the nature of the donor atoms. A systematic classification allows for a clearer understanding of their potential applications.
Figure 1: Classification of common pyrazole-based ligands by denticity.
In-Depth Comparison of Ligand Classes
Tris(pyrazolyl)borates: The "Scorpionate" Ligands
First reported by Trofimenko in 1966, tris(pyrazolyl)borate (Tp⁻) ligands, colloquially known as "scorpionates," are a cornerstone of coordination chemistry.[10] These monoanionic, tripodal ligands typically coordinate to a metal center in a facial κ³-N,N',N'' fashion, much like a scorpion's pincers and tail.[10] This coordination mode creates a stable, sterically protecting environment around the metal ion.
Structural and Electronic Tuning:
The exceptional utility of scorpionates lies in the ability to tune their properties by introducing substituents on the pyrazole rings.
-
Steric Effects: The parent ligand, hydrotris(pyrazol-1-yl)borate (Tp), is relatively unhindered. However, introducing bulky groups at the 3-position, such as methyl (in Tp* or TpMe2) or tert-butyl (in TptBu), dramatically increases the steric bulk around the metal center.[11] This can be used to enforce lower coordination numbers, stabilize reactive species, or influence the selectivity of catalytic reactions. For example, the cone angle of Tp is significantly smaller than that of TptBu, leading to different coordination environments and reactivity for their respective metal complexes.
-
Electronic Effects: Substituents on the pyrazole rings also modulate the ligand's electronic properties.[12] Electron-withdrawing groups (e.g., -CN, -CF₃) at the 4-position decrease the electron-donating ability of the nitrogen atoms, making the metal center more electrophilic.[13] Conversely, electron-donating groups (e.g., -Me, -OMe) enhance the ligand's donor strength.[3] These electronic perturbations directly impact the redox potential of the metal complex and its catalytic activity.
Coordination Versatility: While the κ³ facial mode is dominant, scorpionates can exhibit other coordination modes, including κ²-N,N' and even κ³-N,N',H, where a B-H bond interacts with the metal center.[10][14] The choice of metal, solvent, and steric bulk of the ligand all play a role in determining the final coordination geometry.
Table 1: Comparison of Common Scorpionate Ligands
| Ligand | Abbreviation | Key Features | Typical Applications |
| Hydrotris(pyrazol-1-yl)borate | Tp | Least sterically demanding parent ligand. | Bioinorganic modeling, fundamental coordination studies. |
| Hydrotris(3,5-dimethylpyrazol-1-yl)borate | Tp* / TpMe2 | Increased steric bulk and electron-donating ability compared to Tp. | Catalysis (e.g., oxidation, polymerization), stabilization of reactive intermediates.[11] |
| Hydrotris(3-tert-butylpyrazol-1-yl)borate | TptBu | Highly sterically hindered, forces low coordination numbers. | Activation of small molecules, modeling sterically demanding active sites.[11] |
| Hydrotris(3-phenylpyrazol-1-yl)borate | TpPh | Introduces potential for π-stacking interactions. | Supramolecular chemistry, materials science.[11] |
Bidentate N,N-Donors: Bis(pyrazolyl)alkanes and Pyrazole-Pyridines
Bidentate pyrazole-based ligands are crucial for forming chelate complexes, which benefit from enhanced thermodynamic stability (the chelate effect).
-
Bis(pyrazolyl)alkanes: These ligands, with the general formula (R₂pz)₂CH₂, consist of two pyrazole rings linked by a methylene or longer alkyl bridge. They form six-membered chelate rings with metal ions. The substituents on the pyrazole rings (R) offer the same opportunities for steric and electronic tuning as seen in scorpionates. The flexibility of the alkyl linker can influence the "bite angle" of the ligand and the resulting geometry of the complex.
-
Pyrazole-Pyridine Ligands: Combining a pyrazole ring with a pyridine ring, as in 2-(1H-pyrazol-1-yl)pyridine, creates an asymmetric bidentate ligand. The pyridine nitrogen is generally a stronger σ-donor than the pyrazole nitrogen, leading to distinct metal-ligand bond lengths and influencing the electronic structure of the complex. This asymmetry can be exploited in catalysis to create specific electronic environments at the metal center.
Functionalized Pyrazoles: Expanding Coordination Capabilities
Incorporating other donor groups onto the pyrazole backbone creates multifunctional ligands with unique properties.
-
Pyrazolyl-carboxylates: These ligands offer both a "hard" oxygen donor from the carboxylate and a "borderline" nitrogen donor from the pyrazole. This hard/soft donor combination can be used for selective binding of different metal ions or for creating polynuclear structures where the carboxylate group bridges multiple metal centers.
-
Acylpyrazolones: This class of β-diketone compounds contains a pyrazole-bearing chelating arm and can coordinate with a wide variety of metal ions to form stable complexes.[8]
Applications in Catalysis: A Case Study
The choice of pyrazole-based ligand can have a profound impact on the efficiency and selectivity of a catalytic process. In transition metal-catalyzed reactions like C-C cross-coupling and transfer hydrogenation, the ligand plays a critical role in stabilizing the active catalytic species and modulating its reactivity.[6][9]
For instance, in manganese-catalyzed transfer hydrogenation, the use of a pyrazole-containing ligand was shown to significantly improve catalytic efficiency.[9] The pyrazole's electronic properties, which can be fine-tuned through substitution, enhance the electrophilicity of the metal center, a key factor for efficient catalysis.[6] Furthermore, protic N-unsubstituted pyrazoles can participate in metal-ligand cooperation, where the N-H proton plays a direct role in the catalytic cycle, for example, by facilitating proton-coupled electron transfer (PCET) steps.[7]
Figure 2: A generalized workflow for catalysis involving a protic pyrazole ligand.
Experimental Protocols
Protocol 1: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazol-1-yl)borate (KTp)*
This protocol describes the solvent-free synthesis of the widely used KTp* ligand, a method adapted from Trofimenko's original procedures.[11]
Causality: The reaction proceeds by the stepwise substitution of hydrides on the borohydride ion with 3,5-dimethylpyrazole molecules.[15] Running the reaction neat (without solvent) at high temperature drives the reaction forward by evolving hydrogen gas. Using an excess of the pyrazole ensures the complete formation of the tris-substituted product.[16]
Materials:
-
Potassium borohydride (KBH₄)
-
3,5-dimethylpyrazole
-
Toluene
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Combine potassium borohydride (1.30 g, 24.10 mmol) and 3,5-dimethylpyrazole (9.6 g, 100 mmol) in a 100 mL round-bottom flask. Note: A significant excess of the pyrazole is used.
-
Equip the flask with a reflux condenser and heat the mixture gradually to ~210°C using a heating mantle or oil bath.[16]
-
Maintain this temperature and stir for 90-120 minutes. The reaction is complete when the evolution of hydrogen gas ceases.[16]
-
Allow the reaction mixture to cool to approximately 100°C.
-
Carefully add hot toluene (~50 mL) to the flask with stirring to dissolve the excess 3,5-dimethylpyrazole.
-
Filter the hot mixture to isolate the white precipitate of KTp*.
-
Wash the solid product several times with hot toluene to remove any remaining unreacted pyrazole.
-
Dry the product under vacuum.
-
Self-Validation: The product can be characterized by IR and NMR spectroscopy. A strong B-H stretching vibration should be observed around 2436 cm⁻¹ in the IR spectrum.[15][16] The ¹H NMR spectrum (in DMSO-d₆) should show distinct singlets for the two different methyl groups and the proton at the 4-position of the pyrazole rings.[16]
-
Protocol 2: Synthesis of a Copper(I) Carbonyl Complex, [Tp*Cu(CO)]
This protocol demonstrates the use of a synthesized scorpionate ligand to form a classic organometallic complex.
Causality: This is a salt metathesis reaction where the potassium cation of the KTp* salt is exchanged for a Cu(I) center. The copper(I) iodide is used as the copper source, and bubbling carbon monoxide through the solution provides the CO ligand, which stabilizes the copper(I) complex.
Materials:
-
KTp* (from Protocol 1)
-
Copper(I) iodide (CuI)
-
Acetone
-
Carbon monoxide (CO) gas
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., N₂ or Ar), dissolve CuI (0.394 g, 2.07 mmol) in acetone (~35 mL).
-
In a separate vial, dissolve KTp* (synthesized in Protocol 1, e.g., 0.191 g, 0.567 mmol) in a minimal amount of acetone (~3-5 mL).[17]
-
Add the KTp* solution to the stirring CuI suspension.
-
Bubble carbon monoxide gas gently through the reaction mixture for 15-20 minutes. A white precipitate of [Tp*Cu(CO)] will form.
-
Collect the product by filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
Self-Validation: The product can be characterized by IR spectroscopy. A strong C≡O stretching band should be observed in the range of 2050-2100 cm⁻¹, confirming the coordination of the CO ligand. The B-H stretch from the Tp* ligand should also be present.
-
Conclusion
The modular nature of pyrazole-based ligands makes them a powerful tool in the hands of chemists. By carefully selecting the ligand backbone and its substituents, researchers can exert fine control over the properties and reactivity of the resulting metal complexes. The classic scorpionate ligands provide a sterically tunable, facially capping coordination environment, while simpler bidentate systems offer robust chelation. The continuous development of new pyrazole-based ligand architectures, including those with appended functional groups, ensures that this field will remain a fertile ground for discoveries in catalysis, materials science, and bioinorganic chemistry.[2][18]
References
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. repository.unipr.it [repository.unipr.it]
- 11. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bulletin.zu.edu.ly [bulletin.zu.edu.ly]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Determination of Polypyrazolylborates: K[HB(3,5-C5H7N2)3] and HB(3,5-C5H7N2)3Cu(CO) — Adam Cap [adamcap.com]
- 18. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of pyrazole derivatives in drug design.
<A Comparative Guide to the Structure-Activity Relationship of Pyrazole Derivatives in Drug Design
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a foundational structure for a multitude of therapeutically active agents.[1][2] Its structural versatility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of drugs targeting a wide array of diseases.[3][4][5] FDA-approved drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscore the clinical significance of this moiety.[2][6][7]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across different therapeutic areas. We will dissect how subtle modifications to the pyrazole core influence biological activity, offering field-proven insights for researchers and drug development professionals. The discussion is grounded in experimental data and established protocols to ensure scientific integrity.
The Logic of Pyrazole-Based Drug Design
The process of developing potent and selective pyrazole-based drugs is an iterative cycle of design, synthesis, and biological evaluation. The core principle is to understand how specific structural features of a molecule contribute to its interaction with a biological target.
Caption: Iterative workflow for SAR-driven drug discovery.
I. Pyrazole Derivatives as Anticancer Agents: Targeting Protein Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, including EGFR, VEGFR-2, and CDKs.[3][8]
Core SAR Principles for Kinase Inhibition
The general pharmacophore for many pyrazole-based kinase inhibitors involves specific substitutions at the N1, C3, and C5 positions, which anchor the molecule within the ATP-binding pocket of the kinase.
-
N1-Substitution: Large, aromatic groups (e.g., a 2,4-dichlorophenyl ring) are often crucial for establishing key hydrophobic and van der Waals interactions.[9][10]
-
C3-Substitution: This position frequently bears a group capable of forming hydrogen bonds with the hinge region of the kinase. A carboxamide moiety is a common feature.[9][10]
-
C5-Substitution: A para-substituted phenyl ring at this position often enhances potency. The nature of the substituent (e.g., chloro, iodo) can fine-tune selectivity and activity.[9][10]
Caption: Pyrazole derivative blocking the kinase ATP binding site.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of selected pyrazole derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 43 | PI3 Kinase Inhibitor | MCF-7 (Breast) | 0.25 | [8] |
| Doxorubicin | Standard Drug | MCF-7 (Breast) | 0.95 | [8] |
| Compound 53 | EGFR/VEGFR-2 Inhibitor | HepG2 (Liver) | 15.98 | [8] |
| Compound 54 | EGFR/VEGFR-2 Inhibitor | HepG2 (Liver) | 13.85 | [8] |
| Analogue 2 | Thiophene Hybrid | MCF-7 (Breast) | 6.57 | [4] |
| Analogue 2 | Thiophene Hybrid | HepG2 (Liver) | 8.86 | [4] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for the desired exposure period (e.g., 48-72 hours).[13]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.[13]
II. Pyrazole Derivatives as Anti-inflammatory Agents: Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[14][15] The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[15][16]
The Case of Celecoxib: A SAR Landmark
Celecoxib is a diaryl-substituted pyrazole that serves as a benchmark for selective COX-2 inhibitors.[15][17] Its SAR is well-defined:
-
Central Pyrazole Ring: Forms the core scaffold.
-
Aryl Rings at C3 and C5: The two phenyl rings are essential for activity.
-
Trifluoromethyl Group (-CF3): The electron-withdrawing -CF3 group on the C3-phenyl ring enhances potency.
-
Sulfonamide Moiety (-SO2NH2): This key pharmacophore at the para-position of the C5-phenyl ring is critical for selectivity. It inserts into a secondary, hydrophilic side-pocket present in COX-2 but not COX-1.[15][17]
Modifying this structure significantly impacts activity. For instance, moving the methyl group on the C5-phenyl ring from the para to the ortho position alters its interaction within the enzyme's active site.[17] The sulfonamidophenyl subgroup is crucial for its potent activity, whereas replacing it with a methanesulfonylphenyl group (as in Rofecoxib) results in weaker membrane permeabilizing activity.[14]
| Compound | Key Structural Feature | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | p-SO2NH2 on phenyl ring | 0.06 | 405 | [16] |
| Compound 5s | Pyrazole-methylamine hybrid | 2.51 | 72.95 | [18] |
| Compound 5u | Pyrazole-methylamine hybrid | 1.79 | 74.92 | [18] |
| Compound 6e | Chalcone-pyrazole hybrid | (Potent) | 215.44 | [19] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Determining a compound's inhibitory constant (IC50) against a specific kinase is fundamental. Fluorescence-based assays are common for high-throughput screening.[20]
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When this complex binds to a streptavidin-conjugated acceptor (e.g., XL665), FRET occurs. Kinase inhibition is measured as a decrease in the FRET signal.[20]
Caption: General workflow for an in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the pyrazole inhibitor in DMSO.[21]
-
Reaction Setup: In a microplate, combine the recombinant kinase, its specific peptide substrate, and the diluted inhibitor or vehicle control.[21][22]
-
Pre-incubation: Incubate the plate at room temperature (e.g., 30-60 minutes) to allow the inhibitor to bind to the kinase.[21]
-
Reaction Initiation: Start the reaction by adding ATP to each well.[21][22]
-
Enzymatic Reaction: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[21]
-
Detection: Add detection reagents (e.g., ADP-Glo™ or TR-FRET reagents) to stop the reaction and generate a signal.[21]
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader and calculate the percentage of kinase inhibition relative to the control.[21]
III. Pyrazole Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Pyrazole derivatives have shown significant promise, targeting various essential bacterial pathways.[7][23][24]
SAR for Antimicrobial Activity
The antimicrobial activity of pyrazoles is highly dependent on the substitution pattern.
-
N-Phenylpyrazole Curcumin Derivatives: Studies have shown that incorporating electron-withdrawing groups (e.g., -NO2, -F) on the N-phenyl ring enhances antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[25] Conversely, electron-donating groups tend to decrease activity.[25]
-
Carbothiohydrazide Moiety: The presence of a free pyrazole-1-carbothiohydrazide group often confers potent antimicrobial activity.[23]
-
Targeting FabH: Some 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been developed as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[26]
| Compound ID | Key Feature | Target Organism | MIC (µg/mL) | Reference |
| Compound 21a | Carbothiohydrazide | S. aureus | 62.5 - 125 | [23] |
| Compound 21a | Carbothiohydrazide | A. niger | 2.9 - 7.8 | [23] |
| Compound 12 | Aminoguanidine-derived | S. aureus | 1 - 8 | [24] |
| Moxifloxacin | Standard Drug | S. aureus | (Equivalent to Cmpd 12) | [24] |
| Compound 12 | Aminoguanidine-derived | E. coli | 1 | [24] |
| Moxifloxacin | Standard Drug | E. coli | 2 | [24] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23]
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability allows for the fine-tuning of biological activity across a remarkable range of therapeutic targets, from kinases in cancer to COX enzymes in inflammation and essential pathways in bacteria. The structure-activity relationships discussed herein highlight key pharmacophoric features and substitution patterns that govern potency and selectivity. Future research will undoubtedly continue to leverage this versatile core, integrating computational modeling with synthetic chemistry to design next-generation pyrazole derivatives with improved efficacy and safety profiles.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole as a Foundational Control in Pyrazole Research
Introduction: The Imperative for a Rational Negative Control in Pyrazole Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs and promising clinical candidates.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a "privileged scaffold" for targeting a wide array of biological targets, from kinases and enzymes to receptors.[1][3] However, the very promiscuity of the pyrazole core necessitates rigorous and well-designed screening campaigns to identify true, specific modulators of biological activity.
A critical, yet often overlooked, component of such campaigns is the use of a proper negative control. An ideal negative control should be structurally analogous to the active compounds but devoid of the specific functionalities required for biological activity. This allows researchers to distinguish true target engagement from non-specific effects, such as cytotoxicity or assay interference, that might arise from the core scaffold itself.[4]
This guide introduces 1-Ethyl-3,5-dimethyl-1H-pyrazole as an exemplary negative control compound for pyrazole-based drug discovery. Its simple, non-functionalized alkyl substitution pattern stands in stark contrast to the complex, highly decorated structures of biologically active pyrazoles. By establishing a baseline of inactivity, this compound serves as an essential tool for validating screening hits and understanding the structure-activity relationships (SAR) that govern potency and selectivity.[5][6]
Part 1: Synthesis and Characterization of the Control Compound
The synthesis of this compound is a straightforward and high-yielding process, typically achieved through a classical Knorr pyrazole synthesis followed by N-alkylation. The initial step involves the condensation of a β-diketone (acetylacetone) with hydrazine to form 3,5-dimethylpyrazole.[7][8] The subsequent N-alkylation with an ethylating agent, such as ethyl iodide, in the presence of a base, regioselectively yields the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,5-Dimethylpyrazole
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine sulfate (0.50 mol) and a 10% aqueous solution of sodium hydroxide (400 mL).
-
Cool the mixture in an ice bath to approximately 15°C.
-
Add acetylacetone (0.50 mol) dropwise to the stirred solution, maintaining the temperature at or below 15°C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to yield crude 3,5-dimethylpyrazole as a crystalline solid.
Step 2: N-Alkylation to Yield this compound
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Allow the mixture to stir for 30 minutes to form the pyrazolide anion.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data
The structural integrity and purity of the synthesized control compound must be rigorously confirmed using standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂ | [9] |
| Molecular Weight | 124.18 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid/solid | N/A |
| ¹H NMR (CDCl₃) | δ (ppm): 5.75 (s, 1H, pyrazole H-4), 3.95 (q, 2H, N-CH₂), 2.20 (s, 3H, C3-CH₃), 2.15 (s, 3H, C5-CH₃), 1.35 (t, 3H, N-CH₂CH₃) | Predicted values based on analogous structures[10][11] |
| ¹³C NMR (CDCl₃) | δ (ppm): 147.5 (C5), 138.0 (C3), 105.0 (C4), 42.5 (N-CH₂), 14.0 (N-CH₂CH₃), 13.5 (C5-CH₃), 11.0 (C3-CH₃) | [9] |
| Mass Spec (GC-MS) | m/z: 124 (M⁺), 109, 96 | [9] |
Part 2: Comparative Performance Guide
The utility of this compound as a negative control is best understood when its expected biological inactivity is compared against the potent, well-documented activities of structurally complex pyrazole-based drugs and clinical candidates.
Comparator Compounds
-
Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug. It features a sulfonamide-substituted phenyl ring and a trifluoromethyl group, which are critical for its biological activity.[3][12][13]
-
Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis. Its structure includes a pyrrolopyrimidine core fused to the pyrazole, a feature essential for binding to the ATP pocket of the kinase.[1][2][14][15]
-
Combretastatin A-4 (CA-4) Pyrazole Analogue (Compound 21): A research compound designed as a tubulin polymerization inhibitor. It features two highly substituted phenyl rings positioned for optimal interaction with the colchicine binding site on tubulin.[16]
Comparative Data Table
The following table summarizes the key structural differences and the profound impact on biological activity. The data for the control compound represents the expected outcome in a typical biological assay, based on SAR principles.
| Compound | Structure | Key Functional Groups for Activity | Primary Target(s) | Reported IC₅₀ / GI₅₀ |
| This compound (Control) | None (Simple alkyl groups) | N/A | >100 µM (Expected) | |
| Celecoxib | Trifluoromethyl, Phenylsulfonamide | COX-2 | 25.2 µM (MDA-MB-231 Cytotoxicity)[3] | |
| Ruxolitinib | Pyrrolopyrimidine, Cyano group | JAK1 / JAK2 | 2.8 - 3.3 nM (Kinase Assay)[2][14] | |
| CA-4 Pyrazole Analogue (Compound 21) | ![]() | 3,4,5-Trimethoxyphenyl, 3-Amino-4-methoxyphenyl | Tubulin Polymerization | 2.4 µM (L1210 Leukemia Cytotoxicity)[16] |
Note: A placeholder image is used for the CA-4 Pyrazole Analogue as a direct public domain image is unavailable. The structure features a 3-(3',4',5'-trimethoxyphenyl) and a 5-(3''-amino-4''-methoxyphenyl) substituent on the pyrazole ring.
Part 3: Validating Hits with a Tiered Screening Workflow
The primary role of a negative control is to eliminate false positives in a screening cascade. A compound identified as a "hit" in a primary high-throughput screen (HTS) must be validated. By comparing its activity to that of the negative control, researchers can gain confidence that the observed effect is due to specific interactions of the hit compound's unique chemical features, not an artifact of the pyrazole core.
Part 4: Standardized Protocols for Comparative Evaluation
To ensure data comparability, standardized assays must be employed. Below are representative protocols for assessing cytotoxicity and kinase inhibition, common endpoints in pyrazole research.
Protocol 1: MTT Cell Viability (Cytotoxicity) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (and control compound) in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). For this compound, no significant inhibition is expected.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., JAK2)
This protocol assesses the direct inhibitory effect of a compound on a purified enzyme.
-
Reagent Preparation: Prepare assay buffer, a solution of purified JAK2 enzyme, a specific substrate peptide, and ATP at a concentration close to its Km value for the enzyme.
-
Compound Plating: In a 384-well plate, add 5 µL of serially diluted test compound (and control compound). Include a known inhibitor like Ruxolitinib as a positive control and DMSO as a negative (vehicle) control.
-
Enzyme Addition: Add 10 µL of the JAK2 enzyme solution to all wells and incubate for 20 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubation: Incubate the reaction for 60 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luciferase/luciferin system where light output is inversely proportional to kinase activity.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value. This compound is expected to show no significant inhibition.[2]
Conclusion
References
- 1. novartis.com [novartis.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR studies in the field of calcium(II) antagonists. Effect of modifications at the tetrasubstituted carbon of verapamil-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. This compound | C7H12N2 | CID 565993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. rndsystems.com [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and cytotoxicity of epoxide and pyrazole analogs of the combretastatins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Substituted Pyrazoles for Medicinal Chemistry and Drug Development
Introduction: The Significance of N-Substituted Pyrazoles
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry. Their remarkable versatility and broad spectrum of biological activities—including anti-inflammatory, anticancer, antimicrobial, and analgesic properties—make them a cornerstone in drug discovery.[1][2][3][4] The substitution pattern on the pyrazole ring, particularly at the N1 position, is a critical determinant of a compound's pharmacological profile. Consequently, the development of efficient, robust, and regioselective methods for the synthesis of N-substituted pyrazoles is a paramount objective for researchers and drug development professionals.
This guide provides an in-depth comparative analysis of the principal synthetic methodologies for N-substituted pyrazoles. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of both classical and modern techniques, supported by experimental data and detailed protocols to empower chemists in their synthetic design and execution.
Methodology 1: Classical Condensation Reactions — The Knorr and Paal-Knorr Syntheses
The most traditional and widely employed route to the pyrazole core is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction broadly known as the Knorr pyrazole synthesis, first reported in 1883.[4][5][6][7] This family of reactions offers a straightforward and often high-yielding approach using readily available starting materials.
Mechanism and Causality
The reaction proceeds via a two-step sequence:
-
Initial Condensation: The more nucleophilic nitrogen of the substituted hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting cyclic hemiaminal intermediate readily dehydrates, driven by the thermodynamic stability of the aromatic pyrazole ring.[6][8]
The choice of an acid catalyst is crucial as it protonates a carbonyl group, increasing its electrophilicity and accelerating the initial condensation step.[6]
The Challenge of Regioselectivity
A significant drawback of the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The initial attack can occur at either of the two non-equivalent carbonyl carbons, leading to the formation of a mixture of two constitutional isomers.[5][9][10] Controlling this regioselectivity is a critical challenge.
Several factors influence the regiochemical outcome:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups enhance the electrophilicity of the adjacent carbonyl, making it the preferred site of initial attack.[9]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.[9]
-
Reaction Conditions: pH is a powerful tool. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, sometimes reversing the selectivity observed under neutral or basic conditions.[9] Recent studies have shown that non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity by preventing solvent competition in the nucleophilic attack.[11]
Workflow for Knorr Pyrazole Synthesis
Caption: Knorr synthesis workflow highlighting the potential formation of regioisomers.
Methodology 2: Modern Cross-Coupling Reactions — N-Arylation of Pyrazoles
For synthesizing N-aryl pyrazoles, an alternative and often superior strategy is the direct N-arylation of a pre-formed pyrazole ring. This approach offers absolute regiocontrol, as the N1 position is selectively functionalized. The most prominent methods in this category are the Buchwald-Hartwig and Ullmann cross-coupling reactions.[12][13][14]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[12] It allows for the coupling of a wide range of aryl halides or triflates with pyrazoles under relatively mild conditions.
Mechanism and Causality: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The pyrazole coordinates to the palladium center, and a base removes the N-H proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the pyrazole nitrogen are eliminated from the palladium complex, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]
The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for stabilizing the palladium catalyst and promoting the crucial reductive elimination step.[15]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[16] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use copper(I) salts with ligands, such as diamines or L-proline, allowing the reaction to proceed under milder conditions.[14][17][18]
Mechanism and Causality: The mechanism is believed to involve an initial oxidative addition of the aryl halide to a Cu(I) species, generating a Cu(III) intermediate. Subsequent nucleophilic substitution by the pyrazole and reductive elimination affords the N-aryl pyrazole product.[16] The ligand accelerates the reaction by stabilizing the copper intermediates and increasing their solubility.
Workflow for Buchwald-Hartwig N-Arylation
Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation reaction.
Methodology 3: [3+2] Cycloaddition Reactions
A powerful and convergent approach to constructing the pyrazole ring involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds, which react with alkynes or alkenes.[19]
Mechanism and Causality: This reaction involves the concerted or stepwise addition of the diazo compound across the triple (or double) bond of the alkyne (or alkene). When an alkyne is used as the dipolarophile, the reaction directly yields a pyrazole. If an alkene is used, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. This method provides access to highly substituted pyrazoles that can be difficult to obtain through condensation routes.[19][20]
Emerging Techniques: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool for accelerating many organic reactions, including pyrazole synthesis.[1][21] By efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[1][22][23] This technique has been successfully applied to both classical Knorr-type condensations and modern cross-coupling reactions, offering a more sustainable and efficient alternative to conventional heating.[2][21][23]
Comparative Analysis of Synthesis Methods
| Feature | Knorr / Paal-Knorr Synthesis | Buchwald-Hartwig / Ullmann Coupling | [3+2] Cycloaddition |
| Regioselectivity | Poor with unsymmetrical precursors; requires careful optimization.[9][10] | Excellent; pre-formed pyrazole ensures defined substitution. | Generally good, but can be an issue with unsymmetrical alkynes. |
| Substrate Scope | Broad for hydrazines; limited by availability of 1,3-dicarbonyls.[4] | Very broad for aryl halides and pyrazoles; high functional group tolerance.[12][14] | Broad; depends on the stability and availability of diazo compounds and alkynes. |
| Reaction Conditions | Often requires acidic conditions and heating; can be harsh.[8] | Mild conditions; sensitive to air/moisture; requires inert atmosphere. | Varies; can require metal catalysts or simply heating. |
| Key Advantage | Simple, cost-effective, readily available starting materials.[4] | Unambiguous regiochemistry, high functional group tolerance. | Convergent, allows for complex substitution patterns.[19] |
| Key Disadvantage | Regioisomer formation, potentially harsh conditions.[5][9] | Cost of palladium catalyst and specialized ligands; air/moisture sensitivity. | Use of potentially explosive diazo compounds; substrate availability. |
Experimental Protocols
Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole
-
Rationale: This protocol exemplifies a classic condensation where regioselectivity is a potential issue due to the unsymmetrical trifluoromethyl-1,3-diketone. The use of an acid catalyst is standard for this transformation.
-
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione in ethanol, add phenylhydrazine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product may contain a mixture of regioisomers and can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired 1,3,5-substituted pyrazole.
-
Protocol 2: Buchwald-Hartwig N-Arylation of Pyrazole with 4-Bromotoluene
-
Rationale: This protocol demonstrates a modern, regioselective method for forming an N-aryl bond. It requires an inert atmosphere due to the air-sensitivity of the palladium catalyst and phosphine ligand.
-
Materials:
-
Pyrazole (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene (as solvent)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add pyrazole and 4-bromotoluene to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the 4-bromotoluene is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(p-tolyl)-1H-pyrazole.
-
Conclusion and Future Outlook
The synthesis of N-substituted pyrazoles remains a vibrant area of chemical research, driven by their immense value in drug discovery. While the classical Knorr synthesis provides a simple and direct route, its limitations, particularly in regiocontrol, have spurred the development of more sophisticated methods. Modern palladium- and copper-catalyzed N-arylation reactions now offer unparalleled precision and functional group tolerance, making them the methods of choice for many applications. Concurrently, [3+2] cycloadditions provide unique pathways to complex substitution patterns.
Future advancements will likely focus on developing even more sustainable and efficient catalytic systems, expanding the substrate scope, and achieving greater control over stereochemistry. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery and development of new pyrazole-based therapeutics to address unmet medical needs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. name-reaction.com [name-reaction.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ccspublishing.org.cn [ccspublishing.org.cn]
- 20. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Ethyl-3,5-dimethyl-1H-pyrazole
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Ethyl-3,5-dimethyl-1H-pyrazole (CAS No. 17629-26-4). While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, established best practices for structurally similar pyrazole derivatives and iodine-containing organic molecules mandate that it be treated as hazardous chemical waste.[1] This protocol is designed to ensure the safety of laboratory personnel and the protection of our environment.
The foundational principle of this guide is proactive risk mitigation. Improper disposal, such as discarding the compound in regular trash or pouring it down the drain, is strictly prohibited.[1][2] Such actions can lead to environmental contamination, posing a threat to aquatic life and groundwater systems.[1][2] Therefore, all waste containing this compound must be managed through a licensed chemical waste disposal service.[2][3]
Hazard Assessment: An Evidence-Based Approach
To establish a robust disposal plan, we must first understand the potential hazards. By examining data from analogous pyrazole compounds, we can construct a reliable, albeit presumptive, hazard profile for this compound. This approach aligns with the best practices of chemical safety, where all research chemicals are treated as potentially hazardous.[2]
| Hazard Classification | Potential Effect | Rationale and Representative Sources |
| Acute Oral Toxicity | Harmful if swallowed.[4][5][6][7] | Pyrazole derivatives are frequently classified as Category 4 for acute oral toxicity.[4][6][7] In case of ingestion, rinse the mouth with water but do not induce vomiting.[5] Seek immediate medical attention.[3][5] |
| Skin Irritation | Causes skin irritation.[8][9][10] | Direct contact may cause redness and irritation. Contaminated clothing should be removed immediately, and the affected area washed with soap and plenty of water.[3][5] |
| Eye Irritation | Causes serious eye irritation/damage.[5][6][7][8][9][10] | Pyrazoles can cause significant eye damage. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3][4][8][10] |
| Respiratory Irritation | May cause respiratory irritation.[8][9][10] | Inhalation of dust or vapors should be avoided.[11] Always handle this compound in a well-ventilated area, preferably a chemical fume hood. If inhaled, move the victim to fresh air.[4][11] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[6][7] | Some dimethyl-pyrazole derivatives are classified as Category 2 for reproductive toxicity.[6][7] This necessitates careful handling to avoid any exposure. |
| Environmental Hazard | Potentially hazardous to aquatic life. | Discharge into the environment, drains, or sewer systems must be strictly avoided to prevent contamination.[2][3][9][10] |
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that all waste streams containing this compound are handled safely, segregated correctly, and prepared for professional disposal.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions Before handling the chemical for any purpose, including disposal, wearing appropriate PPE is mandatory. This is your primary defense against exposure.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be worn.[3]
-
Ventilation: All handling and waste packaging must occur in a well-ventilated area, with a chemical fume hood being the preferred location.[1][11]
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[2] Do not mix waste streams containing this compound with incompatible materials such as strong oxidizing agents or strong acids.[4]
-
Solid Waste: Collect unused or expired solid this compound in a designated container. All contaminated materials, including weighing paper, pipette tips, gloves, and absorbent pads used for cleaning minor spills, must also be placed in this container.[2]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed container for liquid chemical waste.[2] Do not mix organic solvent solutions with aqueous waste.[2]
Step 3: Containerization and Labeling The integrity of your waste container is crucial for safe storage and transport.
-
Container Selection: Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass.[2] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[2]
-
Headspace: For liquid waste, leave a headspace of at least 10% to accommodate vapor expansion and prevent pressure buildup.[2]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
Step 4: Temporary Storage of Waste Proper interim storage of sealed waste containers is essential while awaiting pickup by a disposal service.
-
Location: Store containers in a designated, well-ventilated chemical waste storage area.[2]
-
Segregation: Keep the waste container segregated from incompatible materials, using physical barriers or secondary containment if necessary.[2]
-
Conditions: The storage area should be cool, dry, and secure, away from sources of ignition or heat.[1][2]
Step 5: Arranging for Professional Disposal The final and most critical step is the transfer of waste to a licensed and qualified professional disposal service.
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with waste vendors.
-
Provide Information: Clearly communicate the contents of the waste container, providing the full chemical name and any available safety information.[1]
-
Regulatory Compliance: As the generator of the waste, you are responsible for ensuring its complete and accurate classification and disposal in accordance with all local, regional, and national regulations.[1] The material may be disposed of via a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Response
In the event of a spill, follow your laboratory's established spill response procedure immediately.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[3]
-
Absorb: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8]
-
Collect: Carefully sweep or collect the absorbed material and place it into a suitable, sealed, and labeled container for disposal as hazardous waste.[2][4][11]
-
Decontaminate: Clean the spill area as per your lab's protocol.
-
PPE Disposal: Dispose of all contaminated cleaning materials and PPE as solid hazardous waste.
By adhering to this comprehensive guide, you uphold the highest standards of laboratory safety and environmental stewardship, building a foundation of trust in your research practices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-3,5-dimethyl-1H-pyrazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents like 1-Ethyl-3,5-dimethyl-1H-pyrazole demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work is not only scientifically sound but also fundamentally safe. Our approach is grounded in a conservative assessment of hazards based on structurally similar pyrazole derivatives, establishing a self-validating system of protection.
Hazard Assessment: The Foundation of Your PPE Strategy
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, established data on analogous pyrazole compounds provides a clear directive for prudent handling. Structurally related chemicals are known to cause skin, eye, and respiratory irritation.[1][2] Some are classified as harmful if swallowed and may carry long-term risks, including potential reproductive toxicity and organ damage through prolonged exposure.[3][4]
Therefore, our core directive is to treat this compound as a hazardous substance, with primary exposure routes being dermal contact, eye contact, and inhalation of aerosols or dust. The causality is clear: failure to prevent contact with these routes of entry is the primary vector for potential harm. All handling procedures must be designed to interrupt these pathways.
Core PPE Requirements: Your First Line of Defense
Engineering controls, such as working within a certified chemical fume hood, are the primary method for minimizing exposure.[5] PPE serves as the essential final barrier between you and the chemical.
The eyes are exceptionally vulnerable to chemical splashes and airborne particulates. Standard laboratory safety glasses are insufficient.
-
Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EU Standard EN 166 or NIOSH (US) standards.[6][7] This design is critical as it protects against splashes from multiple angles, a common occurrence in a dynamic lab environment.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during large-scale reactions or transfers), supplement your goggles with a full-face shield.[2]
Gloves: Your hands are the most likely point of direct contact. The choice of glove material and proper technique are non-negotiable.
-
Material: Chemical-resistant nitrile gloves are the standard recommendation. They must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[6][7] A minimum thickness of 0.11 mm is often cited for similar compounds.
-
Protocol: Always inspect gloves for tears or punctures before use.[2][6] Employ the proper removal technique by peeling one glove off from the cuff, turning it inside out, and using the clean, ungloved hand to remove the second glove from the inside of the cuff. This prevents contact with the contaminated outer surface.[8] Dispose of contaminated gloves immediately as hazardous waste.[2] Never wear gloves outside of the laboratory area.
Protective Clothing:
-
Lab Coat: A professional laboratory coat, fully buttoned, is required to protect your skin and personal clothing from incidental contact.
-
Additional Protection: For tasks with a higher risk of spills or splashes, consider a chemically resistant apron or a full protective suit.[2][8]
Engineering controls are the preferred method for respiratory protection. However, in specific scenarios, direct respiratory protection is essential.
-
Standard Operations: When handling small quantities within a properly functioning chemical fume hood, respiratory protection is typically not required.[8]
-
When Required: Respiratory protection is necessary when dusts or aerosols are generated, if ventilation is inadequate, or during the cleanup of a significant spill. Use a NIOSH (US) or EN 143 (EU) approved particle respirator or, if vapor concentrations may be high, a full-face respirator with appropriate cartridges.[3][6]
Operational and Disposal Plans
A safety plan is only as strong as its execution. The following procedural steps are critical for minimizing risk during and after handling this compound.
-
Donning (Putting On):
-
Put on your laboratory coat and fasten it completely.
-
Put on your safety goggles or face shield.
-
If required, put on your respirator. Perform a seal check.
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Doffing (Taking Off): This sequence is designed to prevent re-contamination.
-
Remove gloves using the proper technique described above.
-
Remove your lab coat, folding it so the contaminated outside is folded inward.
-
Exit the immediate work area.
-
Wash hands thoroughly with soap and water.
-
Remove eye and face protection.
-
If used, remove your respirator.
-
Wash hands again.
-
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Place contaminated gloves, wipes, and other disposable items into a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Do not discard contaminated items in the regular trash.[5]
-
Follow your institution's specific guidelines for hazardous waste disposal, which typically involves removal by a licensed chemical destruction plant.[6]
Data and Workflow Visualization
To further clarify these essential protocols, the following table summarizes the link between potential hazards and the required PPE, while the diagram illustrates a logical workflow for PPE selection based on the specific task.
Table 1: Hazard-Based PPE Selection Summary
| Hazard Statement (from Analogues) | Hazard Type | Required PPE & Rationale |
| H315: Causes skin irritation [1][2] | Dermal Contact | Chemical-resistant nitrile gloves, Lab coat. To prevent direct contact with the skin, which can cause irritation. |
| H319: Causes serious eye irritation [1][2] | Eye Contact | Tightly-fitting safety goggles (EN 166 / NIOSH). To shield eyes from splashes or aerosols that can cause serious damage. |
| H335: May cause respiratory irritation [1][2] | Inhalation | Use in a chemical fume hood. If not possible or during spills, a NIOSH/EN-approved respirator is needed to prevent irritation of the respiratory tract. |
| H302: Harmful if swallowed [2] | Ingestion | Gloves, No eating/drinking in the lab. Prevents transfer of the chemical from hands to mouth. Enforces general safe lab practice. |
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE level.
By integrating this expert guidance into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific safety protocols and the most current SDS available.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

